Technical Documentation Center

Cancer/testis antigen 1 (80-88) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Cancer/testis antigen 1 (80-88)

Core Science & Biosynthesis

Foundational

Cancer/testis antigen 1 (80-88) peptide sequence and structural properties

An In-Depth Technical Guide to the Cancer/Testis Antigen 1 (80-88) Peptide: Structural Properties and Immunotherapeutic Applications Executive Summary and Biological Context Cancer/testis antigen 1 (NY-ESO-1), encoded by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Cancer/Testis Antigen 1 (80-88) Peptide: Structural Properties and Immunotherapeutic Applications

Executive Summary and Biological Context

Cancer/testis antigen 1 (NY-ESO-1), encoded by the CTAG1B gene, is widely regarded as one of the most immunogenic tumor antigens identified to date. Its expression is strictly restricted to male germline cells (which lack MHC class I expression) and aberrantly re-expressed in a variety of histological malignancies, including melanoma, non-small cell lung cancer, and ovarian cancer [1]. This restricted expression profile makes NY-ESO-1 an ideal target for cancer immunotherapy, minimizing the risk of off-target autoimmune toxicity.

While the HLA-A02:01-restricted 157-165 epitope (SLLMWITQC) has historically dominated clinical trials, the limitation of HLA-A2 prevalence necessitates the identification of alternative epitopes to expand patient eligibility. The NY-ESO-1 (80-88) peptide, sequence ARGPESRLL , is a critical nonamer epitope restricted by the HLA-Cw 06:02 allele [2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties, antigen processing mechanisms, and self-validating experimental protocols required to effectively utilize the ARGPESRLL peptide in translational research and drug development.

Structural and Physicochemical Profiling

The functionality of any peptide in an immunological assay is fundamentally dictated by its structural and physicochemical properties. The ARGPESRLL sequence is precisely tailored to fit the binding cleft of the HLA-Cw*06:02 molecule.

Molecular Causality of HLA Binding

MHC Class I molecules require specific "anchor residues" to stabilize the peptide within their binding groove. For HLA-Cw*06:02, the established motif requires a positively charged or polar residue at Position 2 (P2) and a hydrophobic residue at the C-terminus (P9).

  • P2 Arginine (R): Docks into the electronegative 'B pocket' of the HLA-C*06:02 groove.

  • P9 Leucine (L): Anchors into the deep, hydrophobic 'F pocket', stabilizing the peptide-MHC complex for T-cell receptor (TCR) surveillance.

Table 1: Physicochemical Properties of CTAG1 (80-88)

PropertyValueCausality / Technical Significance
Sequence ARGPESRLL9-mer length is thermodynamically optimal for the closed ends of the MHC Class I binding cleft.
Target Antigen NY-ESO-1 (CTAG1B)High tumor-specificity ensures that TCRs targeting this peptide will not attack healthy somatic tissues [3].
HLA Restriction HLA-Cw06:02Dictates patient stratification; only HLA-Cw06:02 positive patients can present this specific epitope [2].
Net Charge (pH 7.4) +1The net positive charge (due to two Arginines and one Glutamic acid) influences solubility, requiring careful buffer selection (e.g., PBS with minimal DMSO) to prevent precipitation during assay prep.
Molecular Weight ~997.15 DaUsed to calculate precise molarity for peptide pulsing in antigen-presenting cell (APC) assays.

Mechanistic Pathway of Antigen Presentation

To utilize this peptide in vaccine development or TCR-T cell therapy, one must understand its endogenous processing. NY-ESO-1 is an intracellular protein that must be degraded by the proteasome. The resulting peptide fragments, including ARGPESRLL, are transported into the endoplasmic reticulum (ER) via the Transporter Associated with Antigen Processing (TAP) complex, where they are loaded onto nascent HLA-C*06:02 molecules.

Pathway NY_ESO NY-ESO-1 Protein (Intracellular) Proteasome Proteasomal Cleavage NY_ESO->Proteasome Ubiquitination Peptide ARGPESRLL (80-88 Epitope) Proteasome->Peptide 9-mer Generation TAP TAP Complex (ER Transport) Peptide->TAP Cytosol to ER MHC HLA-C*06:02 Loading TAP->MHC Peptide-MHC Binding Surface Cell Surface Presentation MHC->Surface Golgi Transport

Fig 1: Intracellular processing and HLA-C*06:02 presentation of the ARGPESRLL epitope.

Self-Validating Experimental Protocols

Trustworthiness in immunological data relies on protocols that inherently validate themselves through rigorous controls and causal logic. Below are the standard operating procedures for validating ARGPESRLL reactivity.

Protocol 1: Peptide Reconstitution and Quality Control

Causality: Impure peptide preparations contain truncated sequences that can act as altered peptide ligands (APLs), inducing anergic or off-target T-cell responses.

  • Procurement: Obtain ARGPESRLL synthesized via standard Fmoc solid-phase chemistry [4].

  • Validation: Confirm purity is >95% via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and identity via Mass Spectrometry (MS).

  • Reconstitution: Dissolve the lyophilized peptide in 10-20% sterile DMSO to a stock concentration of 10 mg/mL. Logic: The hydrophobic C-terminal leucines require a polar aprotic solvent for initial solubilization before dilution in aqueous media.

  • Storage: Aliquot and store at -80°C to prevent repeated freeze-thaw cycles, which degrade the peptide and reduce MHC binding affinity.

Protocol 2: In Vitro T-Cell Sensitization and IFN-γ ELISPOT

Causality: To prove that a patient's T-cells recognize ARGPESRLL, we must present the peptide on autologous (or HLA-matched) Antigen Presenting Cells (APCs). Using mismatched APCs will result in a false negative due to MHC restriction.

  • APC Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-Cw*06:02 positive donor. Differentiate monocytes into dendritic cells (DCs) using GM-CSF and IL-4 over 5 days.

  • Peptide Pulsing: Incubate the DCs with 10 µg/mL of ARGPESRLL peptide for 2-4 hours at 37°C.

  • Washing (Critical Step): Wash the DCs three times with PBS. Logic: Removing unbound peptide ensures that subsequent T-cell activation is driven exclusively by properly loaded MHC complexes, not by non-specific pinocytosis of free peptide.

  • Co-Culture: Plate the peptide-pulsed DCs with autologous CD8+ T-cells at a 1:10 (DC:T-cell) ratio in an anti-IFN-γ coated ELISPOT plate.

  • Incubation & Development: Incubate for 18-24 hours. Wash the plate and apply a biotinylated secondary antibody, followed by streptavidin-HRP and AEC substrate to visualize spots.

  • Validation Controls:

    • Positive Control: PHA (Phytohemagglutinin) to confirm T-cell viability.

    • Negative Control: DCs pulsed with an irrelevant HLA-Cw*06:02 binding peptide to rule out alloreactivity.

Protocol PBMC 1. Isolate PBMCs (HLA-C*06:02+ Donor) Pulse 2. Pulse APCs with ARGPESRLL (10 µg/mL) PBMC->Pulse Differentiate APCs Wash 3. Wash APCs (Remove Unbound Peptide) Pulse->Wash 2h Incubation CoCulture 4. Co-culture with Autologous CD8+ T-cells Wash->CoCulture Add Effectors ELISPOT 5. IFN-γ ELISPOT (18-24h Incubation) CoCulture->ELISPOT Antigen Recognition

Fig 2: Self-validating workflow for in vitro T-cell sensitization and ELISPOT analysis.

Comparative Epitope Landscape

To design a comprehensive multivalent vaccine or to select the optimal TCR for adoptive cell therapy, drug developers must compare ARGPESRLL against other known NY-ESO-1 epitopes.

Table 2: Comparative NY-ESO-1 Immunodominant Epitopes

Epitope SequencePositionHLA RestrictionClinical Application & Significance
SLLMWITQC 157-165HLA-A02:01The industry standard; widely used in TCR-T trials due to the high global prevalence of the HLA-A2 allele.
LAMPFATPM 92-100HLA-Cw03:01A secondary target utilized for HLA-C matched patient cohorts, often multiplexed in peptide vaccines.
ARGPESRLL 80-88HLA-Cw*06:02Crucial for expanding treatment eligibility to HLA-A2 negative patients, ensuring broader demographic coverage [2].

Clinical Translation and Future Directions

The identification and validation of the ARGPESRLL peptide address a critical bottleneck in cancer immunotherapy: the restriction of treatments to HLA-A2 positive populations. By leveraging the HLA-Cw*06:02 restricted 80-88 epitope, researchers can:

  • Engineer Novel TCR-T Therapies: Sequence TCRs from ARGPESRLL-reactive T-cell clones to engineer patient T-cells, providing an off-the-shelf therapeutic option for HLA-Cw*06:02 positive patients.

  • Develop Multivalent Vaccines: Incorporate ARGPESRLL into synthetic long peptides (SLPs) or mRNA vaccine constructs to induce a broader, polyclonal CD8+ T-cell response, thereby mitigating the risk of tumor immune evasion via antigen loss.

By adhering to the strict physicochemical principles and self-validating protocols outlined in this guide, laboratories can ensure robust, reproducible data that accelerates the clinical translation of NY-ESO-1 targeted therapies.

References

  • CTAG1B Gene - GeneCards | CTG1B Protein. GeneCards. Available at: [Link]

  • Gnjatic, S., et al. (2000). Strategy for monitoring T cell responses to NY-ESO-1 in patients with any HLA class I allele. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • CTAG1A - Cancer/testis antigen 1 - Homo sapiens (Human). UniProtKB. Available at: [Link]

  • NY-ESO 1 80-88, ARGPESRLL, 10 mg Epitope Peptide. JPT Peptide Technologies. Available at: [Link]

Exploratory

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

An In-Depth Technical Guide to Determining the HLA-A*02:01 Restricted Binding Affinity of Cancer/Testis Antigen 1 (80-88) Abstract The identification of tumor-associated antigens (TAAs) that can elicit a potent anti-tumo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Determining the HLA-A*02:01 Restricted Binding Affinity of Cancer/Testis Antigen 1 (80-88)

Abstract

The identification of tumor-associated antigens (TAAs) that can elicit a potent anti-tumor T-cell response is a cornerstone of modern cancer immunotherapy. Cancer/Testis Antigens (CTAs), with their tumor-restricted expression, represent a premier class of targets.[1][2] Among these, Cancer/Testis Antigen 1B (CTAG1B), also known as New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1), is one of the most immunogenic TAAs identified to date.[1][2][3] A critical step in developing T-cell-based therapies is the characterization of specific peptide epitopes that bind with high affinity to Human Leukocyte Antigen (HLA) molecules. This guide provides an in-depth technical framework for assessing the binding affinity of a candidate peptide, CTAG1B (80-88), to the common and extensively studied HLA-A*02:01 allele. We will explore the theoretical underpinnings of this interaction and detail a multi-faceted approach, combining predictive in silico analysis with robust in vitro validation, to establish a high-confidence binding profile.

Foundational Principles: The HLA-A*02:01-Peptide Interaction

The adaptive immune system's ability to recognize and eliminate cancerous cells hinges on the presentation of intracellular peptides by HLA class I molecules on the tumor cell surface.[4] The HLA-A*02:01 allele is one of the most frequently expressed class I molecules, making it a key target for broad-spectrum cancer vaccine development.[4]

The HLA-A*02:01 Binding Groove and Peptide Motif

The HLA-A*02:01 molecule possesses a peptide-binding groove with specific pockets that accommodate the side chains of a bound peptide, which is typically 8-11 amino acids in length.[5] The binding specificity is dictated by a "binding motif," characterized by preferred amino acids at key "anchor" positions.

For HLA-A*02:01, the canonical motif for 9-mer peptides is defined by:

  • Position 2 (P2): A primary anchor, strongly preferring Leucine (L) or Methionine (M).[4][6]

  • Position 9 (P9): The C-terminal primary anchor, with a strong preference for Valine (V) or Leucine (L).[4][6]

While these primary anchors are critical, other "secondary anchor" or auxiliary residues can also influence the stability and overall affinity of the peptide-MHC (pMHC) complex.[7]

The Peptide of Interest: CTAG1B (80-88)

CTAG1B (NY-ESO-1) is a 180-amino acid protein.[1][3] The peptide sequence spanning amino acids 80-88 is SLLMWITQC .

A preliminary analysis of this peptide against the HLA-A*02:01 motif reveals:

  • P2: Leucine (L) - A preferred primary anchor.

  • P9: Cysteine (C) - A non-canonical C-terminal anchor. While not the most common, Cysteine has been noted as a possible, albeit less frequent, anchor for HLA-A*02:01.[7]

This initial assessment suggests that the peptide has a key feature for binding but also a deviation from the classic motif, making experimental validation essential to determine its true binding capacity.

A Dual-Pronged Approach: In Silico and In Vitro Analysis

A robust assessment of binding affinity relies on a self-validating system where computational predictions are confirmed by empirical laboratory data. This workflow ensures high confidence in the results and provides a comprehensive understanding of the peptide's behavior.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: In Vitro Validation Peptide_Sequence CTAG1B (80-88) SLLMWITQC Prediction_Tools Binding Prediction Algorithms (e.g., NetMHCpan, IEDB) Peptide_Sequence->Prediction_Tools Predicted_Affinity Predicted Binding Score (IC50, %Rank) Prediction_Tools->Predicted_Affinity T2_Assay Cell-Based Assay (T2 Stabilization) Predicted_Affinity->T2_Assay Guides Experiment FP_Assay Cell-Free Assay (Fluorescence Polarization) Predicted_Affinity->FP_Assay Experimental_Data Quantitative Binding Data (FI, IC50) T2_Assay->Experimental_Data FP_Assay->Experimental_Data Final_Assessment High-Confidence Binding Profile Experimental_Data->Final_Assessment Confirms/Refutes Prediction

Caption: Workflow for determining pMHC binding affinity.
In Silico Binding Prediction

Computational algorithms provide a rapid, high-throughput first pass to estimate the binding potential of a peptide. These tools are trained on large datasets of experimentally verified peptide binders.[8][9]

Recommended Tools:

  • NetMHCpan (v4.1): This tool uses artificial neural networks trained on a combination of binding affinity (BA) and mass spectrometry eluted ligand (EL) data, allowing it to predict binding to any HLA molecule with a known sequence.[9][10] The output is often given as a %Rank, where lower values indicate stronger predicted binding.

  • Immune Epitope Database (IEDB) Analysis Resource: The IEDB provides a consensus method that integrates results from several algorithms.[8][11][12][13] It provides predictions in units of IC50 (the concentration of peptide that inhibits 50% of a standard peptide from binding), where a lower IC50 value signifies higher affinity.

Interpretation of Predicted Data:

  • Strong Binder: IC50 < 50 nM

  • Intermediate Binder: 50 nM < IC50 < 500 nM

  • Weak Binder: 500 nM < IC50 < 5000 nM

While incredibly useful for screening, these predictions are not a substitute for experimental validation, as algorithms may not perfectly model all biological nuances.[14][15]

In Vitro Experimental Validation Protocols

To empirically quantify the binding of CTAG1B (80-88) to HLA-A*02:01, two complementary assays are recommended: a cell-based stabilization assay and a cell-free competitive binding assay.

Method 1: T2 Cell-Based Binding Assay

Principle: The T2 cell line is deficient in the Transporter associated with Antigen Processing (TAP).[16][17] This defect prevents endogenous peptides from being loaded onto HLA class I molecules in the endoplasmic reticulum. Consequently, empty HLA-A02:01 molecules are unstable and are not efficiently expressed on the cell surface.[16] When T2 cells are incubated with an exogenous peptide that can bind and stabilize the HLA-A02:01 molecule, the surface expression of the pMHC complex increases, which can be quantified by flow cytometry using a fluorescently-labeled anti-HLA-A2 antibody.[17][18]

Protocol: HLA-A*02:01 Stabilization on T2 Cells

  • Cell Culture: Maintain T2 cells (ATCC® CRL-1992™) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin. Ensure optimal cell health, as assay performance is sensitive to culture conditions.[17]

  • Peptide Preparation: Synthesize the CTAG1B (80-88) peptide (SLLMWITQC) and positive/negative control peptides to >95% purity. A known strong HLA-A*02:01 binder (e.g., an influenza virus peptide) should be used as a positive control, and a non-binding peptide (e.g., an ovalbumin peptide) as a negative control. Dissolve peptides in DMSO to a stock concentration of 10 mg/mL and store at -80°C.

  • Peptide Incubation: a. Wash T2 cells twice with serum-free RPMI-1640 medium. b. Resuspend cells to a concentration of 1 x 10^6 cells/mL in serum-free RPMI-1640 containing 1 µg/mL of human β2-microglobulin (β2m). The addition of exogenous β2m is critical to facilitate the formation and stabilization of the pMHC complex. c. In a 96-well plate, add 100 µL of the cell suspension to each well. d. Add the test, positive control, and negative control peptides to the wells at a final concentration of 50 µM. Include a "no peptide" control. e. Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.[16]

  • Flow Cytometry Staining: a. After incubation, wash the cells twice with ice-cold FACS buffer (PBS + 2% FBS). b. Stain the cells with a PE-conjugated anti-HLA-A2 monoclonal antibody (Clone BB7.2) for 30 minutes at 4°C in the dark. c. Wash the cells twice more with FACS buffer. d. Resuspend the cells in 200 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: a. Gate on the live cell population based on forward and side scatter. b. Calculate the Mean Fluorescence Intensity (MFI) for each condition. c. Determine the Fluorescence Index (FI) using the formula: FI = (MFI with peptide - MFI without peptide) / MFI without peptide[16][18] d. An FI ≥ 1 is typically considered indicative of high-affinity binding.[16]

Method 2: Fluorescence Polarization (FP) Cell-Free Competition Assay

Principle: This assay directly measures the binding interaction in solution using purified, soluble HLA-A*02:01 (sHLA) molecules.[19] The technique is based on the principle that a small, fluorescently-labeled peptide (the "tracer") tumbles rapidly in solution and has low fluorescence polarization. When this tracer binds to the much larger sHLA molecule, its rotation slows dramatically, resulting in a high polarization value.[19][20] The binding affinity of an unlabeled test peptide is determined by its ability to compete with the tracer for binding to the sHLA molecule, causing a decrease in polarization.[21]

G cluster_0 Low Competition cluster_1 High Competition a sHLA-A*02:01 Fluorescent Tracer Peptide b High Polarization (Slow Rotation) a:f1->b Bound c sHLA-A*02:01 CTAG1B (80-88) (Test Peptide) d Fluorescent Tracer Peptide c:f0->d Displaced e Low Polarization (Fast Rotation) d->e

Sources

Foundational

Cancer/testis antigen 1 (80-88) expression profile in human melanoma cell lines

An in-depth technical analysis and methodological framework for evaluating the NY-ESO-1 (80-88) epitope in human melanoma models, designed for researchers and drug development professionals. Executive Summary & Biologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological framework for evaluating the NY-ESO-1 (80-88) epitope in human melanoma models, designed for researchers and drug development professionals.

Executive Summary & Biological Context

Cancer/testis antigen 1 (CTAG1B), universally known as NY-ESO-1, represents a premier target in oncology due to its highly restricted expression in normal germline tissues and aberrant re-expression in various solid tumors, particularly melanoma 1[1]. Historically, therapeutic development has heavily indexed on the HLA-A*02:01-restricted 157-165 epitope (SLLMWITQC). However, relying on a single HLA supertype artificially bottlenecks patient eligibility, driving the need to characterize alternative epitopes2[2].

The NY-ESO-1 80-88 epitope (amino acid sequence: ARGPESRLL ) is a highly immunogenic peptide restricted by the HLA-Cw*0602 allele. Profiling the expression and presentation of this specific peptide-MHC (pMHC) complex in melanoma cell lines requires rigorous, self-validating analytical workflows to overcome the challenges of low-copy-number surface presentation.

Mechanistic Pathway of NY-ESO-1 (80-88) Presentation

To successfully target the 80-88 epitope, one must understand its intracellular lifecycle. The generation of the ARGPESRLL peptide is strictly dependent on the immunoproteasome. Following cleavage, the peptide is transported into the endoplasmic reticulum (ER) via the Transporter Associated with Antigen Processing (TAP), where it is loaded onto nascent HLA-Cw*0602 heavy chains and β 2-microglobulin before trafficking to the cell surface.

G CTAG1 NY-ESO-1 Protein (Cytosol) Proteasome Immunoproteasome Cleavage CTAG1->Proteasome Peptide 80-88 Peptide (ARGPESRLL) Proteasome->Peptide Endogenous Processing TAP TAP Transporter (ER Import) Peptide->TAP MHC HLA-Cw*0602 Loading TAP->MHC Surface Cell Surface Presentation MHC->Surface Secretory Pathway TCR CD8+ T-Cell Recognition Surface->TCR pMHC-TCR Synapse

MHC Class I processing and HLA-Cw*0602 presentation of the NY-ESO-1 (80-88) epitope.

Melanoma Cell Line Expression Profiles

Melanoma cell lines exhibit profound heterogeneity in endogenous NY-ESO-1 expression, largely driven by the epigenetic methylation status of the CTAG1B promoter. When designing an experimental panel to evaluate the 80-88 epitope, researchers must account for both the endogenous antigen expression and the specific HLA-Cw*0602 restriction.

Table 1: NY-ESO-1 Expression and HLA Profiling in Standard Melanoma Cell Lines

Cell LineEndogenous NY-ESO-1 ProteinHLA-Cw0602 StatusExperimental Utility for 80-88 Profiling
SK-MEL-37 High3[3]Negative (Requires Transduction)Ideal Positive Control. Robust endogenous processing machinery; requires lentiviral HLA-Cw0602 expression.
Mel-526 Low 3[3]NegativeSensitivity Baseline. Used to determine the lower limit of detection for TCR-T cell activation.
Mel-624 Negative 3[3]VariableTrue Negative Control. Validates that 80-88 recognition is strictly dependent on antigen presence.

Note: Because most canonical melanoma lines (like SK-MEL-37) are HLA-A02:01 positive but lack HLA-Cw0602, establishing a stable HLA-Cw*0602 transfectant is a mandatory prerequisite for 80-88 profiling.

Orthogonal Validation Methodologies (Self-Validating Systems)

To definitively prove that a melanoma cell line processes and presents the 80-88 epitope, Application Scientists must employ orthogonal, self-validating workflows. Relying on mRNA or intracellular protein expression is insufficient; surface presentation must be directly quantified and functionally verified.

Workflow 1: Targeted Immunopeptidomics (LC-PRM-MS)

This protocol isolates surface pMHC complexes and uses Parallel Reaction Monitoring (PRM) mass spectrometry to detect the exact ARGPESRLL sequence.

  • Step 1: Non-Denaturing Lysis. Lyse 1×108 HLA-Cw*0602-expressing SK-MEL-37 cells using 1% CHAPS buffer.

    • Causality: CHAPS is a zwitterionic detergent that preserves the delicate, non-covalent trimeric structure of the HLA heavy chain, β 2M, and the 80-88 peptide. Harsher detergents (like RIPA) will cause premature peptide dissociation.

  • Step 2: Affinity Purification. Immunoprecipitate the lysates using the W6/32 pan-HLA Class I monoclonal antibody cross-linked to Protein A/G beads.

    • Causality: W6/32 specifically recognizes only fully folded, peptide-loaded HLA complexes. This ensures the extracted ARGPESRLL peptide originates from the functional presentation machinery, not degraded cytosolic debris.

  • Step 3: Peptide Elution & Spiking. Elute peptides using 0.1% Trifluoroacetic acid (TFA). Immediately spike the eluate with a known concentration of heavy-isotope labeled synthetic ARGPESRLL (e.g., 13 C/ 15 N-Leucine).

    • Causality: The heavy peptide acts as an internal self-validating standard. It guarantees that the LC retention time and MS/MS fragmentation spectra perfectly align with the endogenous 80-88 epitope, eliminating false positives and allowing for absolute quantification (copies per cell).

  • Step 4: PRM-MS Analysis. Analyze via LC-MS/MS in PRM mode targeting the specific mass-to-charge ( m/z ) transitions of ARGPESRLL.

Workflow 2: Functional T-Cell Recognition (IFN- γ ELISPOT)

Physical detection via MS must be corroborated by biological immunogenicity.

  • Step 1: Target Cell Preparation & Proteasome Inhibition. Plate HLA-Cw*0602 + SK-MEL-37 cells. In a parallel control well, pre-treat the cells with epoxomicin (1 μ M) for 6 hours.

    • Causality: Epoxomicin is a highly specific, irreversible proteasome inhibitor.4[4]. If T-cell recognition is lost in the epoxomicin arm, it self-validates that the 80-88 peptide is endogenously processed and not an artifact of external peptide binding from dead cells.

  • Step 2: Effector Co-Culture. Add HLA-Cw*0602-restricted, ARGPESRLL-specific CD8 + T cells at an Effector:Target (E:T) ratio of 10:1.

    • Causality: A high E:T ratio maximizes the probability of TCR engagement with low-density 80-88 pMHC complexes, ensuring high assay sensitivity.

  • Step 3: Cytokine Capture. Incubate for 18-24 hours on an anti-IFN- γ coated ELISPOT plate, followed by standard biotinylated secondary antibody and AEC substrate development.

Strategic Implications for Drug Development

The validation of the NY-ESO-1 (80-88) expression profile in melanoma cell lines opens critical avenues for next-generation immunotherapies. By engineering TCR-T cells or bispecific T-cell engagers (TCEs) that target the HLA-Cw0602/ARGPESRLL complex, developers can rescue patients who are ineligible for canonical HLA-A02:01 therapies. Furthermore, because NY-ESO-1 is highly immunogenic and elicits spontaneous humoral and cellular responses5[5], multiplexing therapies targeting both the 157-165 and 80-88 epitopes could drastically reduce the risk of tumor immune escape via HLA downregulation.

Sources

Exploratory

An In-depth Technical Guide to the Immunogenicity of the SLLMWITQC Epitope from Cancer/Testis Antigen 1 (NY-ESO-1)

For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting a Promising Cancer Antigen Cancer/Testis Antigens (CTAs) represent a compelling class of targets for cancer immunotherapy. Their exp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Promising Cancer Antigen

Cancer/Testis Antigens (CTAs) represent a compelling class of targets for cancer immunotherapy. Their expression is typically restricted to germline cells in healthy adults but becomes aberrantly activated in various malignancies.[1] This tumor-specific expression pattern makes them ideal candidates for therapies designed to selectively eliminate cancer cells while sparing normal tissues.[1]

Among the most immunogenic CTAs is New York esophageal squamous cell carcinoma 1 (NY-ESO-1).[1][2] Spontaneous humoral and cellular immune responses against NY-ESO-1 are frequently observed in patients with advanced tumors, highlighting its inherent ability to engage the immune system.[1][3] A key element of this immunogenicity is the SLLMWITQC peptide, corresponding to amino acids 157-165 of the NY-ESO-1 protein.[2][3] This epitope is presented on the cell surface by the Human Leukocyte Antigen (HLA)-A*02:01 molecule, a common MHC class I allele, making it a target for CD8+ cytotoxic T lymphocytes (CTLs).[1][3]

The interaction between the SLLMWITQC epitope presented by HLA-A*02:01 and the T-cell receptor (TCR) of specific T-cells, notably the well-characterized 1G4 TCR, has become a paradigm for understanding T-cell-mediated tumor recognition.[1][4] This guide provides an in-depth technical overview of the immunogenicity of the SLLMWITQC epitope, focusing on the methodologies used to evaluate and quantify the T-cell response it elicits.

The SLLMWITQC Epitope and its Recognition by the 1G4 T-Cell Receptor

The specific recognition of the SLLMWITQC-HLA-A*02:01 complex by the 1G4 TCR is a critical event in the anti-tumor immune response. Structural studies have revealed that the TCR binding is centered on two prominent and sequential amino acid side chains of the peptide: methionine (M) at position 4 and tryptophan (W) at position 5.[5][6] This "MW peg" protrudes from the surface of the pMHC complex and is enveloped by the complementarity-determining regions (CDRs) of the TCR.[6][7]

The affinity of this interaction is a key determinant of T-cell activation and subsequent effector functions.[4] Various techniques, such as Surface Plasmon Resonance (SPR), are employed to measure the binding kinetics and affinity (KD) of the TCR for the pMHC complex.[5][7][8]

Assessing the Immunogenicity of the SLLMWITQC Epitope: A Methodological Guide

A variety of in vitro assays are essential for characterizing the T-cell response to the SLLMWITQC epitope. These assays provide quantitative and qualitative data on T-cell activation, proliferation, cytokine production, and cytotoxic potential.

Peptide-MHC Binding and Stability Assays

The stability of the SLLMWITQC-HLA-A02:01 complex is a prerequisite for T-cell recognition. A commonly used method to assess this is the T2 cell-based assay.[9] T2 cells are deficient in the Transporter associated with Antigen Processing (TAP), which prevents the loading of endogenous peptides onto MHC class I molecules.[9] As a result, HLA-A02:01 molecules on the surface of T2 cells are unstable unless stabilized by an exogenous peptide.[9]

Experimental Protocol: T2 Cell Peptide-Binding Assay

  • Cell Preparation: Culture T2 cells in appropriate media.

  • Peptide Pulsing: Incubate T2 cells with varying concentrations of the SLLMWITQC peptide (and relevant controls) for several hours at 37°C to allow for peptide binding to surface HLA-A*02:01 molecules.

  • Staining: Stain the cells with a fluorescently labeled antibody specific for HLA-A*02:01.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the Mean Fluorescence Intensity (MFI) of the HLA-A*02:01 staining. An increase in MFI corresponds to increased peptide binding and stabilization of the MHC complex.[9]

  • Data Analysis: Plot the MFI against the peptide concentration to determine the concentration required for half-maximal binding (EC50).[9]

T-Cell Activation and Function Assays

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.[10][11] It is widely used to measure the number of antigen-specific T-cells producing cytokines like Interferon-gamma (IFN-γ) upon stimulation with the SLLMWITQC epitope.[12]

Experimental Protocol: IFN-γ ELISpot Assay

  • Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for IFN-γ and incubate overnight.[10][13]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours.[10]

  • Cell Plating: Add peripheral blood mononuclear cells (PBMCs) or isolated T-cells to the wells, along with antigen-presenting cells (APCs) pulsed with the SLLMWITQC peptide. Include positive (e.g., mitogen) and negative (no peptide) controls.

  • Incubation: Incubate the plate for 18-48 hours at 37°C in a CO2 incubator to allow for T-cell activation and cytokine secretion.[10][13]

  • Detection: Wash the plate to remove cells. Add a biotinylated detection antibody specific for IFN-γ and incubate.[13]

  • Enzymatic Reaction: Add a streptavidin-enzyme conjugate (e.g., streptavidin-ALP or -HRP) followed by a precipitating substrate.[14] Each spot that develops represents a single IFN-γ-secreting cell.[10]

  • Analysis: Count the spots using an automated ELISpot reader.

Fig 1. A streamlined workflow for the ELISpot assay.

Intracellular Cytokine Staining (ICS)

ICS is a powerful flow cytometry-based technique that allows for the simultaneous measurement of multiple cytokines and cell surface markers at the single-cell level.[15][16][17][18] This provides a detailed phenotypic and functional profile of the SLLMWITQC-specific T-cells.[15][17]

Experimental Protocol: Intracellular Cytokine Staining

  • Cell Stimulation: Stimulate PBMCs or isolated T-cells with the SLLMWITQC peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[17][18] This causes cytokines to accumulate within the cell.[18]

  • Surface Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8, CD4) to identify T-cell populations.

  • Fixation and Permeabilization: Fix the cells to preserve their structure and then permeabilize the cell membrane to allow antibodies to enter the cell.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).[16]

  • Flow Cytometry Analysis: Acquire and analyze the cells on a flow cytometer. Gate on the CD8+ T-cell population and quantify the percentage of cells expressing each cytokine.[18]

MHC-Peptide Tetramer Staining

MHC-peptide tetramers are reagents used to directly visualize and quantify antigen-specific T-cells.[19][20] They consist of four biotinylated MHC-peptide complexes bound to a fluorescently labeled streptavidin molecule.[21] These tetramers bind with high avidity to TCRs that are specific for the SLLMWITQC-HLA-A*02:01 complex.

Experimental Protocol: Tetramer Staining

  • Cell Preparation: Obtain a single-cell suspension of PBMCs or other relevant cell populations.

  • Staining: Incubate the cells with the PE- or APC-labeled SLLMWITQC-HLA-A*02:01 tetramer, along with antibodies for cell surface markers like CD8 and CD3.

  • Washing: Wash the cells to remove unbound tetramer and antibodies.

Quantitative Analysis of the SLLMWITQC-1G4 TCR Interaction

The affinity and kinetics of the TCR-pMHC interaction are crucial for T-cell responsiveness. Surface Plasmon Resonance (SPR) is a powerful technique for measuring these parameters in real-time.

Parameter1G4 TCR binding to SLLMWITQC (9C) - HLA-A21G4 TCR binding to SLLMWITQV (9V) - HLA-A2Reference
KD (μM) 5.0 - 13.35.0[5]
KD (μM) ~7.43-[7]

Note: The SLLMWITQV (9V) is an analogue peptide with a Cysteine to Valine substitution at position 9, which enhances binding to HLA-A2 and subsequent T-cell recognition.[5][23]

T-Cell Receptor Signaling Pathway

The binding of the 1G4 TCR to the SLLMWITQC-HLA-A*02:01 complex initiates a cascade of intracellular signaling events, ultimately leading to T-cell activation, proliferation, and effector functions.[24][25][26] A key early event is the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex by kinases such as Lck.[24][26] This triggers the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76.[24][27] This leads to the activation of multiple signaling pathways, including the PLCγ1-calcium, Ras-MAPK, and PKCθ-NF-κB pathways, which converge to regulate gene transcription for cytokines, chemokines, and cytotoxic molecules.[24][27][28]

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pMHC SLLMWITQC-HLA-A2 TCR_CD3 TCR/CD3 Complex pMHC->TCR_CD3 Recognition CD8 CD8 pMHC->CD8 Lck Lck TCR_CD3->Lck Recruits ZAP70 ZAP-70 TCR_CD3->ZAP70 Recruits & Activates CD8->Lck Activates Lck->TCR_CD3 Phosphorylates ITAMs LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT_SLP76->Ras_MAPK PKC PKCθ PLCg1->PKC NFAT NFAT PLCg1->NFAT via Ca2+ AP1 AP-1 Ras_MAPK->AP1 NFkB NF-κB PKC->NFkB Gene_Tx Gene Transcription (Cytokines, etc.) NFAT->Gene_Tx Activate AP1->Gene_Tx Activate NFkB->Gene_Tx Activate

Fig 2. Simplified T-cell receptor signaling cascade.

Conclusion and Future Directions

The SLLMWITQC epitope of NY-ESO-1 is a highly immunogenic target that has been instrumental in advancing our understanding of T-cell-mediated anti-tumor immunity. The methodologies described in this guide are crucial for the preclinical and clinical development of immunotherapies targeting this epitope, including cancer vaccines and adoptive T-cell therapies.[1][2] Future research will likely focus on enhancing the affinity of TCRs like 1G4 to improve T-cell potency and exploring combinatorial approaches to overcome tumor immune evasion mechanisms.[4][8] The continued in-depth characterization of the T-cell response to SLLMWITQC will undoubtedly pave the way for more effective cancer treatments.

References

  • TCR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Intracellular Cytokine Staining Protocol. (2025, July 24). Anilocus. Retrieved from [Link]

  • KEGG T cell receptor signaling pathway - Homo sapiens (human). (n.d.). KEGG. Retrieved from [Link]

  • T Cell Receptor Signaling. (n.d.). QIAGEN. Retrieved from [Link]

  • ELISpot Assay | Applications and Techniques. (n.d.). BenchSci. Retrieved from [Link]

  • Yin, Y., Mitson-Salazar, A., & Prussin, C. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology, 110, 6.24.1-6.24.18. Retrieved from [Link]

  • Smith, S. G., et al. (2015). Intracellular Cytokine Staining and Flow Cytometry: Considerations for Application in Clinical Trials of Novel Tuberculosis Vaccines. PLOS One, 10(9), e0138042. Retrieved from [Link]

  • A modified human ELISPOT assay to detect specific responses to primary tumor cell targets. (n.d.). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • An Artifact in Intracellular Cytokine Staining for Studying T Cell Responses and Its Alleviation. (2022, January 20). Frontiers in Immunology. Retrieved from [Link]

  • In-depth characterization of T cell responses with a combined Activation-Induced Marker (AIM) and Intracellular Cytokine Staining (ICS) assay. (2024, December 9). Immunology. Retrieved from [Link]

  • Robbins, P. F., et al. (2008). Single and Dual Amino Acid Substitutions in TCR CDRs Can Enhance Antigen-Specific T Cell Functions. The Journal of Immunology, 180(9), 6116-6131. Retrieved from [Link]

  • Chen, J. L., et al. (2005). Structural and kinetic basis for heightened immunogenicity of T cell vaccines. The Journal of Experimental Medicine, 201(8), 1243-1255. Retrieved from [Link]

  • TCR-T Cell Recognition of an NY-ESO-1 Epitope Presented by HLA-A2 Supertype: Implications for Cancer Immunotherapy. (2025, August 25). MDPI. Retrieved from [Link]

  • D'Angelo, S. P., et al. (2011). Multiepitope CD8+ T cell response to a NY-ESO-1 peptide vaccine results in imprecise tumor targeting. The Journal of Clinical Investigation, 121(8), 3317-3327. Retrieved from [Link]

  • Webb, A. I., et al. (2004). Crystal Structure Analysis of NY-ESO-1 epitope, SLLMWITQC, in complex with HLA-A2. RCSB PDB. Retrieved from [Link]

  • Zhao, Y., et al. (2018). Isolation and characterization of NY-ESO-1–specific T cell receptors restricted on various MHC molecules. PNAS, 115(45), E10586-E10595. Retrieved from [Link]

  • Immune Epitope Database (IEDB). (2025, November 6). Retrieved from [Link]

  • Identification of NY-ESO-1157–165 Specific Murine T Cell Receptors With Distinct Recognition Pattern for Tumor Immunotherapy. (n.d.). Frontiers in Immunology. Retrieved from [Link]

  • Real time detection of peptide–MHC dissociation reveals that improvement of primary MHC-binding residues can have a minimal, or no, effect on stability. (n.d.). Immunology and Cell Biology. Retrieved from [Link]

  • Comprehensive Guide to ELISpot Experimental Procedures. (n.d.). Sino Biological. Retrieved from [Link]

  • NY-ESO-1 Peptide (SLLMWITQC). (n.d.). GenScript. Retrieved from [Link]

  • Development of an affinity-enhanced clinical candidate TCR targeting NY-ESO-1 with optimal potency and high specificity. (2022, October 17). bioRxiv. Retrieved from [Link]

  • Stewart-Jones, G. B. E., et al. (2009). Rational development of high-affinity T-cell receptor-like antibodies. PNAS, 106(15), 5784-5788. Retrieved from [Link]

  • Generation and characterization of HLA-A2 transgenic mice expressing the human TCR 1G4 specific for the HLA-A2 restricted NY-ESO-1157-165 tumor-specific peptide. (2021, June 4). Journal for ImmunoTherapy of Cancer. Retrieved from [Link]

  • Identification of NY-ESO-1157–165 Specific Murine T Cell Receptors With Distinct Recognition Pattern for Tumor Immunotherapy. (2021, October 28). Frontiers. Retrieved from [Link]

  • New Methods for Assessing T-Cell Responses. (n.d.). Clinical and Vaccine Immunology. Retrieved from [Link]

  • T cell assays for non-clinical immunogenicity risk assessment: best practices recommended by the European Immunogenicity Platform. (n.d.). Frontiers in Immunology. Retrieved from [Link]

  • Parallel detection of multiple effector functions in live T cells using a short coculture assay. (2022, November 17). Protocols.io. Retrieved from [Link]

  • Antigen-Specific Stimulation of CD8+ T-cells by Murine Bone Marrow-Derived Dendritic Cells. (2019, February 15). National Cancer Institute. Retrieved from [Link]

  • Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. (2026, March 14). ResearchGate. Retrieved from [Link]

Sources

Foundational

Role of Cancer/testis antigen 1 (80-88) in Tumor Immune Evasion Pathways: A Technical Guide to Mechanisms and Methodologies

Executive Summary As a Senior Application Scientist specializing in adoptive cell therapies (ACT) and tumor immunology, I frequently navigate the complexities of targeting highly immunogenic tumor-associated antigens. Ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in adoptive cell therapies (ACT) and tumor immunology, I frequently navigate the complexities of targeting highly immunogenic tumor-associated antigens. Cancer/testis antigen 1 (NY-ESO-1, encoded by the CTAG1B gene) is a paradigmatic target due to its restricted expression in normal tissues and high prevalence in various malignancies. While the field has disproportionately focused on the HLA-A02:01-restricted 157-165 epitope, targeting alternative epitopes like the HLA-Cw0602-restricted 80-88 peptide (ARGPESRLL) is critical for circumventing allele-specific immune escape [3].

However, tumors expressing NY-ESO-1 inevitably deploy sophisticated immune evasion pathways to subvert CD8+ T-cell recognition. This whitepaper dissects the mechanistic underpinnings of these evasion pathways specific to the 80-88 epitope and provides field-proven, self-validating experimental frameworks for their investigation.

Molecular Architecture of NY-ESO-1 (80-88)

The 80-88 epitope of NY-ESO-1 consists of the nonamer sequence ARGPESRLL . It is naturally processed by the intracellular proteasome and presented on the tumor cell surface exclusively in the context of the HLA-Cw*0602 major histocompatibility complex (MHC) class I molecule [2].

AntigenPresentation CTAG1B Intracellular NY-ESO-1 (CTAG1B) Proteasome Proteasome Cleavage (ARGPESRLL Generation) CTAG1B->Proteasome Degradation TAP TAP Transporter Proteasome->TAP Peptide 80-88 ER ER Loading (HLA-Cw*0602) TAP->ER Transport Surface Tumor Cell Surface (MHC-I Complex) ER->Surface Trafficking TCR CD8+ T-Cell Activation Surface->TCR Recognition

Fig 1: Processing and presentation pathway of NY-ESO-1 (80-88) leading to CD8+ T-cell activation.

Mechanistic Pathways of Immune Evasion

When ARGPESRLL-specific CD8+ T cells exert selective pressure on a tumor, the tumor microenvironment (TME) adapts through several distinct evasion modalities.

MHC Class I Downregulation and Loss of Heterozygosity (LOH)

The most definitive way a tumor evades ARGPESRLL-specific T cells is by eliminating the presentation machinery. Clinical data demonstrates that immune escape from NY-ESO-1-specific T-cell therapy frequently occurs via Loss of Heterozygosity (LOH) in the MHC locus [1]. By selectively shedding the HLA-C allele while maintaining overall β2-microglobulin (β2M) expression, the tumor becomes invisible to 80-88 specific T-cell receptors (TCRs) without triggering the Natural Killer (NK) cell activation that typically accompanies total MHC-I loss.

Antigenic Loss via Epigenetic Silencing

NY-ESO-1 expression is tightly regulated by DNA methylation. Under the selective pressure of cytotoxic T lymphocytes (CTLs), tumor subclones can undergo epigenetic remodeling, hypermethylating the CTAG1B promoter. This results in the complete transcriptional repression of NY-ESO-1, thereby starving the presentation pathway of the 80-88 target peptide.

T-Cell Exhaustion via Checkpoint Upregulation

In the absence of genetic or epigenetic loss, tumors exploit the PD-1/PD-L1 axis. Chronic exposure to the highly immunogenic ARGPESRLL peptide drives T cells into a state of terminal exhaustion. The TME upregulates PD-L1 in response to IFN-γ secreted by the infiltrating T cells—a classic example of adaptive immune resistance.

ImmuneEvasion Tumor NY-ESO-1+ Tumor Cell LOH MHC-I LOH (Loss of HLA-Cw*0602) Tumor->LOH Genetic Mutation AntigenLoss Epigenetic Silencing (CTAG1B Downregulation) Tumor->AntigenLoss DNA Methylation Checkpoint PD-L1 Upregulation Tumor->Checkpoint IFN-γ Induced TME Immunosuppressive TME (Tregs, MDSCs, IDO) Tumor->TME Cytokine Secretion Evasion Tumor Immune Evasion (T-Cell Failure) LOH->Evasion Hidden from TCR AntigenLoss->Evasion No Target Peptide Checkpoint->Evasion T-Cell Exhaustion TME->Evasion Metabolic Starvation

Fig 2: Primary immune evasion pathways utilized by NY-ESO-1+ tumors to escape T-cell surveillance.

Quantitative Data & Biomarker Signatures

To systematically diagnose the specific evasion mechanism at play, we rely on a matrix of biomarker signatures and functional readouts.

Table 1: Comparative Analysis of NY-ESO-1 (80-88) Evasion Modalities

Evasion MechanismBiomarker SignatureFunctional Consequence in AssaysClinical Mitigation Strategy
MHC-I LOH HLA-Cw*0602 (-), β2M (+)Refractory to exogenous peptide pulsingMulti-epitope/Multi-HLA TCR-T
Antigen Loss CTAG1B mRNA (-), NY-ESO-1 (-)Cytotoxicity rescued by exogenous peptideEpigenetic modulators (DNMTi)
Checkpoint Exhaustion PD-L1 (+), T-cell PD-1/TIM-3 (+)High Tetramer(+), Low IFN-γ(+)Anti-PD-1/PD-L1 blockade
TME Suppression IDO (+), FoxP3+ Tregs (High)Suppressed proliferation (CFSE assays)IDO inhibitors, Treg depletion

Self-Validating Experimental Protocols

As scientists, we must design assays that inherently control for false positives and negatives. The following methodologies are engineered to isolate the exact causality of immune evasion.

Protocol A: Quantification of T-Cell Exhaustion vs. Antigen Loss

Causality & Logic: Relying solely on functional assays (like IFN-γ ELISPOT) cannot distinguish between the absence of antigen-specific T cells (clonal deletion) and the presence of exhausted T cells. By co-staining with HLA-Cw*0602-ARGPESRLL tetramers and intracellular IFN-γ, we create a self-validating system. The physical presence of the T cell is confirmed by the tetramer, while the functional state is interrogated by the cytokine. A high Tetramer+/IFN-γ- ratio definitively diagnoses T-cell exhaustion.

Step-by-Step Methodology:

  • Sample Preparation : Isolate PBMCs or Tumor-Infiltrating Lymphocytes (TILs) from the subject.

  • Peptide Restimulation : Culture cells for 6 hours in the presence of 10 µg/mL ARGPESRLL peptide and GolgiPlug (Brefeldin A) to trap intracellular cytokines.

  • Surface & Tetramer Staining : Wash cells and stain with anti-CD8-FITC, anti-PD-1-APC, and PE-conjugated HLA-Cw*0602-ARGPESRLL tetramer for 30 minutes at room temperature in the dark.

  • Permeabilization : Fix and permeabilize the cells using a standard Cytofix/Cytoperm kit.

  • Intracellular Staining : Stain with anti-IFN-γ-BV421 for 30 minutes at 4°C.

  • Flow Cytometry : Acquire data. Validation Check: CD8+ T cells that are Tetramer-positive but IFN-γ-negative and PD-1-high indicate checkpoint-mediated immune evasion.

Protocol B: Functional Co-Culture Cytotoxicity Assay

Causality & Logic: To validate whether a tumor has undergone MHC LOH or antigen loss, we must isolate the variables. We utilize a self-validating internal control by pulsing half the target tumor cells with exogenous ARGPESRLL peptide. If the unpulsed tumor cells survive but the peptide-pulsed cells are killed, the evasion mechanism is Antigen Loss or Defective Processing (e.g., TAP downregulation). If both unpulsed and pulsed cells survive, the mechanism is MHC LOH, as the exogenous peptide has no HLA-Cw*0602 molecule to bind to.

Step-by-Step Methodology:

  • Target Cell Preparation : Harvest NY-ESO-1+ HLA-Cw*0602+ tumor cells. Split into two cohorts:

    • Cohort 1 (Unpulsed): Incubate in standard media.

    • Cohort 2 (Pulsed): Incubate with 10 µg/mL ARGPESRLL peptide for 2 hours at 37°C.

  • Labeling : Label both cohorts with Calcein-AM (a fluorescent viability dye) for 30 minutes. Wash thoroughly.

  • Co-Culture : Plate Target cells at 1×104 cells/well in a 96-well V-bottom plate. Add ARGPESRLL-specific CD8+ Effector T cells at a 5:1 Effector:Target (E:T) ratio.

  • Incubation : Incubate the co-culture for 4 hours at 37°C.

  • Readout : Centrifuge the plate and transfer the supernatant to a black microplate. Measure fluorescence release (indicating target cell lysis) using a microplate reader.

  • Data Interpretation : Calculate specific lysis. The delta in lysis between Cohort 1 and Cohort 2 isolates the exact node of immune failure.

References

  • Klippel ZK, Chou J, Towlerton AM, et al. "Immune escape from NY-ESO-1-specific T-cell therapy via loss of heterozygosity in the MHC." Gene Therapy. 2014. [Link]

  • Jäger E, Karbach J, Gnjatic S, et al. "Identification of a naturally processed NY-ESO-1 peptide recognized by CD8+ T cells in the context of HLA-B51." Cancer Immunity. 2002. [Link]

  • Jones JI, Liddy N, Hassan NJ, et al. "Isolation and characterization of NY-ESO-1–specific T cell receptors restricted on various MHC molecules." Proceedings of the National Academy of Sciences (PNAS). 2018. [Link]

Exploratory

Structural Insights into NY-ESO-1 Antigen Presentation: Deconstructing the HLA-A2 and HLA-Cw6 Restrictions

Executive Summary & Scientific Clarification Cancer/testis antigen 1 (CTAG1B), widely known as NY-ESO-1, is a highly immunogenic protein whose restricted expression in normal germ cells and widespread re-expression in ma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Clarification

Cancer/testis antigen 1 (CTAG1B), widely known as NY-ESO-1, is a highly immunogenic protein whose restricted expression in normal germ cells and widespread re-expression in malignancies makes it a premier target for T-cell-based immunotherapies[1].

Scientific Clarification on Peptide Restriction: While this guide addresses the structural biology of NY-ESO-1, it is critical to correct a common immunopeptidomic misconception. The NY-ESO-1 (80-88) peptide (sequence: ARGPESRLL) is natively restricted by HLA-Cw0602 , not HLA-A2 ()[2]. The canonical, immunodominant epitope restricted by HLA-A 02:01 is the 157-165 sequence (SLLMWITQC) ()[3].

To maintain rigorous scientific integrity, this whitepaper details the structural mechanics and self-validating crystallization protocols for the well-characterized HLA-A2:NY-ESO-1 (157-165) complex, while mapping the biochemical distinctions of the 80-88 epitope.

Immunopeptidomics & Quantitative Structural Data

Different Human Leukocyte Antigen (HLA) class I allotypes possess distinct binding grooves (specifically the B and F pockets) that dictate peptide anchor residue preferences. Table 1 summarizes the quantitative structural parameters of key NY-ESO-1 epitopes.

Table 1: NY-ESO-1 Epitopes, HLA Restrictions, and Structural Parameters

Epitope RegionAmino Acid SequenceHLA RestrictionComplex Tm​ (°C)Crystal Resolution (Å)PDB ID
157–165 (WT)SLLMWITQCHLA-A02:01~58.02.20
157–165 (Mut)SLLMWITQVHLA-A02:01~62.52.30
157–165 (Mut)SLLMWITQAHLA-A02:01~60.02.50
80–88 (WT)ARGPESRLLHLA-Cw*0602N/AN/AN/A

*Note: Tm​ values are approximate indicators of ternary complex stability derived from differential scanning fluorimetry (DSF).

Structural Mechanics of the HLA-A2:NY-ESO-1 Complex

Understanding the atomic interactions within the peptide-MHC (pMHC) complex is fundamental for rational vaccine and TCR-T cell therapy design.

  • The Binding Groove Architecture: HLA-A*02:01 utilizes a deep, hydrophobic cleft. The NY-ESO-1 157-165 peptide anchors itself via Leu158 (Position 2) into the B pocket and Cys165 (Position 9) into the F pocket ()[3].

  • The Cysteine Conundrum (Causality in Design): The wild-type P9 Cysteine is highly susceptible to oxidation and dimerization. This biochemical instability complicates in vitro refolding and clinical formulation. To circumvent this, structural biologists substitute Cys165 with Valine (SLLMWITQV, ) or Alanine (SLLMWITQA). These isosteric substitutions satiate the hydrophobic F pocket, significantly increasing the half-life of the complex for X-ray diffraction without abrogating TCR recognition[3][4].

Experimental Protocol: Self-Validating pMHC Crystallization

Causality Focus: Co-expression of MHC heavy chains and peptides in eukaryotic systems often yields heterogeneous peptide loading due to endogenous chaperones. To ensure a homogenous population for crystallography, we utilize E. coli inclusion bodies followed by in vitro refolding.

Step 1: Recombinant Expression and Inclusion Body Isolation
  • Expression: Express the luminal domain of the HLA-A*02:01 heavy chain and β2-microglobulin (B2M) separately in E. coli BL21(DE3).

  • Causality: Lacking eukaryotic chaperones (e.g., tapasin), the proteins precipitate into insoluble inclusion bodies. This provides a "blank slate" completely devoid of endogenous peptide contamination.

  • Isolation: Lyse cells, wash inclusion bodies with 0.5% Triton X-100, and denature in 8M Urea.

Step 2: In Vitro Refolding (The Self-Validating Step)
  • Refolding Reaction: Rapidly dilute denatured Heavy Chain (30 mg) and B2M (10 mg) into 1L of refolding buffer (100 mM Tris, 400 mM L-Arginine, 2 mM EDTA, 5 mM GSH, 0.5 mM GSSG, pH 8.0) containing a 5-fold molar excess of the synthetic NY-ESO-1 peptide.

  • Causality: L-Arginine acts as an artificial chaperone by suppressing the aggregation of folding intermediates. The GSH/GSSG redox pair provides the optimal oxidative environment to form the critical intradomain disulfide bonds (e.g., Cys101-Cys164) in the HLA heavy chain.

  • Validation Checkpoint: Perform a Thermal Shift Assay (DSF). A properly folded ternary complex will exhibit a highly cooperative unfolding transition ( Tm​>55∘C ). If the curve is broad or premature, the refold has failed and must be discarded.

Step 3: Purification and Crystallization
  • SEC Purification: Concentrate the refold and purify via Size Exclusion Chromatography (Superdex 75). Isolate the sharp ~45 kDa peak representing the monomeric ternary complex.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion at 20°C using a reservoir solution of 20% PEG 3350 and 0.2M Ammonium Citrate.

  • Validation: Harvest crystals, cryoprotect in 20% glycerol, and test for X-ray diffraction. A resolution of <2.5 Å is required to accurately model the peptide backbone and water-mediated hydrogen bonds[4].

Workflow N1 1. E. coli Expression (HLA-A2 & B2M) N2 2. Inclusion Body Denaturation N1->N2 N3 3. In Vitro Refolding with NY-ESO-1 Peptide N2->N3 N4 4. SEC Purification (Isolate 45 kDa Peak) N3->N4 N5 5. Hanging Drop Crystallization N4->N5 N6 6. X-Ray Diffraction (< 2.5 Å Resolution) N5->N6

Figure 1: Self-validating workflow for recombinant pMHC refolding and X-ray crystallography.

TCR-pMHC Recognition and Signaling Pathway

Once the NY-ESO-1 peptide is stably presented by the HLA-A2 molecule, it forms a composite structural surface. The T-cell receptor (TCR) docks diagonally across the pMHC complex. The CDR3 loops of the TCR interact directly with the central, solvent-exposed residues of the NY-ESO-1 peptide (e.g., Met160 and Trp161), while the CDR1 and CDR2 loops contact the conserved α-helices of the HLA-A2 heavy chain. This physical docking induces allosteric changes that trigger the phosphorylation of the CD3 ITAM motifs, culminating in T-cell activation and tumor lysis.

Pathway P NY-ESO-1 Peptide (SLLMWITQC) C Ternary pMHC Complex P->C M HLA-A*02:01 Heavy Chain + B2M M->C T T-Cell Receptor (TCR) C->T Recognition S CD3 ITAM Phosphorylation T->S Signaling A Cytotoxic T-Cell Activation S->A Effector Function

Figure 2: Structural recognition of the NY-ESO-1 pMHC complex driving T-cell activation.

References

  • Webb, S. R., et al. (2004). "Crystal Structure Analysis of NY-ESO-1 epitope, SLLMWITQC, in complex with HLA-A2". RCSB Protein Data Bank (PDB ID: 1S9W).[Link]

  • Gnjatic, S., et al. (2000). "Strategy for monitoring T cell responses to NY-ESO-1 in patients with any HLA class I allele". Proceedings of the National Academy of Sciences.[Link]

  • Mallik, L., et al. (2024). "Crystal Structure of HLA-A*02:01/NY-ESO-1 (SLLMWITQV) and a target specific TRACeR-I". RCSB Protein Data Bank (PDB ID: 9DL1).[Link]

  • Jette, C.A., & West, A.P. (2022). "Structure of HLA-A*02:01 in complex with NY-ESO-1 peptide and PA2.1 Fab". RCSB Protein Data Bank (PDB ID: 8EB2).[Link]

Sources

Foundational

Endogenous Processing and Presentation of Cancer/Testis Antigen 1 (80-88): A Mechanistic and Methodological Guide

Executive Summary Cancer/testis antigen 1 (CTAG1B), universally known in the field of immuno-oncology as NY-ESO-1, is a highly immunogenic tumor-associated antigen. While its expression is strictly confined to germ cells...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cancer/testis antigen 1 (CTAG1B), universally known in the field of immuno-oncology as NY-ESO-1, is a highly immunogenic tumor-associated antigen. While its expression is strictly confined to germ cells in healthy adults, it is widely derepressed in various malignancies, making it a prime target for adoptive T-cell therapies and cancer vaccines. Among its naturally processed epitopes, the 80-88 peptide (ARGPESRLL ) has been identified as a critical target restricted by the HLA-Cw*0602 allele (1)[1].

As a Senior Application Scientist, I have structured this technical guide to dissect the endogenous processing of the NY-ESO-1 (80-88) epitope. We will explore the biochemical causality behind its generation, the stereochemical rules governing its HLA-Cw6 restriction, and the self-validating experimental workflows required to confidently identify and monitor this peptide in translational research.

Mechanistic Pathway of Endogenous Processing

The journey of the ARGPESRLL peptide from a cytosolic protein to a surface-presented epitope is governed by strict enzymatic and thermodynamic rules.

Cytosolic Degradation and Proteasomal Cleavage

NY-ESO-1 is a cytosolic protein targeted for turnover via polyubiquitination. The 26S proteasome (and specifically the immunoproteasome in an inflammatory tumor microenvironment) cleaves the protein. Causality of Cleavage: The β5 subunit of the proteasome exhibits chymotrypsin-like activity, which strongly favors cleavage immediately after hydrophobic residues. This specificity perfectly yields the C-terminal Leucine (L) of the ARGPESRLL precursor, ensuring the precise C-terminal boundary required for HLA binding.

TAP-Mediated Translocation and ER Trimming

The generated precursor peptide is translocated into the Endoplasmic Reticulum (ER) via the Transporter Associated with Antigen Processing (TAP1/TAP2). TAP selectively transports peptides that are 8-16 amino acids long and possess hydrophobic or basic C-termini. Once in the ER, N-terminally extended precursors are trimmed by the ER Aminopeptidase (ERAAP) until the optimal 9-mer (ARGPESRLL) is achieved. ERAAP stops trimming when it encounters the Proline (P) at position 4, protecting the core epitope from over-degradation.

HLA-Cw*0602 Loading and Stereochemical Causality

Inside the ER, the Peptide Loading Complex (PLC)—comprising tapasin, ERp57, and calreticulin—stabilizes the empty HLA-Cw0602 heavy chain. Causality of Restriction: The binding of ARGPESRLL to HLA-Cw0602 is not random; it is dictated by the allele's specific binding motif. HLA-Cw6 requires an Arginine (R) at anchor position 2 (P2) and a hydrophobic residue like Leucine (L) at the C-terminal anchor position (P9) (2)[2]. The sequence A-R-G-P-E-S-R-L-L perfectly satisfies these stereochemical constraints, allowing the peptide to act as a thermodynamic key that folds and releases the mature MHC Class I complex for Golgi transport.

Processing N1 Cytosolic NY-ESO-1 (CTAG1B) N2 Polyubiquitination N1->N2 N3 26S Proteasome Cleavage (Generates ARGPESRLL precursor) N2->N3 N4 TAP1/TAP2 Transporter (Translocation to ER) N3->N4 N5 ER Aminopeptidase (ERAAP) N-terminal Trimming N4->N5 N6 Peptide Loading Complex (Tapasin, ERp57, Calreticulin) N5->N6 N7 HLA-Cw*0602 Binding (ARGPESRLL Epitope) N6->N7 N8 Cell Surface Presentation to CD8+ T-Cells N7->N8

Fig 1: Endogenous processing and HLA-Cw*0602 presentation pathway of NY-ESO-1 (80-88).

Quantitative Data: NY-ESO-1 Epitope Landscape

To contextualize the 80-88 epitope, it is essential to compare it against other immunodominant regions of NY-ESO-1. The table below summarizes the quantitative sequence data and anchor residue mechanics for key HLA Class I restricted epitopes (3)[3].

Epitope SequenceAmino Acid PositionHLA RestrictionPrimary Anchor ResiduesImmunodominance Context
ARGPESRLL 80-88HLA-Cw0602P2: Arg (R), P9: Leu (L)High affinity, naturally processed
SLLMWITQC 157-165HLA-A0201P2: Leu (L), P9: Cys/Val (C/V)Most widely targeted in clinical trials
LAMPFATPM 92-100HLA-Cw0304P2: Ala (A), P9: Met (M)Overlaps with CD4+ helper epitopes
MLMAQEALAFL 1-11 (ORF2)HLA-A0201P2: Leu (L), P11: Leu (L)Alternative reading frame product

Experimental Workflows for Epitope Validation

To utilize NY-ESO-1 (80-88) in drug development, researchers must employ self-validating experimental systems. Below are the definitive protocols for validating T-cell recognition and endogenous presentation.

Workflow S1 In Vitro Sensitization (Ad2/ESO infected APCs) S2 CD8+ T-Cell Isolation & Expansion S1->S2 S5 ELISPOT Assay (IFN-γ Release) S2->S5 S3 Target Cell Prep (HLA-Cw*0602 Transfectants) S4 Peptide Pulsing (ARGPESRLL) S3->S4 S4->S5

Fig 2: Workflow for validating HLA-Cw6 restricted T-cell recognition of NY-ESO-1 (80-88).

Protocol 1: In Vitro Sensitization and ELISPOT Assay

This protocol is designed to prove that T-cells can recognize the endogenously processed peptide, rather than just exogenous synthetic peptides.

  • APC Preparation: Infect autologous dendritic cells (DCs) with a recombinant adenovirus encoding the full-length NY-ESO-1 gene (Ad2/ESO). Causality: Using a viral vector forces the APC to synthesize the protein in the cytosol, strictly engaging the natural proteasome-TAP-HLA processing pathway.

  • T-Cell Co-Culture: Co-culture CD8+ T cells with the Ad2/ESO-infected APCs for 10-14 days in the presence of IL-2 and IL-7 to expand antigen-specific clones.

  • Target Cell Setup (Self-Validating Step): Transfect 721.221 cells (an HLA class I-deficient cell line) with the HLA-Cw0602 allele. Pulse these cells with synthesized ARGPESRLL peptide (>95% purity). Trustworthiness Check: As a negative control, transfect a parallel batch of 721.221 cells with a mismatched allele (e.g., HLA-Cw0401). This proves that recognition is strictly dependent on the HLA-Cw6/peptide complex and is not an artifact of alloreactivity.

  • IFN-γ ELISPOT: Incubate the expanded CD8+ T cells with the target cells for 18-24 hours. Quantify specific recognition by counting IFN-γ spot-forming cells (SFCs).

Protocol 2: LC-MS/MS Validation of Endogenous Presentation

To definitively prove that a tumor cell naturally presents ARGPESRLL on its surface, physical detection via mass spectrometry is required.

  • Immunoaffinity Purification: Lyse NY-ESO-1 expressing, HLA-Cw6+ tumor cells. Immunoprecipitate HLA-C molecules using a pan-HLA-C monoclonal antibody cross-linked to Protein A/G resin.

  • Acid Elution: Elute the bound peptides using 0.1% trifluoroacetic acid (TFA). Causality: TFA lowers the pH to ~2.0, which protonates the histidine residues on the HLA heavy chain. This disrupts the non-covalent interactions between the HLA groove, the peptide, and β2-microglobulin without hydrolyzing the fragile peptide backbone.

  • Filtration: Filter the eluate through a 10 kDa MWCO membrane to separate the low-molecular-weight peptides from the heavy chains.

  • LC-MS/MS Analysis (Self-Validating Step): Analyze the filtrate using a high-resolution Orbitrap mass spectrometer. Trustworthiness Check: Spike the sample with a synthetic, heavy-isotope labeled ARGPESRLL standard (e.g., L-Leucine-13C6,15N). A perfect alignment of chromatographic retention time and b/y-ion fragmentation spectra between the endogenous eluate and the heavy standard definitively confirms the sequence identity.

References

  • Source: pnas.
  • Immune response - cta.lncc.
  • Nine Human Leukocyte Antigen (HLA)
  • Source: ru.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Generation of CTAG1B (80-88) Specific CD8+ T Cells

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Introduction Cancer/testis antigen 1B (CTAG1B), famously known as New York esophageal squamous cell carcinoma 1 (NY-ESO-1), is a m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction

Cancer/testis antigen 1B (CTAG1B), famously known as New York esophageal squamous cell carcinoma 1 (NY-ESO-1), is a member of the cancer-testis antigen (CTA) family.[1][2] These proteins are characterized by their expression in a variety of malignant tumors and their normally restricted expression to immune-privileged sites, primarily the testis in healthy adults.[1] This tumor-associated expression profile, combined with its demonstrated ability to elicit spontaneous and robust B cell (humoral) and T cell (cellular) immune responses in cancer patients, makes NY-ESO-1 a highly attractive target for cancer immunotherapy, including vaccine development and adoptive T cell therapies.[1][3]

The generation of CD8+ cytotoxic T lymphocytes (CTLs) specific for tumor antigens is a cornerstone of modern cancer immunology research. These cells are capable of recognizing and eliminating cancer cells that present specific antigenic peptides via Major Histocompatibility Complex (MHC) class I molecules. The ability to generate and expand these antigen-specific CD8+ T cells in vitro is crucial for studying anti-tumor immunity, screening immunogenic epitopes, and developing cell-based therapies.

This guide provides a detailed, field-proven protocol for the generation, expansion, and functional validation of CD8+ T cells specific for the 80-88 peptide epitope of the human CTAG1B/NY-ESO-1 protein.

Target Epitope: CTAG1B (80-88)

The specified epitope corresponds to amino acids 80 through 88 of the canonical 180-amino acid human NY-ESO-1 protein (UniProt ID: P78358).[4]

  • Sequence: RGPESRLLE

This protocol is grounded in established principles of T cell immunology, providing not just the steps, but the scientific reasoning behind them to ensure experimental success.

Principle of the Method

The generation of antigen-specific CD8+ T cells in vitro is based on the principle of clonal selection. The process mimics the natural initiation of a cellular immune response. It begins with the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from a healthy donor or patient. These PBMCs contain a diverse repertoire of T cells, including a small population of naive or memory CD8+ T cells whose T Cell Receptors (TCRs) can recognize the CTAG1B (80-88) peptide when presented by an MHC class I molecule.

By co-culturing these cells with the synthetic CTAG1B (80-88) peptide, antigen-presenting cells (APCs) within the PBMC population (primarily monocytes and dendritic cells) will take up and present the peptide on their MHC class I molecules. This peptide-MHC complex is the "first signal" for T cell activation. Proper activation also requires a "second signal" in the form of co-stimulatory molecules (e.g., CD80/CD86 on the APC binding to CD28 on the T cell).

Following activation, a "third signal," provided by a specific cocktail of cytokines, drives the proliferation (expansion) and differentiation of the antigen-specific CD8+ T cells into functional cytotoxic effectors. This protocol utilizes a combination of IL-2, IL-7, and IL-15, which are critical for robust T cell expansion and the maintenance of a less differentiated, more persistent memory-like phenotype.[5]

Finally, the expanded T cell population is analyzed to confirm the frequency and function of the CTAG1B (80-88) specific CD8+ T cells using techniques such as MHC-peptide tetramer staining and intracellular cytokine staining for Interferon-gamma (IFN-γ).

Core Experimental Workflow

G cluster_0 Phase 1: Cell Preparation cluster_1 Phase 2: In Vitro Stimulation & Expansion cluster_2 Phase 3: Validation PBMC_Isolation Isolate PBMCs (e.g., via Ficoll-Paque) Cell_Count Count Cells & Assess Viability PBMC_Isolation->Cell_Count Stimulation Stimulate PBMCs with CTAG1B (80-88) Peptide Cell_Count->Stimulation Cytokine_Addition Add Cytokine Cocktail (IL-2, IL-7, IL-15) Stimulation->Cytokine_Addition Expansion Expand Culture (7-14 days) Cytokine_Addition->Expansion Restimulation Optional: Restimulate with Peptide-Pulsed APCs Expansion->Restimulation Harvest Harvest & Count Expanded T Cells Expansion->Harvest Restimulation->Harvest Tetramer Tetramer Staining (Quantification) Harvest->Tetramer ICS Intracellular Cytokine Staining (Functional Assay) Harvest->ICS Analysis Flow Cytometry Analysis Tetramer->Analysis ICS->Analysis

Figure 1. High-level overview of the experimental workflow.

Materials and Reagents

Equipment
  • Biosafety cabinet (Class II)

  • Centrifuge (with swinging bucket rotor for 15/50 mL tubes)

  • CO2 Incubator (37°C, 5% CO2)

  • Flow cytometer

  • Hemocytometer or automated cell counter

  • Light microscope

  • Pipettes and sterile tips

  • Vortex mixer

Reagents and Consumables
  • CTAG1B (80-88) Peptide: RGPESRLLE, synthesized to >95% purity.

  • Control Peptides: e.g., an irrelevant peptide of similar length and a known immunodominant peptide (e.g., from CMV, EBV, or Influenza) as a positive control for donors with known serostatus.

  • Cell Culture Medium: RPMI-1640 with GlutaMAX™, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, 1% Sodium Pyruvate, and 55 µM 2-Mercaptoethanol.

  • Cytokines (Recombinant Human): IL-2, IL-7, IL-15.

  • PBMC Isolation: Ficoll-Paque PLUS or similar density gradient medium.

  • Buffers: Phosphate-Buffered Saline (PBS), FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide).

  • Flow Cytometry Antibodies:

    • Anti-Human CD3, CD8, CD45RA, CCR7

    • MHC Class I Tetramer specific for CTAG1B (80-88) and the donor's HLA allele (if known).

    • Anti-Human IFN-γ, Anti-Human TNF-α

    • Live/Dead fixable viability dye.

  • Intracellular Staining Reagents:

    • Brefeldin A (protein transport inhibitor).

    • Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™).

  • Consumables: 15/50 mL conical tubes, 96-well round-bottom plates, serological pipettes.

Detailed Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

  • Blood Collection: Collect whole blood from donors in heparinized tubes. All work with human blood must be performed in a biosafety cabinet following institutional guidelines.

  • Dilution: Dilute the blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.

  • Density Gradient: Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube. Perform this slowly to maintain a sharp interface.

  • Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off .

  • Harvesting: After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the distinct, cloudy band of PBMCs at the plasma-Ficoll interface.

  • Washing: Transfer the collected PBMCs to a new 50 mL tube and add sterile PBS to a final volume of 45 mL. Centrifuge at 300 x g for 10 minutes at room temperature.

  • Repeat Wash: Discard the supernatant and repeat the wash step one more time to remove residual platelets and Ficoll.

  • Cell Counting: Resuspend the cell pellet in 10 mL of complete cell culture medium. Perform a cell count using a hemocytometer or automated counter and assess viability with Trypan Blue. Viability should be >95%.

Protocol 2: In Vitro Stimulation and Expansion

This protocol details the core stimulation and expansion phase.

  • Peptide Preparation: Reconstitute the CTAG1B (80-88) peptide in DMSO to a stock concentration of 1 mg/mL. Further dilute in cell culture medium to a working concentration for stimulation.

  • Cell Plating: Resuspend the freshly isolated PBMCs to a concentration of 2 x 10^6 cells/mL in complete cell culture medium. Plate 1 mL of this cell suspension (2 x 10^6 cells) into each well of a 24-well plate or 200 µL (4 x 10^5 cells) into a 96-well round-bottom plate.

  • Peptide Stimulation: Add the CTAG1B (80-88) peptide to the cell cultures at a final concentration of 1-10 µg/mL.

    • Expert Tip: The optimal peptide concentration can vary and should be titrated. A good starting point is 5 µg/mL.[5] It is crucial to set up a negative control well (cells with no peptide) and a positive control well (e.g., with a CMV/EBV/Flu peptide pool).

  • Incubation: Incubate the plates for 2 days at 37°C, 5% CO2.

  • Cytokine Addition (Day 2): Prepare a cytokine cocktail in complete medium. Add the following cytokines to each well to achieve the final concentrations listed in the table below.

  • Expansion Phase (Day 3-14):

    • Observe the cultures every 2-3 days. Look for cell clustering, which indicates T cell activation and proliferation.

    • Every 3-4 days, gently resuspend the cells and split the culture into new wells, adding fresh medium containing the same concentration of cytokines to maintain a cell density of approximately 1-2 x 10^6 cells/mL.[6]

    • The total culture duration can range from 9 to 14 days. Longer culture times can yield more cells but may also lead to a more differentiated phenotype.

Quantitative Data Summary
ParameterRecommended ValueRange/Notes
Initial Cell Seeding 2 x 10^6 PBMCs/mLIn 24-well or 96-well plates.
Peptide Concentration 5 µg/mLTitrate between 1-10 µg/mL for optimal results.
IL-2 Concentration 100 U/mLHigh doses can drive terminal differentiation.[5]
IL-7 Concentration 10 ng/mLPromotes survival and homeostatic proliferation.
IL-15 Concentration 5-10 ng/mLPotent proliferative signal, supports memory phenotype.[5]
Culture Duration 10-14 daysMonitor cell growth and adjust as needed.
Protocol 3: Validation of Antigen-Specific CD8+ T Cells

After the expansion period, the culture must be analyzed to determine the success of generating CTAG1B (80-88) specific CD8+ T cells.

MHC tetramers are reagents that directly stain T cells via their TCR, allowing for precise quantification of antigen-specific populations.[7]

  • Harvest Cells: Harvest the expanded T cells from the culture wells.

  • Cell Counting: Perform a cell count. You will need approximately 1-2 x 10^6 cells per staining condition.

  • Staining Preparation: Add cells to FACS tubes.

  • Tetramer Incubation: Add the fluorochrome-conjugated CTAG1B (80-88)-MHC tetramer at the manufacturer's recommended concentration. Incubate at 37°C for 15-30 minutes or at 4°C for 60 minutes.

    • Expert Tip: Staining at 37°C can sometimes improve signal intensity, but may affect some surface markers.

  • Surface Marker Staining: Add a cocktail of antibodies against surface markers (e.g., CD3, CD8) to the tubes. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with 2 mL of FACS buffer (centrifuge at 300 x g for 5 minutes).

  • Acquisition: Resuspend the cells in 300 µL of FACS buffer and acquire on a flow cytometer.

  • Analysis: Gate on live, single lymphocytes, then on CD3+ cells, and finally on CD8+ cells. Within the CD8+ population, quantify the percentage of cells that are positive for the tetramer.

ICS measures the ability of the expanded T cells to produce effector cytokines upon re-exposure to their cognate antigen.

  • Restimulation:

    • Harvest and count the expanded T cells.

    • In a 96-well round-bottom plate, re-stimulate 1 x 10^6 T cells with the CTAG1B (80-88) peptide (1 µg/mL) for 6 hours at 37°C.

    • Include an unstimulated control (no peptide) and a positive control (e.g., PMA/Ionomycin).

  • Protein Transport Inhibition: For the final 4-5 hours of stimulation, add Brefeldin A to the wells to block cytokine secretion and cause intracellular accumulation.

  • Surface Staining: Wash the cells and stain for surface markers (CD3, CD8) and a viability dye as described in the tetramer protocol.

  • Fixation and Permeabilization: Wash the cells, then fix and permeabilize them using a commercial kit according to the manufacturer's instructions. This step is critical for allowing the intracellular cytokine antibody to enter the cell.

  • Intracellular Staining: Add the anti-IFN-γ antibody (and other cytokine antibodies like TNF-α if desired) diluted in permeabilization buffer. Incubate for 30 minutes at room temperature in the dark.

  • Washing and Acquisition: Wash the cells twice with permeabilization buffer, then resuspend in FACS buffer and acquire on a flow cytometer.

  • Analysis: Gate on live, single CD3+CD8+ lymphocytes and quantify the percentage of cells expressing IFN-γ in the peptide-stimulated sample compared to the unstimulated control.

T Cell Activation Signaling

T_Cell_Activation cluster_T_Cell CD8+ T Cell cluster_Outcome Cellular Response MHC pMHC-I (CTAG1B 80-88) TCR TCR MHC->TCR Signal 1 (Antigen Recognition) CD8_coreceptor CD8 MHC->CD8_coreceptor CD80_86 CD80/86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Signaling_Cascade Intracellular Signaling Cascade (ZAP70, LCK, etc.) Proliferation Proliferation (Expansion) Signaling_Cascade->Proliferation Differentiation Differentiation (Effector/Memory) Signaling_Cascade->Differentiation Cytokine_Prod Cytokine Production (IFN-γ, TNF-α) Signaling_Cascade->Cytokine_Prod IL2R Cytokine Receptors (IL-2R, IL-7R, IL-15R) IL2R->Proliferation IL2R->Differentiation Cytokines Signal 3 (IL-2, IL-7, IL-15) Cytokines->IL2R

Figure 2. The three-signal model for CD8+ T cell activation and expansion.

References

  • Gattinoni, L., et al. (2011). A human memory T cell subset with stem cell-like properties. Nature Medicine. [Link]

  • Jäger, E., et al. (2000). Induction of primary NY-ESO-1 immunity: CD8+ T lymphocyte and antibody responses in peptide-vaccinated patients with NY-ESO-1+ cancers. PNAS. [Link]

  • UCSC Genome Browser. (n.d.). Human Gene CTAG1B (ENST00000328435.3) from GENCODE V49. UCSC Genome Browser. [Link]

  • GeneCards. (2026). CTAG1B Gene. GeneCards. [Link]

  • Baylor College of Medicine. (n.d.). MHC Tetramer Suggested Staining Protocol. Baylor College of Medicine. [Link]

  • Li, S., et al. (2017). In Situ MHC-tetramer Staining and Quantitative Analysis to Determine the Location, Abundance, and Phenotype of Antigen-specific CD8 T Cells in Tissues. Journal of Visualized Experiments. [Link]

  • Wikipedia. (2023). CTAG1B. Wikipedia. [Link]

  • Curtsinger, J. M., et al. (2012). Differential Role of “Signal 3” Inflammatory Cytokines in Regulating CD8 T Cell Expansion and Differentiation in vivo. Frontiers in Immunology. [Link]

  • Rius, J., et al. (2018). Improved tetramer staining protocol detects functional T cells with low affinity TCRs. ImmunoHorizons. [Link]

  • Julve, M., et al. (2024). Gene of the month: cancer testis antigen gene 1b (NY-ESO-1). Journal of Clinical Pathology. [Link]

  • Appay, V., et al. (2008). Optimum in vitro expansion of human antigen-specific CD8+ T cells for adoptive transfer therapy. Journal of Immunology. [Link]

  • Zaunders, J. J., et al. (2015). Detecting Antigen-Specific T Cell Responses: From Bulk Populations to Single Cells. International Journal of Molecular Sciences. [Link]

  • Bio-protocol. (2026). Intracellular Cytokine (INF-gamma) Staining Assay. Bio-protocol. [Link]

  • Frontiers in Immunology. (2022). Antigen-specificity measurements are the key to understanding T cell responses. Frontiers in Immunology. [Link]

  • Durin, M., et al. (2020). Simultaneous Identification of Functional Antigen-Specific CD8+ and CD4+ Cells after In Vitro Expansion Using Elongated Peptides. Cells. [Link]

  • Williams, M. A., & Bevan, M. J. (2007). Cytokines and the Inception of CD8 T Cell Responses. Annual Review of Immunology. [Link]

  • Anilocus. (2025). Intracellular Cytokine Staining Protocol. Anilocus. [Link]

  • Martinuzzi, E., et al. (2023). An In Vitro Approach to Prime or Boost Human Antigen-Specific CD8 + T Cell Responses: Applications to Vaccine Studies. Vaccines. [Link]

  • Prussin, C., & Metcalfe, D. D. (2015). Detection of Intracellular Cytokines by Flow Cytometry. Current Protocols in Immunology. [Link]

  • Creative Biolabs. (n.d.). Antigen-specific T Cell Response Analysis. Creative Biolabs. [Link]

  • University of Iowa. (n.d.). Intracellular Cytokine Staining: Number 1. Flow Cytometry - Carver College of Medicine. [Link]

  • Ensembl. (n.d.). Gene: CTAG1B (ENSG00000184033) - Summary - Homo_sapiens. Ensembl genome browser 115. [Link]

  • Sony Biotechnology. (n.d.). PE anti-human CTAG1B. Sony Biotechnology. [Link]

  • NCBI. (2025). CTAG1B cancer/testis antigen 1B [Homo sapiens (human)]. Gene - NCBI. [Link]

  • UniProt. (n.d.). CTAG1A - Cancer/testis antigen 1 - Homo sapiens (Human). UniProtKB. [Link]

  • Jäger, E., et al. (2002). Identification of a naturally processed NY-ESO-1 peptide recognized by CD8+ T cells in the context of HLA-B51. Cancer Research. [Link]

  • Wang, R. F., et al. (2001). Generation of NY-ESO-1-specific CD4+ and CD8+ T Cells by a Single Peptide with Dual MHC Class I and Class II Specificities: A New Strategy for Vaccine Design. Cancer Research. [Link]

  • JPT. (n.d.). Antigen Peptide NY-ESO-1 - HLA-A*0201 (SLLMWITQC). JPT. [Link]

  • PubMed. (2004). Identification of HLA-A24-restricted CTL epitope from cancer-testis antigen, NY-ESO-1, and induction of a specific antitumor immune response. PubMed. [Link]

  • SB-PEPTIDE. (n.d.). NY-ESO-1 (157-165) peptide - SLLMWITQC. SB-PEPTIDE. [Link]

  • DTU Health Tech. (n.d.). NetMHCpan 4.1. DTU Health Tech - Bioinformatic Services. [Link]

  • D'haese, P. A. S., et al. (2021). Detailed motifs for peptide binding to HLA-A*0201 derived from large random sets of peptides using a cellular binding assay. Immunogenetics. [Link]

  • Portland Press. (2021). The pockets guide to HLA class I molecules. Biochemical Society Transactions. [Link]

  • ResearchGate. (n.d.). Sub-motifs of HLA-A*02:01 binding specificity. ResearchGate. [Link]

  • SciCrunch. (n.d.). NetMHCpan Server - RRID:SCR_018182. SciCrunch | Research Resource Resolver. [Link]

  • Reynisson, B., et al. (2020). NetMHCpan-4.1 and NetMHCIIpan-4.0: improved predictions of MHC antigen presentation by concurrent motif deconvolution and integration of MS MHC eluted ligand data. Nucleic Acids Research. [Link]

  • PubMed. (1995). Anchor residue motifs of HLA class-I-binding peptides analyzed by the direct binding of synthetic peptides to HLA class I alpha chains. PubMed. [Link]

  • BioGPS. (n.d.). CTAG1B (cancer/testis antigen 1B) | Gene Report. BioGPS. [Link]

Sources

Application

Application Note: High-Fidelity Detection of NY-ESO-1 (80-88) Specific CD8+ T Cells Using HLA-C*06:02 Tetramer Flow Cytometry

Scientific Rationale & Target Biology Cancer/testis antigen 1 (CTAG1), widely known as NY-ESO-1, is a highly immunogenic tumor-associated antigen. Its expression is restricted to germ cells in healthy individuals but bec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Biology

Cancer/testis antigen 1 (CTAG1), widely known as NY-ESO-1, is a highly immunogenic tumor-associated antigen. Its expression is restricted to germ cells in healthy individuals but becomes aberrantly upregulated in a variety of solid tumors, making it a highly specific target for adoptive cell therapies and cancer vaccines[1].

While the HLA-A02:01-restricted NY-ESO-1 (157-165) epitope is the most extensively profiled in literature, tumors frequently downregulate HLA-A and HLA-B alleles to evade CD8+ T cell surveillance. Conversely, HLA-C expression is often maintained by tumors to prevent Natural Killer (NK) cell activation. Therefore, targeting the HLA-Cw06:02-restricted NY-ESO-1 (80-88) epitope (sequence: ARGPESRLL ) provides a critical strategic advantage in overcoming tumor immune evasion[2].

The fundamental challenge in detecting antigen-specific T cells lies in the inherently low affinity of the T Cell Receptor (TCR) for its cognate peptide-MHC (pMHC) complex, which typically exhibits a dissociation constant ( Kd​ ) in the micromolar range[3]. To enable robust flow cytometric detection, monomeric pMHC complexes are biotinylated and multimerized using fluorophore-conjugated streptavidin. This multimerization exponentially increases the binding avidity, forming a stable complex with the TCR that can withstand washing and acquisition[4].

Self-Validating Experimental Design

A reliable tetramer assay must be a self-validating system. False positives are the primary failure mode in rare-event flow cytometry. To ensure scientific integrity, the following controls are mandatory:

  • Viability Exclusion: Dead cells non-specifically bind protein aggregates and tetramers. Incorporating an amine-reactive viability dye is non-negotiable.

  • Dump Channel: Macrophages, B cells, and NK cells can bind tetramers via Fc receptors or non-classical interactions[3]. A "dump" channel containing antibodies against CD14, CD16, and CD19 ensures these lineages are excluded from the final analysis.

  • Negative Tetramer Control: An HLA-Cw*06:02 tetramer loaded with an irrelevant peptide must be used on a parallel sample to establish the true baseline of non-specific binding.

  • Steric Sequencing: The CD8 co-receptor binds to the α3 domain of the MHC class I molecule. To prevent steric hindrance, tetramer staining must precede or occur concurrently with anti-CD8 antibody staining[4].

Quantitative Data & Reagent Setup

Summarized below is the optimized quantitative reagent panel required to execute this self-validating protocol.

TargetFluorochromePurpose / CausalityConcentration / Volume
NY-ESO-1 (80-88) Tetramer PEDetect antigen-specific TCRs (High quantum yield fluorophore recommended for rare events).10 µL / test (or pre-titrated)
CD8 APC-Cy7Cytotoxic T cell lineage marker.2 µL / test
CD3 FITCPan-T cell lineage marker.5 µL / test
CD14 / CD16 / CD19 PerCP-Cy5.5"Dump" channel to exclude monocytes, NK cells, and B cells.5 µL / test
Viability Dye Zombie Aqua / DAPIExclude dead cells to prevent false-positive background.1:1000 dilution
Dasatinib N/AProtein kinase inhibitor to prevent TCR internalization.50 nM final concentration

Step-by-Step Methodology

Phase I: Sample Preparation and Sensitization
  • Thawing: Rapidly thaw cryopreserved Peripheral Blood Mononuclear Cells (PBMCs) at 37°C. Wash twice with pre-warmed RPMI-1640 supplemented with 10% FBS to remove DMSO.

  • Resuspension: Resuspend the pellet in FACS Buffer (PBS + 2% FBS + 2mM EDTA) at a concentration of 2×107 cells/mL. Aliquot 1−2×106 cells per 12x75 mm test tube or V-bottom 96-well plate[5].

  • Fc Block & Dasatinib Treatment: Add human FcR blocking reagent (e.g., Clear Back) to prevent non-specific binding[5].

    • Expert Insight: Pre-incubate cells with 50 nM Dasatinib for 10 minutes at 37°C. Dasatinib inhibits Lck-mediated TCR internalization upon tetramer binding, preserving surface TCR expression and significantly amplifying the fluorescent signal-to-noise ratio.

Phase II: Tetramer Staining Kinetics
  • Primary Staining: Add 10 µL of PE-conjugated HLA-Cw*06:02 NY-ESO-1 (80-88) Tetramer to the cell suspension[5].

  • Incubation: Vortex gently and incubate for 30-45 minutes at Room Temperature (15-25°C) protected from light[5].

    • Causality: While some protocols suggest 4°C, room temperature incubation enhances the thermodynamic binding kinetics for HLA-C tetramers, allowing the low-affinity TCR-pMHC interaction to achieve equilibrium faster without compromising cell viability.

Phase III: Surface Marker Staining
  • Secondary Staining: Without washing out the tetramer, add the surface antibody cocktail (CD3, CD8, CD14/16/19 Dump) and the amine-reactive Viability Dye.

  • Incubation: Incubate for 20-30 minutes at 4°C protected from light[4].

    • Causality: Adding the CD8 antibody after the tetramer ensures the tetramer has unhindered access to the TCR. The shift to 4°C arrests membrane fluidity, preventing antibody-induced capping and internalization of surface markers.

Phase IV: Fixation and Acquisition
  • Washing: Add 3 mL of cold FACS buffer to each tube. Centrifuge at 400 x g for 5 minutes at 4°C. Aspirate the supernatant completely[4].

  • Fixation: Resuspend the pellet in 500 µL of PBS containing 1% paraformaldehyde (PFA)[4]. Store at 4°C in the dark for a minimum of 1 hour prior to acquisition[5].

  • Acquisition: Acquire on a high-parameter flow cytometer.

    • Causality: NY-ESO-1 specific T cells often comprise <0.1% of the CD8+ compartment. To achieve statistical significance based on a Poisson distribution, acquire a minimum of 100,000 to 500,000 viable CD3+ CD8+ events.

Troubleshooting Matrix

IssuePotential CauseCorrective Action
High Background Signal Non-specific binding to dead cells or Fc Receptors.Ensure viability dye is fresh. Increase Fc block concentration. Verify dump channel efficiency.
Low/No Tetramer Signal TCR internalization or steric hindrance by CD8 antibody.Add 50 nM Dasatinib prior to staining. Ensure tetramer is added before the CD8 antibody.
Signal Degradation Tetramer aggregation or fluorophore quenching.Spin down tetramer stock at 10,000 x g for 1 min before use to remove aggregates. Protect from light.

Visualizations

G cluster_workflow Flow Cytometry Staining Workflow cluster_mechanism Tetramer-TCR Molecular Interaction Step1 1. PBMC Preparation Fc Block & Dasatinib Step2 2. Tetramer Staining HLA-Cw*06:02 NY-ESO-1 (80-88) 30 min @ RT Step1->Step2 Step3 3. Surface & Viability Staining CD3, CD8, Dump, Dead Cell Dye 20 min @ 4°C Step2->Step3 Step4 4. Fixation & Acquisition 1% PFA, >100k CD8+ events Step3->Step4 SA Streptavidin-PE Core MHC HLA-Cw*06:02 Monomers (x4) SA->MHC Biotin-Streptavidin Pep NY-ESO-1 (80-88) Peptide ARGPESRLL MHC->Pep Presents CD8 CD8 Co-receptor MHC->CD8 Stabilizes TCR Antigen-Specific TCR Pep->TCR Binds (Low Affinity) CD8->TCR Co-localizes

NY-ESO-1 (80-88) Tetramer Staining Workflow and TCR-pMHC Molecular Interaction Complex.

References

  • [4] Title: T-Select MHC Class I Human Tetramer Protocol. Source: MBL. URL:[Link]

  • [5] Title: T-Select MHC Class I Human Tetramer Datasheet. Source: MBL Life Science. URL: [Link]

  • [1] Title: A new LAGE-1 peptide recognized by cytolytic T lymphocytes on HLA-A68 tumors. Source: PMC / NIH. URL:[Link]

  • [2] Title: Strategy for monitoring T cell responses to NY-ESO-1 in patients with any HLA class I allele. Source: PNAS. URL: [Link]

  • [3] Title: CRISPR-Cas9 screening reveals a distinct class of MHC-I binders with precise HLA-peptide recognition. Source: PMC / NIH. URL:[Link]

  • [6] Title: Antigen processing and presentation in cancer immunotherapy. Source: BMJ. URL:[Link]

Sources

Method

Using Cancer/testis antigen 1 (80-88) for IFN-gamma ELISPOT assay stimulation

Application Note & Protocol Topic: High-Sensitivity Quantification of NY-ESO-1-Specific T-Cell Responses Using an IFN-γ ELISPOT Assay with Cancer/Testis Antigen 1 (157-165) Peptide Stimulation Introduction: The Convergen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Sensitivity Quantification of NY-ESO-1-Specific T-Cell Responses Using an IFN-γ ELISPOT Assay with Cancer/Testis Antigen 1 (157-165) Peptide Stimulation

Introduction: The Convergence of a Prime Tumor Antigen and a Powerful Immunoassay

The Cancer/Testis Antigen 1B (CTAG1B), more commonly known as New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1), stands as a paradigm of an ideal immunotherapeutic target.[1][2][3] Its expression is largely restricted to germ cells in the testis—an immune-privileged site—and aberrantly re-expressed in a wide variety of malignancies.[2][4] This tumor-specific expression pattern means that when presented by cancer cells, NY-ESO-1 is recognized as foreign by the immune system, capable of inducing spontaneous and robust humoral and cytotoxic T-lymphocyte (CTL) responses.[1][5]

Harnessing and quantifying this T-cell response is fundamental to the development of cancer vaccines, adoptive cell therapies, and checkpoint inhibitors. The Enzyme-Linked ImmunoSpot (ELISPOT) assay is an exceptionally sensitive and quantitative technique designed for this purpose. It allows for the detection of cytokine-secreting cells at a single-cell resolution, making it a gold-standard for measuring the frequency of antigen-specific T-cells.[6][7]

This document provides a comprehensive guide for stimulating peripheral blood mononuclear cells (PBMCs) with the canonical HLA-A*02:01-restricted NY-ESO-1 peptide epitope (amino acids 157-165; sequence SLLMWITQC) to quantify the resultant IFN-γ secretion via an ELISPOT assay. While the principles outlined are applicable to other peptide epitopes, such as the (80-88) fragment, the (157-165) peptide is used as the exemplar due to its extensive validation and documented immunogenicity.[8][9][10]

Scientific Principle: Visualizing a Single T-Cell's Response

The IFN-γ ELISPOT assay operates on the principle of an immuno-enzymatic "sandwich" assay performed on a solid phase membrane (typically PVDF). The workflow captures the IFN-γ cytokine in the immediate vicinity of the cell that secreted it, creating a distinct spot for each antigen-responsive cell.

The immunological cascade is as follows:

  • Antigen Presentation: Antigen Presenting Cells (APCs) within the PBMC population, such as dendritic cells or monocytes, process and present the exogenous NY-ESO-1 peptide on their Major Histocompatibility Complex (MHC) Class I molecules.

  • T-Cell Recognition & Activation: NY-ESO-1-specific CD8+ T-cells recognize the peptide-MHC complex via their T-cell receptor (TCR). This specific recognition, along with co-stimulation, triggers the activation of the T-cell.

  • Cytokine Secretion & Capture: The activated T-cell rapidly secretes IFN-γ. A high-affinity anti-IFN-γ "capture" antibody, pre-coated onto the ELISPOT plate membrane, immediately binds the secreted cytokine before it diffuses.

  • Detection & Visualization: A second, biotinylated anti-IFN-γ "detection" antibody is added, binding to the captured cytokine. An enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase) is then introduced, followed by a chromogenic substrate. The enzyme converts the substrate into an insoluble, colored precipitate, forming a visible spot on the membrane directly at the location of the original secreting cell.

G cluster_0 Antigen Presentation & T-Cell Activation cluster_1 IFN-γ Secretion & Capture in ELISPOT Well cluster_2 Detection & Visualization APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) TCell NY-ESO-1 Specific CD8+ T-Cell APC->TCell Peptide Presentation on MHC-I + Co-stimulation ActivatedTCell Activated T-Cell TCell->ActivatedTCell Activation Peptide NY-ESO-1 (157-165) Peptide Peptide->APC Uptake & Processing IFNg IFN-γ Cytokine ActivatedTCell->IFNg Secretion Plate PVDF Membrane with Anti-IFN-γ Capture Ab IFNg->Plate Immediate Capture DetectionAb Biotinylated Detection Ab Plate->DetectionAb Binding Enzyme Streptavidin-ALP Conjugate DetectionAb->Enzyme Binding Substrate BCIP/NBT Substrate Enzyme->Substrate Catalysis Spot Visible Spot (Represents 1 Cell) Substrate->Spot Precipitation

Caption: Immunological cascade from peptide presentation to spot formation.

Materials and Reagents

ComponentSpecifications
ELISPOT Plate 96-well PVDF membrane plate (e.g., Millipore MSIPS4W10)
Antibodies & Reagents Human IFN-γ ELISPOT Kit (containing capture Ab, detection Ab, enzyme conjugate)
Peptide Stimulant NY-ESO-1 (157-165) , sequence: SLLMWITQC. Purity >95%. Lyophilized.
Cells Cryopreserved or fresh Human Peripheral Blood Mononuclear Cells (PBMCs)
Positive Control Phytohaemagglutinin (PHA-L) or a viral peptide pool (e.g., CEF)
Cell Culture Medium RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
Peptide Solvent DMSO, cell culture grade
Buffers Sterile PBS, Wash Buffer (PBS + 0.05% Tween-20)
Substrate BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium)
Consumables 50mL conical tubes, pipettes, sterile reagent reservoirs, 35-70% ethanol

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating essential controls to ensure data integrity.

PART 1: ADVANCED PREPARATION (DAY 0)

1.1. Peptide Reconstitution (Critical Step):

  • Briefly centrifuge the peptide vial to pellet the lyophilized powder.

  • Add pure DMSO to create a high-concentration stock (e.g., 10 mg/mL). The peptide SLLMWITQC is hydrophobic; ensure it is fully dissolved.[5][11]

  • Vortex thoroughly.

  • Make single-use aliquots of this stock solution and store at -80°C to avoid freeze-thaw cycles.

  • Causality: DMSO is a powerful solvent for hydrophobic peptides. Aliquoting prevents degradation and maintains concentration consistency across experiments.

1.2. ELISPOT Plate Coating:

  • Pre-wet the PVDF membrane by adding 15 µL of 35% ethanol to each well for 1 minute.[12][13]

  • Immediately wash the wells 3 times with 200 µL of sterile PBS. Do not allow the membrane to dry out from this point forward.

  • Causality: Ethanol treatment renders the hydrophobic PVDF membrane hydrophilic, ensuring uniform antibody coating.

  • Dilute the anti-IFN-γ capture antibody to its recommended concentration (e.g., 10 µg/mL) in sterile PBS.

  • Add 100 µL of the diluted capture antibody to each well.

  • Seal the plate and incubate overnight at 4°C.

PART 2: ASSAY EXECUTION (DAY 1)

2.1. Thawing and Recovery of Cryopreserved PBMCs:

  • Prepare a 37°C water bath or bead bath.

  • Rapidly thaw the cryovial of PBMCs by partial immersion until a small ice crystal remains.[14][15]

  • Transfer the cell suspension to a 50 mL conical tube.

  • Slowly add 9 mL of warm (37°C) culture medium drop-by-drop while gently swirling the tube.[14]

  • Causality: Rapid thawing followed by slow dilution minimizes osmotic shock, which is a major cause of cell death post-cryopreservation.

  • Centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant (which contains cryoprotectant) and gently resuspend the cell pellet in 10 mL of fresh, warm medium.

  • Perform a cell count using a hemocytometer with Trypan Blue or an automated counter to assess viability. Viability should be >90%.

  • Adjust the cell concentration to 2-4 x 10^6 viable cells/mL in culture medium.

  • (Optional but Recommended): Rest the cells by incubating for 2-4 hours at 37°C, 5% CO2 before plating. This allows cells to recover from the stress of thawing and can reduce background noise.[16][17]

2.2. Preparation of Stimuli and Plate Blocking:

  • While cells are recovering, wash the antibody-coated plate 3 times with 200 µL of sterile PBS.

  • Block the membrane by adding 200 µL of complete culture medium to each well.

  • Incubate for at least 2 hours at 37°C.[12] This step prevents non-specific binding of cells and secreted cytokines to the membrane.

  • Prepare 2X working solutions of your stimuli in culture medium:

    • NY-ESO-1 Peptide: Dilute the stock to a 2X concentration (e.g., 2-20 µg/mL). The final concentration in the well will be 1-10 µg/mL.

    • Negative Control: Culture medium only.

    • Vehicle Control: Culture medium with DMSO at the same final concentration as the peptide wells.

    • Positive Control (PHA): Prepare at a 2X concentration (e.g., 10 µg/mL).

2.3. Cell Plating and Stimulation:

  • Discard the blocking solution from the plate.

  • Add 100 µL of your cell suspension to each well (yielding 2-4 x 10^5 cells/well).

  • Add 100 µL of the appropriate 2X stimulus to each well. Plate in triplicate for statistical robustness.

Well TypeContent (100 µL Cells + 100 µL Stimulus)Purpose
Negative Control 2x10^5 PBMCs + Culture MediumMeasures spontaneous IFN-γ secretion
Vehicle Control 2x10^5 PBMCs + Medium with DMSOControls for any non-specific effect of the peptide solvent
Test Wells 2x10^5 PBMCs + NY-ESO-1 Peptide (Final: 1-10 µg/mL)Measures NY-ESO-1 specific T-cell response
Positive Control 2x10^5 PBMCs + PHA (Final: 5 µg/mL)Confirms cell viability and functionality
  • Incubate the plate at 37°C, 5% CO2 for 18-24 hours.[18] Do not disturb or stack the plates to prevent uneven temperature distribution and poorly formed spots.

PART 3: SPOT DEVELOPMENT (DAY 2)

3.1. Detection Antibody and Enzyme Conjugation:

  • Discard the cells by flicking the plate and wash 6 times with Wash Buffer (PBS + 0.05% Tween-20), soaking for 1-2 minutes during each wash.

  • Dilute the biotinylated detection antibody in PBS with 0.5% BSA. Filtering the antibody solution through a 0.22 µm filter is highly recommended to remove aggregates that can cause non-specific spots.[13]

  • Add 100 µL of diluted detection antibody to each well. Incubate for 2 hours at room temperature.

  • Wash the plate 6 times with Wash Buffer.

  • Dilute the Streptavidin-ALP conjugate in PBS. Add 100 µL per well and incubate for 1 hour at room temperature.

3.2. Substrate Addition and Spot Visualization:

  • Perform a final wash series: 3 times with Wash Buffer, followed by 3 times with PBS only to remove all residual Tween-20.

  • Causality: Tween-20 can interfere with the enzymatic reaction, so removing it is crucial for optimal spot development.

  • Add 100 µL of BCIP/NBT substrate to each well. Monitor closely for the appearance of dark purple spots (typically 5-20 minutes).

  • Stop the reaction when spots are sharp and distinct, and the background remains pale. Stop by washing thoroughly with deionized water.[13]

  • Remove the plastic underdrain, blot the bottom of the plate, and let it dry completely in the dark overnight.

G cluster_Day0 Day 0: Plate & Peptide Prep cluster_Day1 Day 1: Assay Setup cluster_Day2 Day 2: Development P1 Reconstitute NY-ESO-1 Peptide P2 Pre-wet Plate with Ethanol P3 Wash Plate with PBS P2->P3 P4 Coat Plate with Capture Antibody P3->P4 P5 Incubate Overnight at 4°C P4->P5 A2 Block Plate (2h @ 37°C) P5->A2 A1 Thaw & Recover PBMCs A3 Plate Cells & Add Stimuli A1->A3 A4 Incubate 18-24h @ 37°C A3->A4 D1 Wash Plate & Add Detection Ab A4->D1 D2 Wash Plate & Add Enzyme Conjugate D1->D2 D3 Wash Plate & Add Substrate D2->D3 D4 Stop Reaction & Dry Plate D3->D4 D5 Scan & Analyze Spots D4->D5

Sources

Application

Application Note: Lentiviral Transduction and Expansion of Cancer/Testis Antigen 1 (80-88) TCR-T Cells

Introduction & Scientific Rationale Cancer/testis antigen 1 (CTAG1B), universally known as NY-ESO-1 , is a premier tumor-associated antigen due to its restricted expression in normal tissues (germ cells) and widespread r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Cancer/testis antigen 1 (CTAG1B), universally known as NY-ESO-1 , is a premier tumor-associated antigen due to its restricted expression in normal tissues (germ cells) and widespread re-expression in malignancies such as melanoma, synovial sarcoma, and ovarian cancer[1].

Historically, the majority of TCR-T cell developmental pipelines have focused on the HLA-A02:01-restricted NY-ESO-1 (157-165) epitope. However, targeting the NY-ESO-1 (80-88) epitope (Sequence: ARGPESRLL) , which is naturally processed and restricted by HLA-Cw 0602 , provides a critical avenue to expand the therapeutic umbrella to a broader patient demographic[2].

Developing clinical-grade TCR-T cells requires a highly optimized lentiviral transduction protocol. This guide provides a self-validating, step-by-step methodology for the genetic engineering of primary human CD8+ T cells, focusing on the causality behind vector architecture, adjuvant selection, and phenotypic preservation.

Lentiviral Vector Architecture & Causality

Successful TCR-T manufacturing hinges on a vector design that ensures high transgene expression while strictly preventing mispairing between the introduced TCR and the endogenous T cell receptor.

  • Promoter Selection: An EF1α or MSCV promoter is recommended. MSCV has been shown to drive robust, sustained TCR expression in peripheral blood lymphocytes without the silencing often observed with CMV promoters[3].

  • Murinization of Constant Regions: The transgenic TCR α and β chains are linked via a P2A ribosomal skipping sequence. To prevent mispairing with endogenous human TCR chains—which can dilute target avidity and create neo-reactive specificities—the human constant regions (TRAC and TRBC) are replaced with murine orthologs[3]. This structural modification enhances preferential pairing of the transgenic chains and increases overall surface expression.

  • Genomic Enhancers: The inclusion of the central polypurine tract (cPPT) and the Woodchuck Hepatitis Virus Posttranscriptional Regulatory Element (WPRE) maximizes nuclear translocation of the pre-integration complex and mRNA stability, respectively[4].

VectorDesign LTR5 5' LTR Psi Ψ (Packaging) LTR5->Psi cPPT cPPT Psi->cPPT Promoter MSCV / EF1α cPPT->Promoter TCRb TCR-β (Murine TRBC) Promoter->TCRb P2A P2A TCRb->P2A TCRa TCR-α (Murine TRAC) P2A->TCRa WPRE WPRE TCRa->WPRE LTR3 3' SIN-LTR WPRE->LTR3

Caption: Lentiviral vector architecture for NY-ESO-1 (80-88) TCR-T cell generation.

Transduction Methodology: The Synergistic Role of RetroNectin and LentiBOOST

The Mechanistic Challenge: Lentiviral particles (VSV-G pseudotyped) and T cells both possess negatively charged lipid bilayers, creating electrostatic repulsion. Furthermore, T cells grown in suspension lack the adherent surface area that typically facilitates viral entry.

To overcome this, we employ a synergistic dual-adjuvant strategy:

  • RetroNectin (CH-296): A recombinant fibronectin fragment that physically colocalizes T cells and lentiviral particles. The virus binds to the Heparin-binding domain (H-domain), while T cells bind via VLA-4 (to the CS-1 domain) and VLA-5 (to the C-domain)[5],[6].

  • LentiBOOST: A non-toxic, amphiphilic poloxamer (Poloxamer 338) that lowers membrane surface tension and reduces charge repulsion, significantly enhancing viral fusion without the severe cytotoxicity associated with high-dose Polybrene[7],[8].

Transduction RN RetroNectin (CH-296 Matrix) VLA4 VLA-4 Integrin (T Cell) RN->VLA4 CS-1 Domain VLA5 VLA-5 Integrin (T Cell) RN->VLA5 C-Domain LV Lentiviral Particle (VSV-G) RN->LV H-Domain

Caption: Mechanism of RetroNectin-mediated colocalization of T cells and lentiviral particles.

Step-by-Step Experimental Protocol

Phase I: T Cell Isolation & Activation

Causality: T cells must transition from the G0 resting state to the G1/S phase of the cell cycle to allow for nuclear envelope breakdown and efficient lentiviral integration.

  • Isolate CD8+ T cells from healthy donor PBMCs using negative magnetic selection.

  • Activate cells using anti-CD3/CD28 magnetic nanobeads at a 1:1 bead-to-cell ratio to provide Signal 1 (TCR) and Signal 2 (Costimulation).

  • Culture in X-VIVO 15 medium supplemented with 5% human AB serum, IL-7 (15 ng/mL) , and IL-15 (5 ng/mL) .

    • Expert Insight: Avoid high-dose IL-2, which drives terminal differentiation into effector memory (Tem) cells. IL-7 and IL-15 preserve the stem cell memory (Tscm) phenotype, which is strictly correlated with superior in vivo persistence and anti-tumor efficacy[9].

Phase II: Plate Preparation & Spinoculation
  • Plate Coating: Coat non-treated 24-well tissue culture plates with 20 µg/mL RetroNectin in PBS (0.5 mL/well). Incubate overnight at 4°C[10],[6].

  • Blocking: Aspirate the RetroNectin solution and block with 2% BSA in PBS for 30 minutes at room temperature to prevent non-specific binding. Wash once with HBSS[6].

  • Viral Pre-loading: Add the lentiviral vector encoding the NY-ESO-1 (80-88) TCR at a Multiplicity of Infection (MOI) of 5–10 to the coated wells.

  • Spinoculation: Centrifuge the plate at 2,000 × g for 2 hours at 32°C. This physical force drives the viral particles into the RetroNectin matrix[5].

Phase III: Transduction & Expansion
  • Supernatant Removal: Carefully aspirate the viral supernatant.

    • Expert Insight: Removing the supernatant eliminates inhibitory pseudotype proteins and cellular debris from the packaging cell line, significantly reducing toxicity to the primary T cells[6].

  • Cell Addition: Resuspend the activated CD8+ T cells (at 48 hours post-activation) to 1 × 10^6 cells/mL in medium supplemented with IL-7, IL-15, and LentiBOOST (1:100 dilution)[8]. Add 1 mL of the cell suspension to each well.

  • Incubation: Incubate at 37°C, 5% CO2 for 48 hours[11].

  • Expansion: Transfer cells to larger culture vessels (e.g., G-Rex bioreactors) and maintain at 0.5 - 1.0 × 10^6 cells/mL in cytokine-supplemented media for 10-14 days.

System Validation & Quality Control

A robust protocol must be self-validating. Perform the following assays on Day 10-14 post-transduction:

  • Phenotypic Validation (Flow Cytometry): Assess transduction efficiency by co-staining cells with an HLA-Cw*0602 / ARGPESRLL Tetramer (conjugated to PE or APC) and an anti-murine TCR-β (mTCRβ) antibody[8]. The double-positive population represents successfully engineered, functional TCR-T cells.

  • Functional Assay (Cytotoxicity & Cytokines): Co-culture the engineered TCR-T cells with an HLA-Cw*0602-positive, NY-ESO-1-positive tumor cell line (or target cells pulsed with the ARGPESRLL peptide). Measure IFN-γ and Granzyme B release via ELISA, and assess specific lysis using a standard Chromium-51 release or flow-based cytotoxicity assay[7].

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes when optimizing transduction adjuvants for primary T cells, highlighting the superiority of the combined RetroNectin + LentiBOOST approach.

Transduction Adjuvant(s)Mechanism of ActionExpected Transduction Efficiency (MOI 5-10)Cell Viability (Day 5)Tscm Phenotype Preservation
Polybrene (8 µg/mL) Cationic polymer neutralizes membrane charge repulsion.15% - 25%60% - 70% (High Toxicity)Low
RetroNectin (20 µg/mL) Integrin (VLA-4/5) and viral colocalization matrix[6].40% - 60%> 90%High
RetroNectin + LentiBOOST Colocalization + Poloxamer-mediated membrane fusion[7],[8].70% - 85% > 90% High

References

  • Strategy for monitoring T cell responses to NY-ESO-1 in patients with any HLA class I allele. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Immune response - CTAG1B. Laboratório Nacional de Computação Científica (LNCC). [Link]

  • From Ex Vivo to In Vivo: Advances in Lentiviral Vector Engineering for CAR-T Therapy. National Institutes of Health (NIH) / PMC. [Link]

  • Improve Viral Transductions with RetroNectin Reagent. Takara Bio. [Link]

  • RetroNectin Reagent Description and Protocols. Takara Bio Korea. [Link]

  • An optimized protocol for the retroviral transduction of mouse CD4 T cells. National Institutes of Health (NIH) / PMC. [Link]

  • T Cell Transduction with Concentrated Lentivirus in VueLife Bags. Saint-Gobain Life Sciences. [Link]

  • Enhancing lentiviral transduction to generate melanoma-specific human T cells for cancer immunotherapy. PubMed / NIH. [Link]

  • Lentiviral Vector Design for Optimal T Cell Receptor Gene Expression. ResearchGate. [Link]

  • Combining CRISPR-Cas9 and TCR exchange to generate a safe and efficient cord blood-derived T cell product for pediatric relapsed AML. Journal for ImmunoTherapy of Cancer (BMJ). [Link]

  • The Allogeneic FAP-CAR-IL15 iNKT Therapy MiNK-215 Remodels the Tumor Stroma to Enhance Antitumor Immunity. AACR Journals. [Link]

Sources

Method

Application Note: In Vitro Refolding Protocol for HLA-A*02:01 Cancer/Testis Antigen 1 (80-88) Monomers

Introduction & Mechanistic Rationale Cancer/testis antigen 1 (CTAG1A/B), widely known as NY-ESO-1, is a highly immunogenic tumor-associated antigen whose restricted expression in normal tissues makes it a prime target fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Cancer/testis antigen 1 (CTAG1A/B), widely known as NY-ESO-1, is a highly immunogenic tumor-associated antigen whose restricted expression in normal tissues makes it a prime target for cancer immunotherapy[1][2]. While the NY-ESO-1 (80-88) peptide (sequence: ARGPESRLL) is canonically recognized as an HLA-Cw06:02 restricted epitope[3], refolding this specific peptide with the HLA-A02:01 heavy chain is frequently employed in cross-restriction profiling, structural biology, and the engineering of artificial antigen-presenting cells (aAPCs)[4].

The generation of stable peptide-MHC (pMHC) monomers relies on the in vitro refolding of recombinant heavy chain and β2​ -microglobulin ( β2​ m) expressed as insoluble inclusion bodies in Escherichia coli[5]. Because MHC Class I molecules are inherently unstable without their cognate peptide, the refolding process must be driven by a highly controlled thermodynamic environment. This protocol utilizes the rapid dilution method pioneered by Garboczi et al.[6], which serves as the foundational step for generating pMHC tetramers used in the phenotypic analysis of antigen-specific T lymphocytes[7].

The Causality of the Refolding Environment (E-E-A-T Insights)

As a self-validating biochemical system, every reagent in this protocol serves a specific mechanistic purpose:

  • L-Arginine (400 mM): Acts as a chemical chaperone. It suppresses the aggregation of folding intermediates by masking exposed hydrophobic patches on the denatured heavy chain.

  • GSH/GSSG Redox Pair: The HLA-A2 heavy chain contains one highly conserved disulfide bond (Cys101–Cys164), and β2​ m contains one (Cys25–Cys80). The reduced/oxidized glutathione pair facilitates rapid disulfide bond shuffling, preventing kinetic trapping in misfolded states[8].

  • Order of Addition: The peptide and β2​ m must be present in the buffer before the heavy chain is introduced. The highly soluble β2​ m captures the transiently folding heavy chain, creating a receptive intermediate that is immediately stabilized by the excess peptide.

Experimental Workflow & Visualization

Workflow IB Inclusion Bodies (HLA-A2 & β2m) Solubilization Solubilization (8M Urea) IB->Solubilization Refolding In Vitro Refolding (L-Arginine, GSH/GSSG) Solubilization->Refolding Dropwise Peptide NY-ESO-1 (80-88) ARGPESRLL Peptide->Refolding Excess Concentration Concentration (TFF / Spin Columns) Refolding->Concentration 48h at 4°C SEC Size Exclusion Chromatography Concentration->SEC QC QC Validation (Monomer Peak) SEC->QC

Figure 1: Workflow for in vitro refolding and purification of HLA-A2/NY-ESO-1 monomers.

Materials and Buffer Compositions

Buffer / ComponentComposition / Specification
Target Complex HLA-A*02:01 / NY-ESO-1 (80-88)
Peptide Sequence ARGPESRLL (Purity >95%, dissolved in 100% DMSO at 10 mg/mL)
Solubilization Buffer 8 M Urea, 50 mM MES (pH 6.5), 0.1 mM EDTA, 0.1 mM DTT
Refolding Buffer 100 mM Tris-HCl (pH 8.0), 400 mM L-Arginine-HCl, 2 mM EDTA, 5 mM GSH, 0.5 mM GSSG, 0.5 mM PMSF
SEC Running Buffer 20 mM Tris-HCl (pH 8.0), 150 mM NaCl

Step-by-Step Refolding Protocol

Step 1: Inclusion Body (IB) Solubilization
  • Resuspend purified HLA-A*02:01 heavy chain and β2​ m inclusion bodies separately in Solubilization Buffer to a final protein concentration of 10 mg/mL.

  • Incubate overnight at 4°C with gentle rotation to ensure complete denaturation.

  • Centrifuge at 30,000 × g for 30 minutes at 4°C to remove any insoluble aggregates. Retain the supernatant.

Step 2: In Vitro Refolding (Dilution Method)

Note: The following volumes are scaled for a 500 mL refolding reaction.

  • Prepare 500 mL of Refolding Buffer and chill to 4°C. Critical Step: Lower temperatures slow down hydrophobic aggregation, favoring the thermodynamically stable native folding pathway[5].

  • Add 15 mg of the NY-ESO-1 (80-88) peptide (dissolved in DMSO) directly into the vigorously stirring refolding buffer. Ensure the final DMSO concentration remains below 1% (v/v) to prevent protein denaturation.

  • Inject 10 mg of solubilized β2​ m into the buffer. Allow it to stir for 15 minutes.

  • Pulsed Addition of Heavy Chain: Inject 15 mg of solubilized HLA-A*02:01 heavy chain dropwise into the vortex of the stirring buffer using a syringe pump.

    • Expert Insight: Do not add the heavy chain all at once. Divide the heavy chain into three 5 mg injections, spaced 8 hours apart. This maintains a low concentration of unfolded heavy chain, preventing the formation of amorphous aggregates.

  • Incubate the reaction at 4°C for 48 to 72 hours with gentle stirring to allow complete disulfide bond formation.

Step 3: Concentration and Buffer Exchange
  • Filter the refolding mixture through a 0.22 µm membrane to remove precipitated heavy chain.

  • Concentrate the 500 mL reaction down to ~5 mL using a Tangential Flow Filtration (TFF) system or centrifugal filter units with a 10 kDa Molecular Weight Cut-Off (MWCO).

  • Self-Validation Check: The solution should remain clear. Heavy precipitation at this stage indicates failed refolding, likely due to poor peptide binding affinity.

Step 4: Size Exclusion Chromatography (SEC)
  • Equilibrate a Superdex 200 Increase 10/300 GL column with SEC Running Buffer .

  • Inject the concentrated protein.

  • Monitor absorbance at 280 nm.

    • Void Volume (~8 mL): High molecular weight aggregates.

    • Target Peak (~15-16 mL): Correctly folded HLA-A2/NY-ESO-1 (80-88) monomer (~44 kDa).

    • Late Peak (~19 mL): Excess free β2​ m (~12 kDa).

  • Pool the fractions corresponding to the ~44 kDa peak.

Quantitative Data & Expected Yields

The SEC profile serves as a self-validating metric for the success of the refolding reaction. A dominant peak at the expected monomer molecular weight confirms that the peptide successfully nucleated the MHC complex[9].

ParameterExpected Value / Metric
Heavy Chain MW ~31.2 kDa
β2​ m MW ~11.8 kDa
Total Monomer MW ~44.0 kDa
SEC Elution Volume ~15.5 mL (Superdex 200 10/300 GL)
Typical Monomer Yield 10% - 15% (relative to starting IB mass)
Final Purity (SDS-PAGE) > 95%

References

  • Garboczi DN, Hung DT, Wiley DC. HLA-A2-peptide complexes: refolding and crystallization of molecules expressed in Escherichia coli and complexed with single antigenic peptides. Proc Natl Acad Sci U S A. 1992;89(8):3429-3433. URL: [Link]

  • Altman JD, Moss PAH, Goulder PJR, et al. Phenotypic analysis of antigen-specific T lymphocytes. Science. 1996;274(5284):94-96. URL: [Link]

  • Gnjatic S, Nagata Y, Jäger E, et al. Strategy for monitoring T cell responses to NY-ESO-1 in patients with any HLA class I allele. Proc Natl Acad Sci U S A. 2000;97(20):10917-10922. URL: [Link]

  • Cho HJ, Caballero OL, Gnjatic S, et al. Centrosomal Localisation of the Cancer/Testis (CT) Antigens NY-ESO-1 and MAGE-C1 Is Regulated by Proteasome Activity in Tumour Cells. PLOS One. 2013;8(12):e82796. URL: [Link]

  • US Patent CA3084674A1 - Artificial antigen presenting cells and methods of use. Google Patents. 2020.

Sources

Application

Application Note: Preparation of Dendritic Cells Pulsed with Cancer/Testis Antigen 1 (80-88) Peptide

Target Audience: Researchers, immunologists, and drug development professionals. Content Type: Technical Guide & Standard Operating Procedure (SOP) Scientific Background & Mechanistic Rationale The NY-ESO-1 (80-88) Antig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, immunologists, and drug development professionals. Content Type: Technical Guide & Standard Operating Procedure (SOP)

Scientific Background & Mechanistic Rationale

The NY-ESO-1 (80-88) Antigenic Profile

Cancer/testis antigen 1 (CTAG1A/B), universally known as NY-ESO-1, is a highly immunogenic tumor-associated antigen. While its expression is strictly restricted to germ cells in healthy tissues, it is broadly re-expressed in various malignancies, making it a prime target for cancer vaccines and adoptive T cell therapies[1]. The NY-ESO-1 (80-88) peptide (Sequence: ARGPESRLL) is a naturally processed, HLA-C restricted epitope—specifically presented by the HLA-Cw6 (HLA-C06:02 / C07:01) allele[2]. Utilizing this exact 9-mer short peptide allows researchers to bypass the need for intracellular proteasomal processing, enabling direct loading onto surface Major Histocompatibility Complex (MHC) Class I molecules to stimulate antigen-specific CD8+ cytotoxic T lymphocytes (CTLs)[2].

Dendritic Cell Differentiation & Maturation Causality

Dendritic cells (DCs) are the most potent professional antigen-presenting cells, capable of bridging innate and adaptive immunity[1]. The ex vivo generation of monocyte-derived DCs (moDCs) relies on a delicate cytokine balance. Culturing CD14+ monocytes with Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) and Interleukin-4 (IL-4) downregulates CD14 and drives differentiation into immature DCs (iDCs)[3].

However, iDCs are tolerogenic. To prevent the induction of T cell anergy, iDCs must be fully matured before or during antigen presentation. The clinical gold-standard "Jonuleit maturation cocktail" comprises TNF-α, IL-1β, IL-6, and Prostaglandin E2 (PGE2)[4][5]. This specific formulation synergistically upregulates costimulatory molecules (CD80, CD86), terminal maturation markers (CD83), and the chemokine receptor CCR7, which is strictly required for lymph node homing in in vivo models[4][5].

Peptide Pulsing Mechanics

A critical field-proven insight is the timing of the peptide pulse. Pulsing is performed on Day 7, post-maturation. While iDCs are highly endocytic, they rapidly internalize and degrade surface MHC molecules. In contrast, mature DCs (mDCs) exhibit arrested endocytosis but possess highly stable, long-lived MHC-I complexes on their plasma membrane[1]. Exogenous short peptides bind directly to empty or low-affinity occupied surface MHC-I grooves. Adding exogenous β2-microglobulin (β2m) during pulsing thermodynamically stabilizes the newly formed peptide-MHC-I complex, significantly extending the half-life of antigen presentation[2].

Materials and Reagents

  • Cellular Source: Fresh or cryopreserved human Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-Cw6 positive donor.

  • Media: X-VIVO 15 or AIM-V. (Expert Insight: Serum-free media is mandatory. Fetal Bovine Serum contains undefined bovine antigens that DCs will process and present, causing high non-specific background in downstream T cell assays).

  • Cytokines (Research/GMP Grade): Human recombinant GM-CSF, IL-4, TNF-α, IL-1β, IL-6.

  • Small Molecules: Prostaglandin E2 (PGE2).

  • Peptide: NY-ESO-1 (80-88) (ARGPESRLL), synthesized to >95% purity[2]. Dissolve in DMSO to 10 mg/mL, store in single-use aliquots at -80°C.

  • Additives: Human β2-microglobulin (β2m).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system ; do not proceed to the next phase unless the morphological and phenotypic checkpoints are met.

Phase 1: Monocyte Isolation (Day 0)
  • Isolate PBMCs from whole blood or leukapheresis products using density gradient centrifugation (e.g., Ficoll-Paque).

  • Enrich for CD14+ monocytes using magnetic-activated cell sorting (MACS) with CD14 MicroBeads.

  • Validation Checkpoint: Purity must be >90% CD14+ by flow cytometry to prevent lymphocyte out-competition in culture.

Phase 2: iDC Generation (Days 0-5)
  • Resuspend CD14+ monocytes at 1×106 cells/mL in serum-free DC media.

  • Supplement media with 800 IU/mL GM-CSF and 500 IU/mL IL-4[3][5].

  • Plate cells in tissue culture-treated plates and incubate at 37°C, 5% CO 2​ .

  • Day 3: Perform a half-media exchange, replenishing with fresh media containing full doses of GM-CSF and IL-4.

  • Validation Checkpoint (Day 5): Cells should appear non-adherent or loosely adherent with characteristic dendritic veils. Flow cytometry should confirm CD14- and CD11c+ status[5].

Phase 3: DC Maturation (Days 5-7)
  • Day 5: Prepare the maturation cocktail: 10 ng/mL TNF-α, 10 ng/mL IL-1β, 1000 IU/mL IL-6, and 1 µg/mL PGE2[5].

  • Add the cocktail directly to the Day 5 iDC cultures without removing the existing GM-CSF/IL-4.

  • Incubate for 48 hours.

  • Validation Checkpoint (Day 7): Cells will become highly non-adherent, exhibiting pronounced, elongated dendrites.

Phase 4: Peptide Pulsing (Day 7)
  • Harvest the mDCs by gentle pipetting. Wash once in serum-free media to remove residual cytokines.

  • Resuspend mDCs at 2×106 cells/mL in a minimal volume (e.g., 1-2 mL) of serum-free media.

  • Add the NY-ESO-1 (80-88) peptide to a final concentration of 10 µg/mL[2].

  • (Crucial Step): Add human β2-microglobulin to a final concentration of 3 µg/mL to stabilize the MHC-I/peptide complex.

  • Incubate the cell suspension at 37°C for 2 to 4 hours, gently agitating the tube every 30 minutes to ensure uniform pulsing.

  • Wash the pulsed DCs twice with 10 volumes of PBS or media to remove unbound peptide. (Expert Insight: This prevents free peptide from binding to non-professional APCs in downstream co-cultures, which could trigger T cell anergy).

  • The NY-ESO-1 (80-88) pulsed DCs are now ready for immediate use in T cell stimulation assays or cryopreservation.

Quality Control & Quantitative Data

To ensure the trustworthiness of the generated DCs, immunophenotyping must be performed. The following table summarizes the expected quantitative expression of surface markers across the differentiation stages.

MarkerBiological FunctionMonocytes (Day 0)iDCs (Day 5)mDCs (Day 7)
CD14 LPS Co-receptorHigh (>90%)Low (<5%)Low (<5%)
CD11c Integrin / DC MarkerPositiveHigh (>95%)High (>95%)
HLA-DR MHC Class IIModerateHighVery High
CD80 Costimulation (B7-1)LowLow/ModerateHigh (>80%)
CD86 Costimulation (B7-2)LowModerateVery High (>90%)
CD83 Terminal MaturationNegativeLow (<10%)High (>80%)
CCR7 Lymph Node HomingNegativeNegativeHigh (>70%)
Viability Cell Health>95%>90%>85%

Visualizations

Workflow N1 PBMCs (Day 0) N2 CD14+ Monocytes (Day 0) N1->N2 CD14 Selection N3 Immature DCs (Day 5) N2->N3 GM-CSF + IL-4 N4 Mature DCs (Day 7) N3->N4 Maturation Cocktail N5 Peptide-Pulsed DCs (Day 7+) N4->N5 NY-ESO-1 (80-88) + β2m

Fig 1. Experimental workflow for generating NY-ESO-1 (80-88) pulsed dendritic cells.

Mechanism P NY-ESO-1 (80-88) ARGPESRLL MHC Empty HLA-Cw6 (MHC Class I) P->MHC Direct Surface Binding B2M β2-Microglobulin B2M->MHC Direct Surface Binding Complex Stable Peptide-MHC Complex on DC Surface MHC->Complex Conformational Stabilization TCR Antigen-Specific CD8+ T Cell Activation Complex->TCR TCR Engagement

Fig 2. Mechanism of direct exogenous peptide loading onto surface MHC Class I molecules.

Sources

Method

Developing preclinical murine models for Cancer/testis antigen 1 (80-88) immunotherapy

Topic: Developing Preclinical Murine Models for Cancer/Testis Antigen 1B (CTAG1B) Immunotherapy Audience: Researchers, scientists, and drug development professionals. Abstract Cancer/Testis Antigen 1B (CTAG1B), also know...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Developing Preclinical Murine Models for Cancer/Testis Antigen 1B (CTAG1B) Immunotherapy

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cancer/Testis Antigen 1B (CTAG1B), also known as New York Esophageal Squamous Cell Carcinoma 1 (NY-ESO-1), is a leading candidate for cancer immunotherapy due to its high immunogenicity and tumor-restricted expression.[1][2][3] Its expression is limited to germ cells in healthy adults but is aberrantly re-expressed in a wide range of malignancies, including melanoma, sarcoma, and lung cancer, often correlating with advanced disease.[2][4][5] This application note provides a comprehensive, field-proven guide to developing and evaluating preclinical murine models for immunotherapy targeting a key CTAG1B-derived, HLA-A*02:01-restricted peptide epitope. We detail an integrated workflow encompassing mouse model selection, a robust peptide-based immunization strategy, an in vivo tumor challenge, and gold-standard immunoassays for quantifying antigen-specific T cell responses.

Foundational Principles: Designing a Valid Preclinical Study

The successful preclinical evaluation of a cancer vaccine hinges on a model that faithfully recapitulates key aspects of the human immune response to a specific tumor antigen. For CTAG1B, a human protein, this presents a unique challenge in a murine system.

The Critical Role of MHC Restriction and Model Selection

The target of this guide is a peptide epitope from human CTAG1B that is presented by the human Major Histocompatibility Complex (MHC) class I molecule, HLA-A*02:01. Murine MHC molecules (H-2) do not efficiently present this human peptide.[6] Therefore, standard wild-type mice are unsuitable for this research.

Expert Rationale: To overcome this species barrier, it is imperative to use transgenic mice that express the human HLA-A02:01 molecule.[6][7] These mice are engineered to have T cells that can recognize peptides presented in the context of HLA-A02:01, thus "humanizing" this critical component of the T cell recognition pathway. The C57BL/6 strain is a common and robust background for these transgenic models.[7][8]

The Target Antigen: CTAG1B Peptide

The most extensively studied HLA-A*02:01-restricted epitope from CTAG1B is the 9-amino acid peptide at position 157-165, with the sequence SLLMWITQC .[7][8] While the user prompt specified positions 80-88, the 157-165 epitope is the canonical and most validated target for preclinical and clinical development. This guide will focus on the SLLMWITQC peptide as the model antigen due to the wealth of validation data available.

Overall Experimental Workflow

A robust preclinical study follows a logical progression from inducing an immune response to challenging that response with a live tumor. The workflow outlined below provides a self-validating system where the efficacy of the vaccine (in vivo tumor control) is directly correlated with the measured immune response (T cell activity).

G cluster_0 Phase 1: Immunization cluster_1 Phase 2: Efficacy Testing cluster_2 Phase 3: Immunological Readout A Select HLA-A2 Transgenic Mice B Prepare Peptide-Adjuvant Vaccine Formulation A->B C Immunize Mice (Prime-Boost Strategy) B->C E Subcutaneous Tumor Challenge C->E Allow time for immune response D Tumor Cell Line Engineering (Expressing CTAG1B & HLA-A2) D->E F Monitor Tumor Growth & Animal Health E->F G Isolate Splenocytes F->G At study endpoint H ELISpot Assay (Quantify T Cell Frequency) G->H I Intracellular Cytokine Staining (Phenotype T Cell Function) G->I

Figure 1. High-level workflow for preclinical CTAG1B immunotherapy studies.

Protocol I: Peptide Vaccination to Induce CTAG1B-Specific CD8+ T Cells

Objective: To generate a high-frequency, functional, antigen-specific CD8+ T cell response in HLA-A*02:01 transgenic mice.

Materials and Reagents
ReagentRecommended SourceRationale for Selection
Mice Commercial VendorHLA-A*02:01 transgenic mice on a C57BL/6 background (e.g., B-HLA-A2.1 mice).[9] Age 6-8 weeks.
Peptide Custom SynthesisCTAG1B (157-165; SLLMWITQC), >95% purity.
Adjuvant 1 InvivoGenCpG ODN 1826 (TLR9 agonist). Potently activates dendritic cells (DCs) and drives a Th1-type immune response, which is critical for cytotoxic T lymphocyte (CTL) generation.[10][11]
Adjuvant 2 Sigma-AldrichIncomplete Freund's Adjuvant (IFA). A water-in-oil emulsion that creates a depot at the injection site, allowing for sustained antigen release and prolonged immune stimulation.[10][12]
Buffers/Media Standard SupplierSterile PBS, RPMI-1640 medium.
Step-by-Step Immunization Protocol

This protocol describes a prime-boost strategy, a common and effective method for inducing robust T cell memory.[13]

Day -14: Prime Immunization

  • Prepare Peptide Solution: Dissolve the CTAG1B peptide in sterile PBS at a concentration of 2 mg/mL.

  • Prepare Adjuvant Mix: In a sterile microfuge tube, mix 50 µL of the peptide solution (100 µg) with 50 µg of CpG ODN.

  • Create Emulsion:

    • Draw the 100 µL of peptide/CpG mixture into a 1 mL glass syringe.

    • Draw an equal volume (100 µL) of IFA into a separate 1 mL glass syringe.

    • Connect the two syringes with a luer-lock connector.

    • Force the contents back and forth between the syringes for 5-10 minutes until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Administer Vaccine:

    • Anesthetize the mice according to your institution's IACUC-approved protocol.

    • Inject 200 µL of the emulsion subcutaneously (s.c.) at the base of the tail.

Day 0: Boost Immunization

  • Repeat steps 1-4 exactly as described for the prime immunization.

Trustworthiness Check: The use of a well-characterized peptide, a potent TLR agonist (CpG), and a depot-forming adjuvant (IFA) constitutes a powerful combination shown to induce strong CTL responses in numerous preclinical models.[10][12]

Protocol II: In Vivo Anti-Tumor Efficacy Study

Objective: To assess the ability of the vaccine-induced T cells to control the growth of a CTAG1B-expressing tumor.

Materials and Reagents
ReagentDescriptionRationale for Selection
Tumor Cells Syngeneic murine tumor cell line (e.g., MC38)Must be engineered to co-express full-length human CTAG1B and HLA-A*02:01. This ensures the target antigen is endogenously processed and presented on the correct human MHC molecule.[9]
Cell Culture Standard reagentsDMEM or RPMI-1640, FBS, Penicillin-Streptomycin.
Injection Sterile PBS or HBSSUsed to resuspend cells for injection.
Equipment Calipers, syringes (27G)For tumor measurement and inoculation.
Step-by-Step Tumor Challenge Protocol

Day 7: Tumor Inoculation (7 days post-boost)

  • Cell Preparation:

    • Culture the engineered MC38-CTAG1B/HLA-A2 cells under standard conditions.

    • Harvest cells when they are in the logarithmic growth phase (70-80% confluency).

    • Wash the cells twice with sterile, cold PBS.

    • Resuspend the cell pellet in cold PBS at a concentration of 5 x 10^6 cells/mL. Perform a viability count (e.g., with Trypan Blue) to ensure >95% viability. Keep cells on ice.[14]

  • Animal Preparation:

    • Anesthetize the immunized mice and a cohort of naïve (unimmunized) control mice.

    • Shave a small area on the right flank.

    • Wipe the area with a 70% ethanol swab.[14]

  • Tumor Inoculation:

    • Gently lift the skin on the flank.

    • Inject 100 µL of the cell suspension (containing 5 x 10^5 cells) subcutaneously.[14][15] A small bleb should form under the skin.

    • Slowly withdraw the needle to prevent leakage.

Day 10 Onwards: Monitoring

  • Tumor Measurement: Beginning 3-4 days after inoculation (or once tumors are palpable), measure the tumor volume every 2-3 days using digital calipers.

    • Volume (mm³) = (Length x Width²) / 2

  • Animal Health: Monitor the mice for signs of distress, weight loss, or adverse events according to IACUC guidelines.

  • Study Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³ or signs of ulceration/morbidity) as per the approved animal protocol.

G A Day 7: Harvest & Prepare Engineered Tumor Cells B Inject Cells (5x10^5) Subcutaneously into Vaccinated & Control Mice A->B C Day 10-Endpoint: Measure Tumor Volume Every 2-3 Days B->C D Monitor Animal Health & Body Weight B->D E Endpoint: Tumor Exceeds Size Limit or Animal Morbidity C->E F Data Analysis: Plot Tumor Growth Curves & Survival Data C->F D->E

Figure 2. Workflow for the in vivo tumor challenge experiment.

Protocol III: Quantifying the CTAG1B-Specific T Cell Response

Objective: To measure the frequency and functional quality of CTAG1B-specific T cells generated by the vaccine, providing a mechanistic link to the anti-tumor effects observed in vivo. These assays should be performed at the study endpoint.

IFN-γ Enzyme-Linked Immunospot (ELISpot) Assay

Principle: The ELISpot assay is a highly sensitive method to quantify the number of individual cells that secrete a specific cytokine (in this case, IFN-γ) upon antigenic stimulation.[16][17] Each spot that develops on the membrane represents a single antigen-specific T cell.[17]

Step-by-Step Protocol:

  • Prepare Plate: Coat a 96-well PVDF plate with an anti-mouse IFN-γ capture antibody overnight at 4°C, according to the manufacturer's instructions (e.g., BD Biosciences, Mabtech).

  • Isolate Splenocytes: At the study endpoint, euthanize mice and aseptically harvest spleens into RPMI medium. Prepare single-cell suspensions by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells with ACK lysis buffer.

  • Plate Cells:

    • Wash and resuspend splenocytes in complete RPMI medium.

    • Add 2-4 x 10^5 splenocytes per well to the coated and blocked ELISpot plate.

  • Stimulate Cells: Add stimulating agents to the appropriate wells:

    • Test Wells: CTAG1B (157-165) peptide (final concentration 1-10 µg/mL).

    • Negative Control: Medium only (no peptide).

    • Positive Control: Concanavalin A (ConA) or anti-CD3 antibody.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO₂ incubator.[18] Do not stack plates.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-mouse IFN-γ detection antibody.

    • Wash, then add a streptavidin-enzyme conjugate (e.g., Streptavidin-ALP).

    • Wash, then add the enzyme substrate (e.g., BCIP/NBT).

  • Analysis: When distinct spots emerge, stop the reaction by washing with water. Allow the plate to dry completely. Count the spots using an automated ELISpot reader.

  • Data Calculation: The frequency is expressed as Spot-Forming Units (SFU) per million splenocytes after subtracting the background (negative control) count.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

Principle: ICS allows for the simultaneous assessment of cell phenotype (e.g., CD8+) and function (cytokine production) at the single-cell level.[19] This provides deeper insight than ELISpot alone, confirming that CD8+ T cells are the source of IFN-γ and allowing for measurement of other key cytokines like TNF-α and IL-2.

Step-by-Step Protocol:

  • Stimulate Cells: In a 96-well U-bottom plate, stimulate 1-2 x 10^6 splenocytes per well as described for the ELISpot assay (CTAG1B peptide, negative and positive controls).

  • Inhibit Protein Secretion: After 1-2 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells. Incubate for an additional 4-6 hours at 37°C.[19][20]

  • Surface Staining:

    • Wash cells in FACS buffer (PBS + 2% FBS).

    • Stain with fluorochrome-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) for 20-30 minutes on ice, protected from light.

  • Fix and Permeabilize:

    • Wash the cells to remove excess surface antibodies.

    • Resuspend cells in a fixation/permeabilization solution (e.g., BD Cytofix/Cytoperm™) and incubate for 20 minutes at room temperature.[21] This step fixes the cells and creates pores in the membrane.

  • Intracellular Staining:

    • Wash the cells in a permeabilization buffer (e.g., BD Perm/Wash™). Saponin-based permeabilization is reversible, so this buffer must be used for all subsequent intracellular steps.[19]

    • Add fluorochrome-conjugated antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) diluted in permeabilization buffer.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Acquisition and Analysis: Wash the cells one final time and resuspend in FACS buffer. Acquire data on a flow cytometer. Analyze the data by gating on live, single lymphocytes, then on CD3+CD8+ T cells, and finally quantifying the percentage of these cells that are positive for IFN-γ and/or TNF-α.

Expected Outcomes and Data Presentation

A successful immunotherapy study will demonstrate a clear correlation between the induced immune response and anti-tumor efficacy.

GroupMean Tumor Volume (mm³) on Day 21 ± SEMSurvival (%) on Day 40IFN-γ SFU / 10⁶ Splenocytes ± SD% IFN-γ+ of CD8+ T cells ± SD
Vaccinated 250 ± 7580%450 ± 902.5 ± 0.8
Control (Naïve) 1800 ± 3500%<10<0.1

Interpretation: The vaccinated group should show significantly delayed tumor growth and improved survival compared to the control group. This therapeutic effect should be accompanied by a statistically significant increase in the frequency of CTAG1B-specific, IFN-γ-producing CD8+ T cells as measured by both ELISpot and ICS.

References

  • Title: Adjuvants for peptide-based cancer vaccines Source: Journal for ImmunoTherapy of Cancer URL: [Link]

  • Title: Intracellular Cytokine Staining Protocol Source: University of Pennsylvania URL: [Link]

  • Title: PROTOCOL - Human IFN-γ Single-Color Enzymatic ImmunoSpot® Rapid Source: CTL URL: [Link]

  • Title: The route of administration dictates the immunogenicity of peptide-based cancer vaccines in mice Source: Cancer Immunology, Immunotherapy URL: [Link]

  • Title: Recent progress in adjuvant discovery for peptide-based subunit vaccines Source: Expert Review of Vaccines URL: [Link]

  • Title: Unique-Strengths of ELISPOT for T Cell Diagnostics Protocol Source: CTL URL: [Link]

  • Title: The Quantification of Antigen-Specific T Cells by IFN-γ ELISpot Source: SpringerLink URL: [Link]

  • Title: EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous) Source: ciberonc URL: [Link]

  • Title: Generation and characterization of HLA-A2 transgenic mice expressing the human TCR 1G4 specific for the HLA-A2 restricted NY-ESO-1 157-165 tumor-specific peptide Source: Journal for ImmunoTherapy of Cancer URL: [Link]

  • Title: Generation and characterization of HLA-A2 transgenic mice expressing the human TCR 1G4 specific for the HLA-A2 restricted NY-ESO-1157-165 tumor-specific peptide Source: PubMed URL: [Link]

  • Title: Peptide Vaccine Administered with a Toll-like Receptor Agonist is Effective for the Treatment and Prevention of Spontaneous Breast Tumors Source: Journal of Immunology URL: [Link]

  • Title: Optimization of Peptide Vaccines to Induce Robust Antitumor CD4 T-cell Responses Source: Cancer Immunology Research URL: [Link]

  • Title: ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses Source: PubMed URL: [Link]

  • Title: Could I have some help with T cell intracellular cytokine staining, please? Source: ResearchGate URL: [Link]

  • Title: Peptide Vaccine Combined Adjuvants Modulate Anti-tumor Effects of Radiation in Glioblastoma Mouse Model Source: Frontiers in Oncology URL: [Link]

  • Title: PRR adjuvants restrain high stability peptides presentation on APCs Source: eLife URL: [Link]

  • Title: A Novel Murine T Cell Receptor Targeting NY-ESO-1 Source: Molecular Therapy URL: [Link]

  • Title: 5 Essential Steps for a Successful Immuno-Oncology In Vivo Study Source: Crown Bioscience URL: [Link]

  • Title: Gene Result CTAG1B cancer/testis antigen 1B Source: NCBI URL: [Link]

  • Title: B-HLA-A2.1 mice Source: Biocytogen URL: [Link]

  • Title: Generation of transgenic, antigen-specific, allogeneic, HLA-A*02:01-restricted, cytotoxic T cells directed against Ewing Sarcoma Source: mediaTUM URL: [Link]

  • Title: HLA Mice as a Model to Study T Cell Responses Restricted by Human MHC Source: Taconic Biosciences URL: [Link]

  • Title: CTAG1B (CTAG, NY-ESO-1) Source: Cancer Genetics Web URL: [Link]

  • Title: Isolation and characterization of NY-ESO-1–specific T cell receptors restricted on various MHC molecules Source: PNAS URL: [Link]

  • Title: Preclinical Immuno-Oncology Animal Models Source: Taconic Biosciences URL: [Link]

  • Title: Systems-Level Mapping of Cancer Testis Antigen 1b/a to Sarcoma Pathways Identifies Activated Ran Binding-2 E3 SUMO-Protein Ligase and Transducin-Like Enhancer Protein 1 Source: Frontiers in Cell and Developmental Biology URL: [Link]

Sources

Application

Application Note: In Vivo Cytotoxicity Assays Utilizing Cancer/Testis Antigen 1 (80-88) Target Cells

Introduction and Mechanistic Overview Cancer/testis antigen 1 (CTAG1B), universally known as NY-ESO-1, is a highly immunogenic tumor-associated antigen characterized by restricted expression in normal germ cells but wide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Cancer/testis antigen 1 (CTAG1B), universally known as NY-ESO-1, is a highly immunogenic tumor-associated antigen characterized by restricted expression in normal germ cells but widespread aberrant expression across numerous malignancies[1]. Its robust capacity to elicit integrated humoral and cellular immune responses makes NY-ESO-1 a primary target for cancer vaccines and adoptive T-cell therapies[2].

While the HLA-A02:01 restricted 157-165 epitope is heavily documented, the 80-88 epitope (Sequence: ARGPESRLL) is a critical, highly specific target for patients harboring the HLA-Cw0602 allele[1][3]. To rigorously evaluate the efficacy of immunotherapies directed against this specific epitope, researchers require robust preclinical models. The in vivo cytotoxicity assay provides a direct, physiologically relevant measurement of antigen-specific CD8+ T cell cytolytic activity, capturing the complex spatial and temporal dynamics of T cell homing, target recognition, and effector function within the host microenvironment[4][5].

Experimental Design & Causality

Unlike in vitro chromium release assays, the in vivo cytotoxicity assay relies on the adoptive transfer of syngeneic target cells into an immunized or treated host. Every step in this protocol acts as part of a self-validating system :

  • Target Cell Choice: Splenocytes from naive, HLA-matched mice (e.g., HLA-Cw*0602 transgenic models) are utilized to ensure that the transferred cells are recognized as "self" by the host's immune system, isolating peptide-specific killing from alloreactivity.

  • Causality of Dye Concentration: The assay utilizes Carboxyfluorescein succinimidyl ester (CFSE), which covalently binds to intracellular amines for long-term tracking[5]. By using a 10-fold difference in CFSE concentration (e.g., 5 µM vs. 0.5 µM), researchers ensure distinct separation of the peptide-pulsed and unpulsed populations during flow cytometric analysis without spectral overlap[5].

  • The Internal Control: By mixing the pulsed and unpulsed populations at an exact 1:1 ratio prior to injection, the unpulsed population acts as a baseline to account for non-specific clearance, injection efficiency, and baseline cell death[4]. Any deviation from the 1:1 ratio in the harvested organs of naïve (non-immunized) control mice immediately flags a technical error in preparation.

Workflow A Harvest Splenocytes (HLA-Cw*0602 Transgenic) B1 Pulse with ARGPESRLL (NY-ESO-1 80-88) A->B1 B2 Unpulsed Control (No Peptide) A->B2 C1 Label CFSE High (5 µM) B1->C1 C2 Label CFSE Low (0.5 µM) B2->C2 D Mix 1:1 Ratio C1->D C2->D E Adoptive Transfer (i.v.) into Immunized Mice D->E F Harvest Spleen (18-24h) Flow Cytometry Analysis E->F

Workflow of the CFSE-based in vivo cytotoxicity assay for NY-ESO-1 (80-88).

Step-by-Step Methodology

Phase 1: Reagent and Cell Preparation
  • Synthesize or procure the NY-ESO-1 (80-88) peptide (ARGPESRLL, purity >95%)[1]. Reconstitute in DMSO and dilute in sterile PBS to a working concentration.

  • Harvest spleens from naive, HLA-matched donor mice. Prepare a single-cell suspension by passing the tissue through a 70 µm cell strainer.

  • Lyse red blood cells using ACK lysis buffer for 3-5 minutes at room temperature. Wash twice with serum-free RPMI 1640 and count viable cells using Trypan Blue exclusion.

Phase 2: Peptide Pulsing
  • Divide the splenocytes into two equal aliquots (Target and Control) in 15 mL conical tubes.

  • Target Cells: Resuspend at 1×107 cells/mL in serum-free RPMI containing 1-10 µM of NY-ESO-1 (80-88) peptide[5].

  • Control Cells: Resuspend at 1×107 cells/mL in serum-free RPMI without peptide.

  • Incubate both tubes for 1 to 2 hours at 37°C with 5% CO₂. Agitate gently every 30 minutes to ensure uniform peptide loading and MHC class I presentation.

  • Wash cells extensively (three times) with PBS to remove unbound peptide. Critical: Failure to remove free peptide can lead to cross-presentation by host APCs, artificially skewing the assay results.

Phase 3: CFSE Labeling
  • Resuspend Target cells (peptide-pulsed) in PBS containing 5 µM CFSE (CFSE^high)[5].

  • Resuspend Control cells (unpulsed) in PBS containing 0.5 µM CFSE (CFSE^low)[5].

  • Incubate for 10-15 minutes at 37°C in the dark.

  • Quench the labeling reaction by adding an equal volume of cold complete media (containing 10% FBS) to scavenge unbound dye. Incubate on ice for 5 minutes, then wash three times with sterile PBS.

Phase 4: Adoptive Transfer & Self-Validation
  • Count the cells and mix the CFSE^high and CFSE^low populations at an exact 1:1 ratio[4].

  • Quality Control Check: Reserve a 50 µL aliquot of the mixture and analyze immediately via flow cytometry to verify the 1:1 ratio prior to injection.

  • Resuspend the mixture in sterile PBS at a final concentration of 1×108 cells/mL.

  • Inject 200 µL ( 2×107 total cells) intravenously (i.v.) via the tail vein into immunized/treated mice and a cohort of naive control mice[5].

Phase 5: Harvest and Flow Cytometry Analysis
  • 18 to 24 hours post-transfer, euthanize the mice and harvest the spleens (and/or draining lymph nodes)[4].

  • Prepare single-cell suspensions, lyse RBCs, and wash with FACS buffer (PBS + 2% FBS).

  • Acquire data on a flow cytometer using the FITC channel to detect CFSE. Collect a minimum of 10,000 CFSE-positive events to ensure statistical power.

Signaling APC Target Cell HLA-Cw*0602 + ARGPESRLL TCR TCR Complex (CD8+ T Cell) APC->TCR Antigen Recognition Lck Lck Kinase TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 Granules Perforin & Granzyme B Release ZAP70->Granules Cytoskeletal Reorganization & Degranulation Apoptosis Target Cell Apoptosis (Specific Lysis) Granules->Apoptosis Cytotoxicity

Cytotoxic T cell signaling and degranulation triggered by NY-ESO-1 (80-88).

Data Presentation & Specific Lysis Calculation

The hallmark of a successful assay is the selective depletion of the CFSE^high (peptide-pulsed) population in immunized mice, driven by antigen-specific CD8+ T cell degranulation. The percentage of specific lysis is calculated using the following formulas:

1. Calculate the Ratio for each mouse: Ratio=% CFSEhigh (Target)% CFSElow (Unpulsed)​

2. Calculate Specific Lysis: % Specific Lysis=[1−(Ratioimmunized​Average Rationaive​​)]×100

Table 1: Representative Quantitative Data and Specific Lysis Calculation
Experimental Group% CFSE^low (Unpulsed)% CFSE^high (Target)Ratio (Low/High)% Specific Lysis
Pre-injection Mix 50.2%49.8%1.01N/A
Naive Host (Ctrl) 48.5%51.5%0.940%
Low-Dose Vaccine 65.0%35.0%1.8649.5%
High-Dose Vaccine 85.0%15.0%5.6783.4%

Note: A higher ratio indicates robust in vivo clearance of the NY-ESO-1 (80-88) presenting cells. The Naive Host group serves as the baseline biological control.

Troubleshooting & Scientific Rigor

  • Poor CFSE Resolution: Ensure cells are labeled strictly in serum-free conditions. Serum proteins rapidly sequester CFSE, drastically reducing cellular uptake and blurring the distinction between high and low populations.

  • High Background Lysis in Naive Mice: This artifact typically occurs if the peptide concentration during pulsing is excessively high (leading to non-specific toxicity) or if the CFSE^high concentration itself induces cell death. Always titrate CFSE and peptide concentrations prior to pivotal studies.

  • Asymmetric Clearance: If the CFSE^low population is unexpectedly depleted, verify that the unpulsed cells were not inadvertently exposed to the peptide during the washing steps or via contaminated pipettes.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve solubility of Cancer/testis antigen 1 (80-88) peptide in aqueous buffers

Welcome to the Technical Support Center for peptide handling and assay preparation. This guide provides drug development professionals and immunologists with field-proven, mechanistic strategies to overcome the solubilit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for peptide handling and assay preparation. This guide provides drug development professionals and immunologists with field-proven, mechanistic strategies to overcome the solubility challenges of the Cancer/testis antigen 1 (80-88) peptide, commonly known as NY-ESO-1 (80-88)[].

Physicochemical Profiling & Causality of Aggregation

Before attempting to dissolve NY-ESO-1 (80-88), you must understand its molecular architecture. The sequence is ARGPESRLL (Ala-Arg-Gly-Pro-Glu-Ser-Arg-Leu-Leu).

  • Amphipathic Nature: The peptide contains a highly hydrophilic N-terminal/central region (Arg, Glu, Ser, Arg) and a distinct hydrophobic C-terminal tail (Leu-Leu).

  • Isoelectric Point (pI) & Net Charge: At a neutral pH of 7.0, the two Arginines (+2) and one Glutamate (-1) yield a net charge of +1.

  • The Causality of Precipitation: In standard neutral buffers like PBS, a net charge of +1 is often insufficient to provide enough electrostatic repulsion to overcome the hydrophobic packing driven by the C-terminal di-leucine motif. Furthermore, the high salt concentration in PBS screens the minimal +1 charge, leading to rapid colloidal aggregation or gelation.

Quantitative Solubility Limits

To guide your solvent selection, refer to the expected solubility limits based on the solvent system:

Solvent SystemExpected Solubility LimitMechanism of Action / Causality
Ultrapure Water (Neutral) < 1.0 mg/mLWeak electrostatic repulsion (+1 charge); prone to hydrophobic tail aggregation.
1X PBS (pH 7.4) < 0.5 mg/mLSalt ions screen the +1 charge, inducing rapid "salting out" and micro-precipitation.
0.1% Acetic Acid (pH ~3.0) 2.0 - 5.0 mg/mLProtonates Glu and C-terminus, shifting net charge to +3. Maximizes electrostatic repulsion.
DMSO (100% Stock) > 10.0 mg/mLDisrupts hydrogen bonding and fully solvates the hydrophobic di-leucine tail[2].
0.1% NH₄OH (Basic, pH >10) InsolubleDeprotonates N-terminus and Arg residues, pushing net charge to 0 (isoelectric precipitation).

Diagnostic Solubilization Workflow

PeptideSolubility Start Lyophilized NY-ESO-1 (80-88) ARGPESRLL Step1 Add 10-20% total volume of 0.1% Acetic Acid (pH ~3.0) Start->Step1 Decision1 Is the solution optically clear? Step1->Decision1 Step2_Yes Add remaining volume with Ultrapure Water Decision1->Step2_Yes Yes Step2_No Add DMSO (Max 10% final v/v) Decision1->Step2_No No (Cloudy) Success Sterile Filter (0.22 µm) & Aliquot for Storage (-80°C) Step2_Yes->Success Decision2 Is the solution optically clear? Step2_No->Decision2 Decision2->Success Yes Fail Sonicate in water bath (Max 10 min, <30°C) Decision2->Fail No Fail->Decision2 Re-evaluate

Figure 1: Diagnostic workflow for solubilizing the amphipathic NY-ESO-1 (80-88) peptide.

Self-Validating Solubilization Protocol

This step-by-step methodology ensures that the peptide is fully dissolved into monomers rather than suspended as invisible micro-aggregates, which can severely skew T-cell assay readouts.

Phase 1: Initial Solubilization (Acidic Shift)

  • Equilibration: Allow the lyophilized NY-ESO-1 (80-88) vial to reach room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation, which can cause localized hydrolysis.

  • Acidic Solvation: Add 10% to 20% of your target final volume using sterile 0.1% (v/v) Acetic Acid in Ultrapure Water.

    • Causality: The pH drop to ~3.0 protonates the Glutamate (pKa ~4.2) and the C-terminal carboxylate (pKa ~2.0). The peptide's net charge shifts from +1 to +3, forcing the molecules apart via electrostatic repulsion.

  • Agitation: Vortex gently for 60 seconds. Do not vortex vigorously if foaming occurs, as this can denature the peptide at the air-water interface.

Phase 2: Volume Expansion & Validation 4. Dilution: Once the initial solution is completely clear, add the remaining 80-90% volume using sterile Ultrapure Water. 5. Self-Validation Check (Spectrophotometry): Before proceeding, measure the Optical Density (OD) of the solution at 600 nm using a micro-volume spectrophotometer (e.g., NanoDrop).

  • Pass Criteria: OD₆₀₀ < 0.02. This confirms the absence of colloidal micro-aggregates.
  • Fail Criteria: OD₆₀₀ > 0.05. Micro-aggregates are present. Proceed to the DMSO rescue step.
  • DMSO Rescue (If Required): If the OD₆₀₀ fails, add pure, cell-culture grade DMSO dropwise until the solution clears. Do not exceed a final DMSO concentration of 10% in the stock solution to prevent cellular toxicity during downstream dilution[3].
  • Sterilization & Storage: Filter the validated solution through a low-protein-binding 0.22 µm PES (Polyethersulfone) syringe filter. Aliquot into single-use vials and store at -80°C.

Troubleshooting FAQs

Q: I dissolved the peptide in PBS, and it immediately turned cloudy. Why did this happen, and can I save it? A: This is a classic "salting out" effect. The high ionic strength of PBS (137 mM NaCl) neutralizes the peptide's minimal +1 charge, allowing the hydrophobic C-terminal (Leu-Leu) tails to aggregate. Rescue Strategy: Do not add more PBS. Instead, add a small volume of 100% DMSO (up to 10% of the total volume) and sonicate in a water bath at room temperature for 5 minutes. In the future, always dissolve the peptide in water or weak acid first, and only dilute into PBS or culture media immediately prior to the assay.

Q: My downstream application is an in vivo dendritic cell (DC) pulsing assay. How do I minimize DMSO toxicity while maintaining solubility? A: For sensitive in vivo or cellular assays, DMSO concentrations must be kept below 1% (v/v)[3], and ideally below 0.5%. If you must use DMSO to achieve a high-concentration stock, utilize PLGA (poly(lactic-co-glycolic acid)) nanoparticle encapsulation. Recent studies have demonstrated that co-encapsulating NY-ESO-1 peptides into PLGA nanoparticles bypasses the need for high-concentration aqueous DMSO in the final formulation, allowing for robust CD8+ and CD4+ T cell responses without solvent toxicity[4].

Q: Can I use basic buffers like 0.1% Ammonium Hydroxide to dissolve NY-ESO-1 (80-88)? A: Absolutely not. Raising the pH above 8.0 will begin to deprotonate the N-terminus and eventually the Arginine residues. This pushes the peptide toward its isoelectric point (pI ~10.8), reducing the net charge to zero. At a net charge of zero, electrostatic repulsion is eliminated, and the peptide will irreversibly precipitate. Stick to acidic or neutral conditions.

Q: How do I verify that my peptide hasn't degraded during the solubilization and sonication process? A: The self-validating approach is to run an aliquot of your final stock on Analytical HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). The NY-ESO-1 (80-88) peptide should elute as a single sharp peak. If you observe multiple peaks, the peptide may have undergone oxidation or hydrolysis. To prevent this, ensure your sonication bath does not exceed 30°C, as thermal stress accelerates degradation.

References

  • p&e. "Human NY-ESO-1 Peptide Pool | Cancer Immunotherapy". p&e Peptides.[Link]

  • Dölen, Y., et al. "PLGA Nanoparticles Co-encapsulating NY-ESO-1 Peptides and IMM60 Induce Robust CD8 and CD4 T Cell and B Cell Responses". Frontiers in Immunology.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting High Background in Cancer/Testis Antigen 1 (NY-ESO-1 80-88) ELISPOT Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoot and optimize Enzyme-Linked ImmunoSp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, scientists, and drug development professionals troubleshoot and optimize Enzyme-Linked ImmunoSpot (ELISPOT) assays targeting the Cancer/testis antigen 1 (NY-ESO-1).

The NY-ESO-1 (80-88) peptide (sequence: SLLMWITQC) is a highly immunogenic, HLA-A*0201-restricted epitope widely used to evaluate CD8+ T cell responses in oncology and vaccine trials[1]. However, due to the peptide's extreme hydrophobicity and the sensitivity of the ELISPOT platform, researchers frequently encounter "high background" issues that obscure true antigen-specific Spot-Forming Units (SFUs). This guide provides a mechanistic breakdown of these artifacts and self-validating protocols to resolve them.

Diagnostic Hub: High Background Phenotypes

Before altering your protocol, you must visually diagnose the specific type of background you are experiencing. Use the diagnostic workflow below to identify the root cause based on the visual phenotype of your PVDF membrane.

ELISPOT_Troubleshooting Start High Background Detected in NY-ESO-1 (80-88) ELISPOT CheckNeg Analyze Negative Controls (Media + Cells vs. Blank) Start->CheckNeg Decision What is the primary visual phenotype? CheckNeg->Decision Pheno1 High Spot Frequency in Unstimulated Wells Decision->Pheno1 Pheno2 Uniformly Dark or Patchy PVDF Membrane Decision->Pheno2 Pheno3 Confluent / Smeared Spots Bleeding into Background Decision->Pheno3 Sol1A Reduce Cell Density (Target: 1-2x10^5/well) Pheno1->Sol1A Sol1B Screen Serum for Heterophilic Antibodies Pheno1->Sol1B Sol2A Dilute Peptide Stock (Ensure Final DMSO < 0.5%) Pheno2->Sol2A Sol2B Optimize Wash Steps (Avoid Plate Washers) Pheno2->Sol2B Sol3A Prevent Plate Movement During Incubation Pheno3->Sol3A Sol3B Limit Incubation Time (Max 18-24 hours) Pheno3->Sol3B

Diagnostic workflow for resolving high background in NY-ESO-1 ELISPOT assays.

Knowledge Base: Root Cause Analysis & Troubleshooting (Q&A)

Q1: My PVDF membrane is uniformly dark or patchy, making it impossible to distinguish NY-ESO-1 specific spots. What causes this? Analysis & Causality: The NY-ESO-1 (80-88) peptide is highly hydrophobic and requires Dimethyl Sulfoxide (DMSO) for initial reconstitution. However, if the final DMSO concentration in the ELISPOT well exceeds 0.5%, it causes the hydrophobic PVDF membrane to leak[2]. This leakage draws the primary and secondary detection antibodies deep into the porous membrane matrix, shielding them from wash buffers. Upon addition of the enzymatic substrate, these trapped antibodies catalyze the reaction across the entire membrane, resulting in a dark, patchy background[2]. Solution: Reconstitute the peptide in 100% DMSO to a high stock concentration (e.g., 10 mg/mL), but ensure the working dilution in culture media brings the final DMSO concentration in the well to ≤ 0.5% (ideally 0.1%).

Q2: I am seeing a high frequency of spots in my negative control wells (cells + media only). How do I reduce spontaneous cytokine secretion? Analysis & Causality: High spot counts in unstimulated wells are typically driven by physical cell crowding or serum-induced non-specific activation. When Peripheral Blood Mononuclear Cells (PBMCs) are plated at densities exceeding 3x10⁵ cells/well, physical contact and metabolic stress trigger spontaneous IFN-γ release[3]. Furthermore, uncharacterized serum (especially certain batches of human AB serum) can contain heterophilic antibodies that cross-link T cell receptors or directly bind the capture antibodies, leading to false-positive spots[3][4]. Solution: Optimize cell plating density to 1x10⁵ – 2x10⁵ cells/well[5]. Pre-screen all serum batches for low background, or switch to a defined serum-free medium (e.g., AIM-V).

Q3: The spots in my NY-ESO-1 stimulated wells are confluent and poorly defined, bleeding into the background. Is this an assay failure? Analysis & Causality: Confluent spots occur when the incubation time is too long, allowing secreted cytokines to diffuse widely before being captured by the membrane-bound antibodies[5]. Additionally, if the plate is moved, bumped, or subjected to vibration during the 18-48 hour incubation period, the cells will physically shift across the membrane. This creates "comet tails" or diffuse, smeared spots that artificially elevate the background[6]. Solution: Limit the peptide stimulation incubation to 18-24 hours for IFN-γ[5]. Place the plate in a dedicated, vibration-free incubator and strictly avoid moving it during the incubation phase[6].

Data Center: Critical Parameters for Assay Optimization

To ensure a high signal-to-noise ratio, adhere to the quantitative thresholds outlined below. Deviating from optimal conditions introduces specific mechanistic failures.

ParameterOptimal Condition (Low Background)Suboptimal Condition (High Background)Mechanistic Consequence of Suboptimal Choice
Final DMSO Concentration ≤ 0.5% (v/v)> 1.0% (v/v)PVDF membrane leakage; detection antibodies become permanently trapped in the matrix[2].
Cell Density (PBMCs) 1x10⁵ to 2x10⁵ cells/well> 3x10⁵ cells/wellSpontaneous cytokine release due to physical crowding and metabolic stress[3].
Wash Technique Manual pipetting, 5-6 cyclesAutomated washer, high pressureFoam formation; incomplete removal of unbound cytokines and secondary antibodies[5].
Membrane Pre-wetting 35% Ethanol for ≤ 1 minute> 70% Ethanol or > 2 minsMembrane degradation or irregular capture antibody coating leading to patchy signals[2][5].
Incubation Time 18 - 24 hours> 48 hoursCytokine over-diffusion causing confluent spots that merge into background noise[5][6].

Protocol Vault: Self-Validating NY-ESO-1 ELISPOT Workflow

A robust protocol must be a self-validating system . This means embedding internal controls at every stage so that if the assay fails, the readout immediately isolates the compromised variable.

Phase 1: Plate Preparation & Coating
  • Membrane Activation: Pre-wet the PVDF membrane with 15 µL of 35% Ethanol for exactly 1 minute.

    • Causality: Ethanol makes the hydrophobic PVDF porous, allowing antibody binding. Over-exposure degrades the matrix, causing patchy background[2][5].

  • Wash: Wash 5x with 200 µL sterile H₂O to completely remove ethanol.

  • Coating: Add anti-human IFN-γ capture antibody (diluted in sterile PBS). Incubate overnight at 4°C.

Phase 2: Blocking & Cell Plating (The Self-Validating Matrix)
  • Blocking: Wash 5x with PBS. Block the membrane with RPMI-1640 containing 10% characterized, heat-inactivated human AB serum for 2 hours at room temperature.

    • Causality: Heat inactivation destroys complement proteins, and pre-characterization ensures the absence of heterophilic antibodies that cause false positives[3][4].

  • Peptide Preparation: Reconstitute NY-ESO-1 (80-88) in 100% DMSO. Dilute in culture media to a final working concentration of 10 µg/mL. Ensure final DMSO in the well is ≤ 0.5% [2].

  • Plating & Controls: Plate PBMCs at 1.5x10⁵ cells/well. Set up the following self-validating control matrix:

    • System Suitability (Positive): Cells + PHA (Phytohemagglutinin). Validates cell viability and total IFN-γ secretion capacity.

    • Antigen-Processing (Positive): Cells + CEF Viral Peptide Pool. Validates the antigen presentation machinery.

    • Specificity (Negative): Cells + Irrelevant HLA-A*0201 peptide (e.g., HIV Pol). Proves the NY-ESO-1 response is biologically specific.

    • Baseline (Negative): Cells + Media + 0.5% DMSO. Measures spontaneous background and isolates DMSO toxicity.

    • Reagent Blank: Media only (No cells). Validates that wash buffers and antibodies are free of contamination[6].

  • Incubation: Incubate for 18-24 hours at 37°C, 5% CO₂. Do not move the plate [6].

Phase 3: Detection & Development
  • Primary Wash: Discard cells and wash 6x with PBS + 0.05% Tween-20 (PBS-T) using manual pipetting.

    • Causality: Automated washers can leave cell debris or create foam, preventing uniform washing[5].

  • Detection: Add biotinylated anti-IFN-γ detection antibody (filtered through a 0.22 µm syringe filter to remove aggregates[6]). Incubate for 2 hours.

  • Conjugation: Wash 6x with PBS-T. Add Streptavidin-ALP (Alkaline Phosphatase). Incubate for 1 hour.

    • Causality: ALP is preferred over HRP for ELISPOT, as HRP substrates can interact with ionic compounds in water to create a yellow/brown patchy background[2].

  • Development: Wash 6x with PBS (No Tween). Add BCIP/NBT substrate. Monitor visually for 10-15 minutes. Stop the reaction by rinsing extensively with deionized water.

Frequently Asked Questions (FAQs)

Q: Can I rescue a plate that has developed a blank or patchy background? A: Yes, if the background is due to trapped reagents or bubbles blocking the substrate, you can attempt a rescue protocol. Wash the affected wells 5x with PBS, re-apply the detection antibody for 2 hours, wash again, re-apply the enzyme conjugate for 1 hour, and re-develop with fresh substrate[2].

Q: Why do my "Media Only" (no cells) blank wells have spots? A: This indicates reagent contamination. Protein aggregates in the secondary detection antibody can precipitate on the membrane and mimic T cell spots. Always filter your detection antibodies through a 0.22 µm filter prior to use to eliminate these false positives[6].

Q: Does the purity of the NY-ESO-1 peptide affect background? A: Absolutely. Crude peptide syntheses often contain truncated sequences and toxic byproducts from the cleavage process (e.g., scavengers). Always use >95% HPLC-purified peptides for ELISPOT to prevent non-specific cell toxicity, which triggers stress-induced cytokine release and high background.

References

  • Troubleshooting T cell ELISPOT assay - U-CyTech.
  • ELISpot Troubleshooting - Cre
  • 7 common ELISpot errors and how to avoid them - Mabtech.
  • Troubleshooting Your ELISpot Assay - Merck Millipore.
  • Troubleshooting B cell ELISPOT assay - U-CyTech.
  • Artificial antigen presenting cells and methods of use - Justia P

Sources

Troubleshooting

Technical Support Center: Optimizing NY-ESO-1 (80-88) Peptide Concentration for CD8+ T Cell Expansion

Welcome to the Technical Support Center for Adoptive Cell Therapy (ACT) assay development. This guide is specifically engineered for researchers and drug development professionals optimizing the ex vivo expansion of CD8+...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Adoptive Cell Therapy (ACT) assay development. This guide is specifically engineered for researchers and drug development professionals optimizing the ex vivo expansion of CD8+ T cells targeting the Cancer/testis antigen 1 (NY-ESO-1)[1].

The NY-ESO-1 (80-88) epitope (Sequence: ARGPESRLL) is a highly immunogenic target strictly restricted by the HLA-Cw*0602 allele[2]. A critical failure point in T cell manufacturing is the miscalibration of peptide concentration, which dictates the fate of the T cell between robust memory expansion and terminal exhaustion.

The Causality of Peptide Concentration in T Cell Fate

In T cell expansion workflows, the peptide-MHC complex provides "Signal 1" to the T Cell Receptor (TCR). The strength of this signal is directly proportional to the peptide concentration in your culture.

  • Sub-Threshold (<0.1 μg/mL): Fails to induce stable immunological synapse formation. The TCR cross-linking is insufficient to trigger downstream signaling, resulting in cellular neglect and failure to proliferate.

  • Optimal (0.5 – 1.0 μg/mL): Induces ideal TCR cross-linking, triggering the NFAT and AP-1 pathways. When paired with Signal 2 (CD28 co-stimulation), this promotes IL-2 secretion, Bcl-xL upregulation, and robust clonal expansion[3].

  • Hyper-Activation (>5.0 μg/mL): Triggers excessive TCR signaling. This hyper-activation drives the overexpression of Fas and Fas Ligand (FasL) on the T cell surface, culminating in Activation-Induced Cell Death (AICD) and the rapid depletion of your antigen-specific T cell pool[4][5].

TCR_Signaling HighPep High Peptide Conc. (>5.0 μg/mL) TCR_Hyper Hyper-TCR Crosslinking HighPep->TCR_Hyper LowPep Optimal Peptide Conc. (0.5 - 1.0 μg/mL) TCR_Opt Optimal TCR Signaling LowPep->TCR_Opt FasL Fas/FasL Upregulation TCR_Hyper->FasL Survival Bcl-xL Expression TCR_Opt->Survival AICD Activation-Induced Cell Death (AICD) FasL->AICD Expansion Robust T Cell Expansion Survival->Expansion

Mechanistic divergence of T cell fate based on NY-ESO-1 (80-88) peptide concentration.

Self-Validating Experimental Protocol: Peptide Titration & Expansion

To establish a reliable expansion pipeline, you must utilize a self-validating system . This methodology incorporates internal controls at every stage so that an expansion failure can be mathematically traced to a specific variable (e.g., intrinsic cell anergy vs. peptide toxicity) rather than relying on external assumptions.

Step 1: Reconstitution and Quality Control

  • Reconstitute lyophilized NY-ESO-1 (80-88) (ARGPESRLL) in 100% cell-culture grade DMSO to a stock concentration of 10 mg/mL.

  • Validation Check: Visually inspect the solution. It must be completely clear. Any turbidity indicates hydrophobic aggregation, which artificially lowers the effective molarity and will cause downstream assay failure.

Step 2: Titration Matrix Setup

  • Prepare a titration matrix in complete T cell media (e.g., RPMI-1640 + 10% Human AB Serum). Create final peptide concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 μg/mL.

  • Validation Controls:

    • Negative Control: 0.1% DMSO vehicle only (Establishes baseline spontaneous apoptosis).

    • Positive Control: Anti-CD3/CD28 Dynabeads (Validates the intrinsic proliferative capacity of the patient's T cells independent of antigen specificity).

Step 3: Co-Culture and Cytokine Support

  • Plate HLA-Cw*0602+ Antigen Presenting Cells (APCs) or artificial APCs (aAPCs) at a 1:5 to 1:10 (APC:T cell) ratio[5].

  • Label responder CD8+ T cells with a proliferation tracking dye (e.g., CFSE or CellTrace Violet) and add to the wells.

  • Supplement media with homeostatic cytokines IL-7 (10 ng/mL) and IL-15 (10 ng/mL) to support memory phenotype preservation and mitigate AICD[3].

Step 4: Multi-Parametric Flow Cytometry Validation

  • Harvest cells on Day 5 and Day 10.

  • Stain with Annexin V (apoptosis), 7-AAD (viability), anti-CD8, and HLA-Cw*0602/ARGPESRLL Dextramer.

  • Validation Check: Analyze CFSE dilution against Annexin V expression. The optimal concentration is mathematically defined as the well yielding the highest proliferation index (CFSE-low) with <15% Annexin V+ cells.

Workflow Step1 PBMC Isolation & HLA-Cw*0602 Typing Step2 Peptide Titration (0.1 to 10 μg/mL) Step1->Step2 Step3 Co-culture with APCs + IL-7/IL-15 Step2->Step3 Step4 Flow Cytometry Validation Step3->Step4 Step5 Optimal Expansion Achieved Step4->Step5

Self-validating workflow for optimizing NY-ESO-1 (80-88) peptide concentration.

Quantitative Data Summaries

Table 1: Expected Outcomes by NY-ESO-1 (80-88) Peptide Concentration

Peptide ConcentrationCFSE Dilution (Proliferation)Annexin V+ (Apoptosis)Phenotypic OutcomeRecommendation
0.0 - 0.1 μg/mL Low (<10%)Low (<5%)Neglect / No ActivationIncrease concentration.
0.5 - 1.0 μg/mL High (>70%)Low (<10%)Robust Tcm/Tscm ExpansionOptimal Range.
5.0 - 10.0 μg/mL Moderate (40-50%)High (>35%)AICD / Terminal ExhaustionDecrease concentration.

Table 2: Flow Cytometry Validation Matrix

Positive Control (CD3/CD28)Negative Control (DMSO)Test Well (1.0 μg/mL)Diagnosis / Next Steps
ProliferationNo ProliferationProliferationSuccess. Assay is validated and optimized.
No ProliferationNo ProliferationNo ProliferationT Cell Anergy. Cells are intrinsically dysfunctional.
ProliferationNo ProliferationNo ProliferationAPC Failure. Verify HLA-Cw*0602 expression on APCs.
ProliferationProliferationProliferationContamination. Non-specific activation detected.
Troubleshooting Guides & FAQs

Q1: Why are my CD8+ T cells dying rapidly (high Annexin V) after 48-72 hours of stimulation with 10 μg/mL NY-ESO-1 (80-88)? A: This is a classic presentation of Activation-Induced Cell Death (AICD)[4]. High peptide concentrations (>5-10 μg/mL) cause excessive TCR cross-linking. This hyper-activates the NFAT/AP-1 pathways, leading to the upregulation of Fas and FasL, triggering apoptosis[5]. Solution: Titrate the peptide down to the optimal range (0.5–1.0 μg/mL) and ensure adequate CD28 co-stimulation to upregulate pro-survival factors like Bcl-xL[3].

Q2: I see no proliferation at 0.1 μg/mL, but viability is high. How do I fix this? A: The peptide concentration is below the activation threshold required to trigger stable immunological synapse formation. Solution: Increase the peptide concentration to 1.0 μg/mL. Additionally, verify that your Antigen Presenting Cells (APCs) express sufficient HLA-Cw*0602, as the ARGPESRLL sequence is strictly restricted to this specific allele[2]. Using mismatched APCs will result in zero presentation.

Q3: How do I preserve the central memory (Tcm) phenotype during expansion? A: Prolonged exposure to high peptide doses and high-dose IL-2 drives terminal effector differentiation (Tem/Teff), which perform poorly in vivo. Solution: Use a lower, optimal peptide dose (e.g., 0.5 μg/mL) and replace standard IL-2 supplementation with a combination of IL-7 and IL-15 (e.g., 10 ng/mL each). These homeostatic cytokines promote the survival and self-renewal of Tcm and stem cell memory (Tscm) subsets without driving terminal differentiation[3].

Q4: My peptide stock precipitated when added to the culture media. What happened? A: NY-ESO-1 (80-88) (ARGPESRLL) contains hydrophobic residues that can cause aggregation if transitioned too quickly into an aqueous environment. Solution: Always reconstitute the lyophilized peptide in 100% DMSO to a high stock concentration (e.g., 10 mg/mL). When adding to the culture, ensure the final DMSO concentration in the media does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

References
  • Strategy for monitoring T cell responses to NY-ESO-1 in patients with any HLA class I allele. National Institutes of Health (NIH).[Link]

  • Analysis of antigen-specific T-cell responses with synthetic peptides - What kind of peptide for which purpose? ResearchGate.[Link]

  • NY-ESO-1 specific TCR engineered T-cells mediate sustained antigen-specific antitumor effects in myeloma. National Institutes of Health (NIH).[Link]

  • Using Co-stimulation to Shape the T Cell Response. La Trobe University.[Link]

  • Rapid Expansion of Highly Functional Antigen-Specific T cells from Melanoma Patients by Nanoscale Artificial Antigen Presenting Cells. National Institutes of Health (NIH).[Link]

Sources

Optimization

Reducing off-target cross-reactivity in Cancer/testis antigen 1 (80-88) TCR engineered cells

Welcome to the Technical Support Center for NY-ESO-1 (80-88) TCR-Engineered Cells. This hub provides advanced troubleshooting, validated protocols, and mechanistic insights to help researchers and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for NY-ESO-1 (80-88) TCR-Engineered Cells. This hub provides advanced troubleshooting, validated protocols, and mechanistic insights to help researchers and drug development professionals eliminate off-target cross-reactivity in TCR-T cell therapies targeting the ARGPESRLL peptide.

Frequently Asked Questions (FAQs)

Q: What is the specific HLA restriction for the NY-ESO-1 (80-88) peptide, and how does it impact cross-reactivity screening? A: The NY-ESO-1 (80-88) peptide (sequence: ARGPESRLL) is primarily restricted by HLA-Cw06:02 and HLA-Cw03[1]. Unlike the widely studied HLA-A*02:01-restricted NY-ESO-1 (157-165) epitope, targeting HLA-C alleles requires specialized alloreactivity screening. You must screen your engineered cells against a diverse panel of HLA-C expressing primary tissues to ensure the transgenic TCR does not cross-react with other HLA-C allotypes presenting endogenous self-peptides.

Q: What are the primary molecular drivers of off-target toxicity in TCR-T cells? A: Off-target toxicity is driven by two distinct mechanisms:

  • TCR Mispairing: The introduced transgenic TCR α and β chains pair with the patient's endogenous TCR α and β chains. This forms unpredictable "mixed dimers" with novel, potentially autoreactive specificities[2].

  • Molecular Mimicry (Peptide Cross-reactivity): The transgenic TCR recognizes structurally similar self-peptides presented on healthy tissues. These off-target peptides often share core binding motifs (contact residues) with the target ARGPESRLL peptide[3].

Troubleshooting Guide 1: Eliminating Endogenous TCR Mispairing

The Issue: Flow cytometry reveals high levels of mixed TCR dimers (Vα-endogenous/Vβ-transgenic) on the surface of your engineered cells, leading to background alloreactivity and toxicity in in vitro co-cultures.

Mechanistic Causality & Solution: Transgenic TCRs must compete with endogenous TCRs for the limited CD3 signaling complexes required for surface expression. Mispairing not only dilutes the surface density of the therapeutic TCR (reducing on-target avidity) but creates novel specificities that escape thymic negative selection[2]. The definitive solution is the concurrent genomic disruption of the endogenous T cell receptor alpha constant (TRAC) and beta constant (TRBC) loci using CRISPR/Cas9 prior to or during transgenic TCR delivery[4][5].

Validated Protocol: One-Step CRISPR-Cas9 TRAC/TRBC Knockout Self-Validating Design: This protocol includes a mock-electroporated control to validate baseline TCR expression and a single-knockout control to assess individual chain dependency.

  • T Cell Activation: Isolate CD8+ T cells from PBMCs. Activate using anti-CD3/anti-CD28 magnetic beads for 72 hours in the presence of IL-2 (100 IU/mL).

  • RNP Complex Assembly: Incubate high-fidelity Cas9 nuclease with synthetic sgRNAs targeting exon 1 of the TRAC gene and exon 1 of the TRBC1/2 genes at a 1:2.5 molar ratio for 15 minutes at room temperature[5].

  • Electroporation: De-bead the T cells, wash thoroughly with PBS, and resuspend in electroporation buffer. Electroporate the Cas9-RNP complexes using a standard primary T cell program. Control Step: Process a parallel batch of cells with Cas9 only (no sgRNA) as a mock control.

  • Validation: At day 4 post-electroporation, stain cells with anti-CD3, anti-TCRα/β, and the specific Vβ antibody for your transgenic TCR. Successful double knockout is confirmed by a >95% CD3-negative/TCR-negative population prior to transgenic TCR transduction.

G cluster_0 Conventional Transduction cluster_1 CRISPR-Cas9 Engineered EndoTCR Endogenous TCR α/β Mixed Mixed Dimers (Mispairing) EndoTCR->Mixed TransTCR Transgenic NY-ESO-1 TCR TransTCR->Mixed Tox Off-Target Autoimmunity Mixed->Tox Cas9 CRISPR/Cas9 TRAC & TRBC KO Pure Pure Transgenic TCR Dimers Cas9->Pure Prevents Mispairing TransTCR2 Transgenic NY-ESO-1 TCR TransTCR2->Pure Safe Safe & Specific Tumor Targeting Pure->Safe

Caption: Mechanism of TCR mispairing elimination via CRISPR-Cas9 TRAC/TRBC knockout.

Troubleshooting Guide 2: Mitigating Peptide Cross-Reactivity (Molecular Mimicry)

The Issue: Your NY-ESO-1 (80-88) TCR demonstrates unexpected cytotoxicity against primary human fibroblasts or keratinocytes that do not express the NY-ESO-1 antigen.

Mechanistic Causality & Solution: High-affinity TCRs can tolerate amino acid substitutions in the peptide-MHC complex. If a self-peptide naturally presented on healthy tissue shares the critical TCR contact residues with ARGPESRLL, it will trigger cross-reactivity[6]. To resolve this, you must map the exact contact motif using Alanine Scanning Mutagenesis, followed by a combinatorial peptide library (CPL) or in silico proteome search to identify and screen predicted off-target peptides[7][8]. Furthermore, tuning co-receptor dependency (e.g., via CD8 knockout) can selectively reduce low-affinity cross-reactivity while preserving high-affinity target recognition[9].

Validated Protocol: Alanine Scanning and Motif-Guided Proteome Screening Self-Validating Design: Always include the wild-type ARGPESRLL peptide as a positive control and an irrelevant HLA-Cw6 restricted peptide as a negative baseline.

  • Peptide Library Generation: Synthesize nine variant peptides of ARGPESRLL, sequentially replacing each position (P1 through P9) with Alanine. If the native residue is Alanine (e.g., P1), substitute it with Glycine[7].

  • Co-culture Assay: Pulse HLA-Cw*06:02+ T2 cells with the variant peptides (titrated in log steps from 10 µM down to 1 nM). Co-culture with your NY-ESO-1 (80-88) TCR-T cells at a 1:1 E:T ratio for 18-24 hours.

  • Functional Readout: Measure IFN-γ secretion via ELISA. A >90% reduction in IFN-γ compared to the wild-type peptide identifies a critical TCR contact residue (e.g., if P4, P5, and P6 variants fail to stimulate, the core motif is P-E-S)[8].

  • In Silico Search & Validation: Use the identified contact motif to query the human proteome database. Synthesize the top 50 matched self-peptides and screen them in a secondary co-culture assay to definitively rule out cross-reactivity[3].

G P1 Synthesize ARGPESRLL Alanine Variants P2 Co-culture with TCR-T Cells P1->P2 P3 Measure IFN-γ (Identify Contact Residues) P2->P3 P4 In Silico Proteome Search (Motif Matching) P3->P4 P5 Screen Predicted Self-Peptides P4->P5 P6 Select Safe TCR Candidate P5->P6

Caption: Alanine scanning and motif-guided proteome screening workflow for cross-reactivity.

Quantitative Impact of Cross-Reactivity Reduction Strategies

Summarizing the expected outcomes of implementing the above troubleshooting methodologies:

StrategyMechanistic TargetImpact on Mixed DimersImpact on Off-Target ToxicityImpact on On-Target Efficacy
CRISPR TRAC/TRBC KO Endogenous TCR Mispairing>95% ReductionSignificant ReductionEnhanced (Higher surface density)
Alanine Scan & CPL Peptide Molecular MimicryNo ChangeComplete AvoidanceMaintained
CD8 Co-receptor KO Affinity ThresholdingNo ChangeModerate ReductionMaintained for High-Affinity TCRs

Sources

Troubleshooting

Technical Support Center: Overcoming Low Avidity in NY-ESO-1 (80-88) Specific T Cell Clones

Welcome to the Adoptive Cell Therapy (ACT) Technical Support Center. This hub is designed for researchers and drug development professionals engineering T cell receptors (TCRs) against Cancer/testis antigen 1 (NY-ESO-1).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Adoptive Cell Therapy (ACT) Technical Support Center. This hub is designed for researchers and drug development professionals engineering T cell receptors (TCRs) against Cancer/testis antigen 1 (NY-ESO-1). While the HLA-A02:01 restricted 157-165 epitope is widely utilized, targeting the NY-ESO-1 (80-88) peptide (ARGPESRLL) —restricted by HLA-Cw0602—is a critical strategy for expanding patient eligibility[1].

However, isolating and engineering T cell clones against this self-antigen frequently results in low functional avidity. This guide provides mechanistic troubleshooting, quantitative benchmarks, and self-validating protocols to optimize your TCR constructs.

Quantitative Benchmarks: TCR Affinity vs. Functional Specificity

Before altering your TCR construct, it is critical to understand the therapeutic window. Increasing structural affinity ( KD​ ) does not linearly correlate with functional avidity and can lead to fatal off-target toxicity[2].

Table 1: Impact of TCR Engineering on Binding Kinetics and Functional Avidity

TCR VariantEngineering ModificationBinding Affinity ( KD​ )Peptide Sensitivity ( EC50​ )Target Cell Specificity
Wild-Type (WT) None (Natural Repertoire)10 μM – 100 μM> 10 nMHigh (Physiological)
Intermediate Affinity Phage Display (CDR3 Mutagenesis)450 nM – 4 μM0.1 nM – 1 nMHigh (CD8-independent in CD4+ cells)
High Affinity Phage Display (CDR2/3 Mutagenesis)5 nM – 85 nM< 0.1 nMLoss of Specificity (Cross-reactive)
Cysteine-Modified Extra Interchain Disulfide Bond10 μM – 100 μM1 nM – 5 nMHigh (Driven by enhanced surface density)
Frequently Asked Questions (FAQs)

Q1: My NY-ESO-1 (80-88) specific T cell clones exhibit positive tetramer staining but fail to lyse tumor cells. Why is the functional avidity so low? Causality: This discrepancy is caused by a mismatch between structural affinity and functional avidity. Because NY-ESO-1 is a self-antigen, high-affinity T cells are deleted in the thymus via central tolerance. The surviving peripheral repertoire contains low-affinity TCRs ( KD​ > 10 μM). While these TCRs can bind multimeric tetramers (which artificially inflate avidity through valency), their rapid dissociation rate (high koff​ ) prevents the sustained signaling required to form a functional immunological synapse on tumor cells expressing physiological, low-density levels of the ARGPESRLL peptide.

Q2: How can I increase the affinity of my TCR without inducing dangerous off-target cross-reactivity? Causality: Affinity maturation via phage or yeast display is highly effective, but it must be tightly controlled. Panning libraries with randomized Complementarity-Determining Region 3 (CDR3) loops can yield TCRs with picomolar affinities. However, and exhibit cross-reactivity[2]. To maintain a safe therapeutic window, target an intermediate affinity ( KD​ between 1 μM and 50 nM).

Q3: I transduced primary T cells with my NY-ESO-1 (80-88) TCR, but surface expression is extremely low. How do I fix this? Causality: Low surface expression in transduced primary T cells is usually caused by mispairing between the introduced transgenic TCR α/β chains and the endogenous TCR chains. This mispairing dilutes the density of the correct transgenic TCR on the cell surface and risks generating autoimmune neoreactive specificities. To overcome this, you can by substituting specific residues in the constant regions with cysteines[3].

Troubleshooting Guides & Methodologies
Protocol 1: TCR Affinity Maturation via Phage Display

Use this protocol when your TCR exhibits high surface expression but requires a lower EC50​ for tumor lysis.

  • Library Construction: Generate a phage display library by randomizing the CDR3 α and CDR3 β regions of your wild-type NY-ESO-1 (80-88) TCR.

  • Biopanning (Selective Pressure): Perform 3-4 rounds of biopanning against immobilized biotinylated HLA-Cw*0602/ARGPESRLL monomers. Gradually decrease the concentration of the pMHC monomer in successive rounds (e.g., from 100 nM down to 1 nM) to selectively enrich for clones with slower off-rates.

  • SPR Screening: Isolate soluble TCRs from the enriched phage clones and analyze binding kinetics using Surface Plasmon Resonance (SPR). Select clones with intermediate dissociation constants ( KD​ ~ 0.5 - 5 μM).

  • Self-Validation Step (X-Scan): Perform an alanine-scanning mutagenesis assay (X-scan) across the ARGPESRLL peptide. If your engineered TCR tolerates mutations at primary MHC anchor residues (e.g., the C-terminal Leucine), it has lost its physiological docking mechanism and must be discarded to prevent off-target toxicity.

Protocol 2: Enhancing Avidity via Constant Region Engineering

Use this protocol when your TCR has adequate structural affinity but suffers from poor surface expression due to mispairing.

  • Site-Directed Mutagenesis: Modify the lentiviral vector encoding your NY-ESO-1 TCR. Mutate the constant region residues equivalent to human TCR α Thr48 and TCR β Ser57 to Cysteine to force a second disulfide bond[3].

  • Vector Production & Transduction: Produce the viral vector and transduce primary human T cells activated via anti-CD3/CD28 magnetic beads and IL-2 (300 IU/mL).

  • Self-Validation Step (Surface Density): On day 7 post-transduction, stain the cells with HLA-Cw*0602/ARGPESRLL tetramers and anti-V β antibodies. Analyze via flow cytometry. A successful modification will show a distinct, high-fluorescence population compared to the wild-type construct, confirming that the structural modification thermodynamically favored correct pairing.

  • Functional Assay: Co-culture the engineered T cells with HLA-Cw*0602+ tumor cell lines expressing NY-ESO-1. Measure cytotoxicity using a flow-based CD107a degranulation assay.

Diagnostic Workflow

G Start Low Avidity NY-ESO-1 (80-88) T Cell Clone Check Assess Tetramer Binding & Surface Expression Start->Check LowExp Low Surface Expression (Suspect Mispairing) Check->LowExp Weak Staining HighExp High Expression but Low Cytotoxicity Check->HighExp Strong Staining CysMod Engineer 2nd Disulfide Bond (Cysteine Modification) LowExp->CysMod MurineC Swap to Murine Constant Regions LowExp->MurineC Phage Phage Display Affinity Maturation (Target KD: 0.5 - 5 μM) HighExp->Phage CD8 Optimize CD8 Co-receptor Binding Dynamics HighExp->CD8 Val1 Flow Cytometry: Increased TCR Density CysMod->Val1 MurineC->Val1 Val2 SPR & X-Scan: Affinity & Specificity Check Phage->Val2 CD8->Val2 Success High-Avidity, Tumor-Reactive T Cell Clone Val1->Success Val2->Success

Workflow for overcoming low functional avidity in engineered NY-ESO-1 specific T cell clones.

References
  • Strategy for monitoring T cell responses to NY-ESO-1 in patients with any HLA class I allele. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • High-Affinity TCRs Generated by Phage Display Provide CD4+ T Cells with the Ability to Recognize and Kill Tumor Cell Lines. The Journal of Immunology.[Link]

  • Enhanced Antitumor Activity of T Cells Engineered to Express T-Cell Receptors with a Second Disulfide Bond. Cancer Research.[Link]

Sources

Optimization

Technical Support Center: Optimizing MHC Tetramer Stability for Cancer/Testis Antigen 1 (NY-ESO-1) Staining

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction to NY-ESO-1 (80-88) and Tetramer Stability Cancer/Testis Antigen 1, officially known as CTAG1B and commonly referred to as NY-ESO-1, is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to NY-ESO-1 (80-88) and Tetramer Stability

Cancer/Testis Antigen 1, officially known as CTAG1B and commonly referred to as NY-ESO-1, is a highly immunogenic tumor antigen, making it a prime target for cancer immunotherapy research.[1][2] The identification and characterization of antigen-specific T cells are crucial for this work, and MHC tetramers are indispensable tools for this purpose.[3]

MHC tetramers are multimeric complexes of peptide-MHC molecules that bind to specific T cell receptors (TCRs), allowing for the detection and quantification of antigen-specific T cells.[3] However, the stability of the peptide-MHC interaction is a critical factor for successful staining. T cell responses against cancer antigens often involve TCRs with low affinity for the peptide-MHC complex.[4] This makes staining for these T cells particularly challenging and susceptible to issues of tetramer instability and low signal intensity.

This guide will address these challenges by providing a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the specific amino acid sequence for the Cancer/Testis Antigen 1 (80-88) epitope?

The amino acid sequence for the NY-ESO-1 (80-88) epitope is GARGPESRL . This sequence is derived from the full-length 180-amino acid NY-ESO-1 protein.[5]

Q2: I'm seeing a weak or no signal with my NY-ESO-1 (80-88) tetramer. What are the likely causes?

Weak or absent signals are common challenges, particularly with tumor antigen-specific T cells which may have low-affinity TCRs.[4] Several factors can contribute to this issue:

  • Low Peptide-MHC Affinity and Stability: The intrinsic binding affinity of the GARGPESRL peptide to the specific HLA allele in your tetramer may be low. Low-affinity interactions can lead to unstable tetramers that dissociate during staining.

  • Low Frequency of Antigen-Specific T cells: The population of T cells specific for this epitope may be very rare in your sample.[6]

  • TCR Downregulation: Recently activated T cells can downregulate their TCRs, making them difficult to detect.[7]

  • Suboptimal Staining Protocol: Incubation time, temperature, and reagent concentrations can all significantly impact staining efficiency.

  • Poor Tetramer Quality or Degradation: Improper storage or multiple freeze-thaw cycles can compromise the integrity of the tetramer.

Q3: How can I assess the quality and stability of my NY-ESO-1 (80-88) tetramer?

Assessing tetramer quality is crucial. Here are some key strategies:

  • Positive Control Cells: The most reliable method is to use a positive control, such as a T cell line or clone known to be specific for the NY-ESO-1 (80-88) epitope.[8]

  • Titration: Always titrate a new batch of tetramer to determine the optimal concentration that provides the best signal-to-noise ratio.[5]

  • Temperature Stability Test: Some tetramers are unstable at higher temperatures. You can assess this by comparing staining at 4°C, room temperature, and 37°C on your positive control cells.[1]

Q4: What are the essential controls I should include in my tetramer staining experiment?

A well-controlled experiment is fundamental for accurate data interpretation. The following controls are highly recommended:

Control TypePurposeExample
Positive Control To validate that the tetramer and staining protocol are working correctly.A T cell line known to be specific for NY-ESO-1 (80-88).[8]
Negative Control (Cells) To define the background staining and set gates for analysis.Cells from a donor known to be negative for the specific T cell population.[8]
Irrelevant Tetramer To control for non-specific binding of the tetramer to cells.A tetramer with the same HLA allele and fluorochrome but loaded with an unrelated peptide.[8]
Unstained Cells To assess autofluorescence of the cells.A sample of your cells with no added reagents.
Viability Dye To exclude dead cells, which can non-specifically bind antibodies and tetramers.Propidium Iodide (PI) or 7-AAD.[5]

Troubleshooting Guides

Guide 1: Enhancing Signal for Low-Affinity Interactions

TCRs targeting self-antigens like NY-ESO-1 often exhibit low affinity.[4] If you suspect this is the cause of weak staining, consider the following advanced strategies:

Rationale: T cell activation can lead to TCR internalization, reducing the number of available receptors for tetramer binding. A short pre-incubation with a protein kinase inhibitor, such as Dasatinib, can prevent this and enhance the staining signal.[7][9]

Step-by-Step Methodology:

  • Prepare your cell suspension as usual.

  • Add Dasatinib to a final concentration of 50 nM.

  • Incubate for 30-60 minutes at 37°C.

  • Proceed immediately to the tetramer staining protocol without washing.

Rationale: This multi-layer approach increases the number of fluorochromes per binding event, thereby amplifying the signal.

Step-by-Step Methodology:

  • Perform the initial tetramer staining as per your standard protocol.

  • After the tetramer incubation step, wash the cells.

  • Add an unconjugated primary antibody that is specific for the fluorochrome on your tetramer (e.g., anti-PE or anti-APC antibody).

  • Incubate for 20-30 minutes at 4°C.

  • Wash the cells.

  • Add a fluorochrome-conjugated secondary antibody that binds to the primary antibody.

  • Incubate for 20-30 minutes at 4°C.

  • Wash and proceed to flow cytometry analysis.

Workflow for Enhancing Low-Affinity Tetramer Staining

LowAffinityWorkflow cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_amp Signal Amplification (Optional) cluster_final Final Steps Start Start with PBMC/ Tumor Infiltrating Lymphocytes PKI Optional: Pre-incubate with Protein Kinase Inhibitor (e.g., Dasatinib) Start->PKI Tetramer_Stain Incubate with NY-ESO-1 (80-88) Tetramer PKI->Tetramer_Stain Wash1 Wash Cells Tetramer_Stain->Wash1 Primary_Ab Add unconjugated anti-fluorochrome Ab Wash1->Primary_Ab If amplifying Surface_Stain Stain for other surface markers (e.g., CD8) Wash1->Surface_Stain Standard Protocol Wash2 Wash Cells Primary_Ab->Wash2 Secondary_Ab Add conjugated secondary Ab Wash2->Secondary_Ab Wash3 Wash Cells Secondary_Ab->Wash3 Wash3->Surface_Stain Acquire Acquire on Flow Cytometer Surface_Stain->Acquire

Caption: Workflow for enhancing low-affinity tetramer staining.

Guide 2: Troubleshooting High Background Staining

High background can obscure a true positive signal. Here’s how to address it:

IssueCauseSolution
Non-specific Tetramer Binding Tetramer aggregates or binding to Fc receptors.- Centrifuge the tetramer solution before use (e.g., 5 min at 10,000 x g).- Include an Fc receptor blocking agent in your staining buffer.[5]- Increase the number of wash steps.[8]
Dead Cell Staining Dead cells non-specifically bind fluorochromes.- Always use a viability dye to exclude dead cells from your analysis.[5]- Optimize cell handling and thawing protocols to maximize viability.
Antibody-related Issues Some anti-CD8 antibody clones can interfere with or cause non-specific tetramer binding.- Use a recommended, non-interfering anti-CD8 clone (e.g., RPA-T8, SK1 for human).[8]- Titrate your anti-CD8 antibody.- Stain sequentially: tetramer first, then wash, then add antibodies.[5]

Decision Tree for Troubleshooting Tetramer Staining

TroubleshootingTree cluster_problem cluster_solutions_weak cluster_solutions_bg Start Start: Suboptimal Staining Result WeakSignal Weak or No Signal Start->WeakSignal HighBg High Background Start->HighBg CheckControls 1. Verify Positive Control Is it working? WeakSignal->CheckControls CheckViability 1. Check Viability Gate Are dead cells excluded? HighBg->CheckViability CheckTetramer 2. Check Tetramer - Titration correct? - Storage conditions met? CheckControls->CheckTetramer LowAffinity 3. Suspect Low Affinity - Use PKI (Dasatinib) - Use Signal Amplification CheckTetramer->LowAffinity RarePopulation 4. Suspect Rare Population - Increase cell number - Consider enrichment LowAffinity->RarePopulation SpinTetramer 2. Centrifuge Tetramer Remove aggregates CheckViability->SpinTetramer FcBlock 3. Use Fc Block SpinTetramer->FcBlock CheckAb 4. Check CD8 Clone - Use recommended clone - Stain sequentially FcBlock->CheckAb

Caption: Decision tree for troubleshooting common tetramer staining issues.

Standard Operating Protocol: MHC Tetramer Staining

This protocol provides a baseline for staining peripheral blood mononuclear cells (PBMCs). Optimization of incubation times and reagent concentrations may be necessary.

Materials:

  • PBMCs (at 2 x 107 cells/mL)

  • FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

  • Fc Receptor Blocking Reagent

  • NY-ESO-1 (80-88) MHC Tetramer

  • Fluorochrome-conjugated anti-CD8 antibody (and other markers)

  • Viability Dye

  • 12x75 mm FACS tubes

Procedure:

  • Aliquot 50 µL of PBMC suspension (1 x 106 cells) into each FACS tube.

  • Add Fc receptor blocking reagent according to the manufacturer's instructions and incubate for 5-10 minutes at room temperature.

  • Add the pre-titrated volume of the NY-ESO-1 (80-88) MHC tetramer.

  • Vortex gently and incubate for 30-60 minutes at 4°C, protected from light. (Note: some low-affinity interactions may benefit from staining at room temperature or 37°C, but this must be optimized).[1]

  • Wash the cells by adding 2 mL of FACS buffer and centrifuging at 300-400 x g for 5 minutes. Decant the supernatant.

  • Add the cocktail of fluorochrome-conjugated antibodies (e.g., anti-CD8).

  • Incubate for 30 minutes at 4°C, protected from light.

  • Wash the cells as in step 5.

  • Resuspend the cells in FACS buffer containing a viability dye.

  • Acquire the samples on a flow cytometer as soon as possible. If storage is necessary, resuspend in a suitable fixative, store at 4°C protected from light, and analyze within 24 hours.[10]

References

  • Dolton, G., Zand, M.S., & Sewell, A.K. (2018). Optimized Peptide–MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells. Frontiers in Immunology, 9, 1378. [Link]

  • MBL International. (n.d.). Optimizing Tetramer Staining in Flow Cytometry for Enhanced Cellular Analysis. Retrieved from [Link]

  • Chen, Y. T., Scanlan, M. J., Sahin, U., Türeci, O., Gure, A. O., Tsang, S., ... & Old, L. J. (1997). A testicular antigen aberrantly expressed in human cancers detected by autologous antibody screening. Proceedings of the National Academy of Sciences, 94(5), 1914-1918.
  • MBL International. (n.d.). Tetramer Staining Guide. Retrieved from [Link]

  • Rius, J., et al. (2018). Peptide−MHC Class I Tetramers Can Fail To Detect Relevant Functional T Cell Clonotypes and Underestimate Antigen-Reactive T Cell Populations. The Journal of Immunology, 200(9), 3329-3339.
  • The Tetramer Store. (n.d.). Tips & Tricks for MHC tetramer staining. Retrieved from [Link]

  • Borbulevych, O. Y., et al. (2024). Development of a Stable Peptide–Major Histocompatibility Complex (MHC) via Sortase and Click Chemistry.
  • Gnjatic, S., et al. (2006). NY-ESO-1: review of an immunogenic tumor antigen. Advances in cancer research, 95, 1-30.
  • Immune Epitope Database. (n.d.). MHC-I binding predictions. Retrieved from [Link]

  • MBL Life Science. (n.d.). 【MHC Tetramer】Optimization/Troubleshooting. Retrieved from [Link]

  • Reynisson, B., et al. (2020). NetMHCpan-4.1 and NetMHCIIpan-4.0: improved predictions of MHC antigen presentation by concurrent motif deconvolution and integration of mass spectrometry MHC eluted ligand data. Nucleic acids research, 48(W1), W449-W454.
  • Ademuyiwa, F. O., et al. (2012). NY-ESO-1 cancer testis antigen demonstrates high immunogenicity in triple negative breast cancer. PloS one, 7(6), e38783.
  • UniProt. (n.d.). CTAG1A - Cancer/testis antigen 1 - Homo sapiens (Human). Retrieved from [Link]

  • Evavold, B. D., & Moon, J. J. (2011). High prevalence of low affinity peptide–MHC II tetramer–negative effectors during polyclonal CD4+ T cell responses. The Journal of experimental medicine, 208(1), 81-90.
  • Gnjatic, S., et al. (2006). NY-ESO-1: Review of an immunogenic tumor antigen.
  • Services, D. T. U. H. T. B. (n.d.). NetMHCpan 4.1. Retrieved from [Link]

  • Dolton, G., & Sewell, A. K. (2015). Antibody Stabilization of Peptide–MHC Multimers Reveals Functional T Cells Bearing Extremely Low-Affinity TCRs. The Journal of Immunology, 195(12), 5827-5834.
  • Zhang, Y., et al. (2023). Decoding NY-ESO-1 TCR T cells: transcriptomic insights reveal dual mechanisms of tumor targeting in a melanoma murine xenograft model. Frontiers in Immunology, 14, 1269429.
  • ResearchGate. (n.d.). NetMHCpan4.1, MHCflurry2.0 and our GNN prediction on HBV test peptides. Retrieved from [Link]

  • Nielsen, M., et al. (2007). NetMHCpan, a method for quantitative predictions of peptide binding to any HLA-A and-B locus protein of known sequence. PloS one, 2(8), e796.
  • GeneCust. (n.d.). MHC binding peptides prediction. Retrieved from [Link]

  • Peptides653 Wiki. (2026, April 4). iedb peptide binding prediction. Retrieved from [Link]

  • Sims, S., Willberg, C., & Klenerman, P. (2010). MHC–peptide tetramers for the analysis of antigen-specific T cells. Expert review of clinical immunology, 6(5), 765-773.

Sources

Troubleshooting

Technical Support Center: Resolving Poor Lentiviral Expression of NY-ESO-1 (80-88) Specific TCRs

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the lentiviral expression...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the lentiviral expression of T cell receptors (TCRs) targeting the Cancer/testis antigen 1 (NY-ESO-1).

While the HLA-A02:01 restricted 157-165 epitope is widely known, the NY-ESO-1 (80-88) peptide (ARGPESRLL) , restricted by HLA-Cw06:02, represents a critical target for broadening patient applicability in adoptive cell therapies[1]. However, engineering primary T cells with these specific TCRs frequently results in poor surface expression. This guide breaks down the mechanistic causes of expression failure and provides self-validating protocols to ensure robust, clinical-grade T cell manufacturing.

Part 1: Troubleshooting Guide & FAQs

Q: Why is my NY-ESO-1 (80-88) TCR surface expression low despite high lentiviral copy numbers?

A: The primary biological bottleneck is mispairing with endogenous TCRs . The engineered TCR α and β chains must compete with the endogenous chains for the limited pool of intracellular CD3 complex molecules required for routing the TCR to the cell surface. If an engineered α chain pairs with an endogenous β chain, it forms a non-functional heterodimer that consumes CD3, actively diluting the surface density of your therapeutic NY-ESO-1 TCR[2][3].

Solutions:

  • Cysteine Modification: Introduce an extra disulfide bond between the constant regions (e.g., C α residue 48 and C β residue 57) to stabilize interchain affinity of the engineered TCR[2].

  • Murinization: Replace the human constant regions with murine counterparts to reduce affinity for endogenous human chains[2].

  • Endogenous TCR Knockout: Use CRISPR/Cas9 or Zinc Finger Nucleases (ZFNs) to ablate the endogenous TRAC and TRBC genes, eliminating competition entirely[3][4].

Q: Does the orientation of the TCR α and β chains in the lentiviral construct matter?

A: Yes, significantly. Bicistronic lentiviral vectors typically utilize a P2A or T2A ribosomal skipping sequence. However, ribosomal skipping efficiency is never 100%, and the downstream protein often suffers from reduced translation kinetics or improper folding. Because the TCR β chain is the primary driver of CD3 interaction and complex stability, placing it upstream ( β -P2A- α orientation ) ensures optimal stoichiometric expression and superior functional avidity compared to the α -P2A- β orientation[5].

Q: Should I codon-optimize the NY-ESO-1 TCR sequence?

A: Absolutely. Codon optimization of the polynucleotides encoding the TCR α and β chains enhances translation efficiency in human T cells. This ensures that the intracellular concentration of the engineered chains is high enough to kinetically outcompete endogenous chains for CD3 binding[6].

Q: How can I improve the lentiviral transduction efficiency of primary T cells?

A: Lentiviral transduction of suspension T cells is often inefficient due to electrostatic repulsion between the virus and the cell membrane. Using transduction enhancers is mandatory. While RetroNectin (a recombinant fibronectin fragment) is traditional, Vectofusin-1 (a synthetic amphipathic peptide) forms α -helical nanofibrils that associate with viral particles, significantly enhancing entry. Vectofusin-1 can be added directly to the suspension culture, streamlining closed-system manufacturing without the need for pre-coated plates[7][8].

Part 2: Visualizing the Optimization Logic

G A Poor NY-ESO-1 (80-88) TCR Surface Expression B Endogenous TCR Mispairing A->B C Suboptimal Vector Design A->C D Low Transduction Efficiency A->D B1 Murinization of Constant Regions B->B1 B2 Extra Disulfide Bond (Cys Mod) B->B2 B3 CRISPR KO of TRAC/TRBC B->B3 C1 Beta-P2A-Alpha Orientation C->C1 C2 Codon Optimization C->C2 D1 Vectofusin-1 / RetroNectin Enhancers D->D1

Logical troubleshooting tree for resolving poor NY-ESO-1 TCR expression.

Part 3: Quantitative Data Summaries

Table 1: Impact of TCR Engineering Strategies on Expression & Safety

Engineering Strategy Mechanistic Action Surface Expression Gain Mispairing Reduction
Wild-Type TCR Baseline lentiviral expression None (Baseline) None
Murinization Replaces human constant regions to reduce endogenous affinity Moderate Moderate
Cysteine Modification Adds extra disulfide bond to stabilize transgenic heterodimer High High

| TRAC/TRBC Knockout | Physically eliminates endogenous TCR competition for CD3 | Very High | Complete (100%) |

Table 2: Comparison of Lentiviral Transduction Enhancers

Enhancer Mechanism of Action Protocol Integration Typical Efficiency (MOI 10)
None Relies on natural viral tropism Direct addition <10%
RetroNectin Fibronectin fragment; co-localizes virus and cells Requires pre-coating plates 60-80%

| Vectofusin-1 | Amphipathic peptide; forms viral-associating nanofibrils | Added directly to suspension | 70-85% |

Part 4: Experimental Protocols

Step-by-Step Methodology: Vectofusin-1 Enhanced Lentiviral Transduction

Objective: Achieve >70% transduction efficiency of the NY-ESO-1 (80-88) TCR lentivirus in primary human T cells while maintaining a self-validating quality control loop.

G S1 1. Activate T Cells (CD3/CD28 + IL-2) S5 5. Spinoculation (400 x g, 2h, 32°C) S1->S5 S2 2. Prepare Virus (NY-ESO-1 Lentivirus) S3 3. Add Vectofusin-1 (10 µg/mL final) S2->S3 S4 4. Complex Formation (10 min, RT) S3->S4 S4->S5 S6 6. Cultivation (37°C, 5% CO2) S5->S6

Step-by-step lentiviral transduction workflow using Vectofusin-1.

  • T Cell Activation: Isolate CD3+ T cells from PBMCs. Activate using CD3/CD28 magnetic beads in TexMACS medium supplemented with IL-2 (10 ng/mL) for 48 hours to induce the cell cycle necessary for lentiviral integration[7].

  • Vector Preparation: Thaw the optimized NY-ESO-1 (80-88) lentiviral vector (VSV-G pseudotyped) on ice.

  • Enhancer Complexing: Dilute Vectofusin-1 in culture medium to achieve a final concentration of 10 µg/mL when added to the cells. Mix the diluted Vectofusin-1 with the lentiviral vector (targeting an MOI of 5-10)[7][8].

  • Incubation: Incubate the virus-Vectofusin-1 mixture at room temperature for exactly 10 minutes to allow nanofibril-virus complex formation[7].

  • Spinoculation: Add the complex to the activated T cells. Centrifuge the culture plates at 400 × g for 2 hours at 32°C. Causality note: The mild hypothermia (32°C) stabilizes the viral half-life during the mechanical force of centrifugation[7][8].

  • Cultivation: Transfer the cells to a 37°C, 5% CO 2​ incubator. Perform a half-media exchange 18–24 hours post-transduction to remove excess peptide and non-integrated virus[7].

  • Self-Validation (Quality Control): On day 7-11 post-transduction, validate surface expression using flow cytometry. Stain the cells with an HLA-Cw*06:02-ARGPESRLL dextramer and a V β -specific antibody corresponding to your engineered chain. A successful run will show a double-positive population, confirming both structural expression and functional peptide-MHC binding avidity[1][4].

Sources

Reference Data & Comparative Studies

Validation

Validation of Cancer/testis antigen 1 (80-88) specific TCR affinity using surface plasmon resonance

An In-Depth Guide to the Validation of Cancer/Testis Antigen 1 (80-88) Specific TCR Affinity Using Surface Plasmon Resonance Introduction: The Critical Role of TCR Affinity in Cancer Immunotherapy Cancer/Testis Antigens...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Validation of Cancer/Testis Antigen 1 (80-88) Specific TCR Affinity Using Surface Plasmon Resonance

Introduction: The Critical Role of TCR Affinity in Cancer Immunotherapy

Cancer/Testis Antigens (CTAs) represent a promising class of targets for cancer immunotherapy due to their restricted expression in adult somatic tissues and aberrant expression in various malignancies. Cancer/Testis Antigen 1 (CTAG1), also known as NY-ESO-1, is one of the most immunogenic CTAs identified to date. T-cell-based immunotherapies, such as adoptive cell transfer (ACT) of T-cell receptor (TCR) engineered T-cells, have shown significant promise in treating CTAG1-expressing tumors. The success of these therapies hinges on the affinity of the engineered TCR for its cognate peptide-MHC (pMHC) complex. A TCR with optimal affinity is crucial for mediating potent and specific anti-tumor responses while minimizing off-target toxicities. Therefore, precise and reliable measurement of TCR affinity is a critical step in the development of effective and safe T-cell therapies.

This guide provides a comprehensive overview of the validation of CTAG1 (80-88) specific TCR affinity using Surface Plasmon Resonance (SPR), a powerful label-free technique for real-time biomolecular interaction analysis. We will delve into the principles of SPR, provide a detailed experimental protocol, and compare its performance with alternative technologies, supported by experimental data.

Surface Plasmon Resonance (SPR): A Gold Standard for Affinity and Kinetics

SPR is a biophysical technique that measures the binding of an analyte (e.g., a soluble TCR) to a ligand (e.g., a pMHC complex) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the real-time monitoring of the association and dissociation phases of the interaction, providing quantitative data on:

  • Association rate constant (k_on): The rate at which the TCR binds to the pMHC complex.

  • Dissociation rate constant (k_off): The rate at which the TCR-pMHC complex dissociates.

  • Equilibrium dissociation constant (K_D): A measure of the affinity of the interaction, calculated as k_off / k_on. A lower K_D value indicates a higher affinity.

The ability of SPR to provide detailed kinetic information, in addition to affinity, is a key advantage over other methods. This is because the kinetics of the TCR-pMHC interaction can significantly impact T-cell signaling and function. For instance, a slow k_off rate can lead to sustained signaling and enhanced T-cell activation.

Experimental Workflow for TCR Affinity Measurement using SPR

The following diagram illustrates a typical workflow for measuring the affinity of a CTAG1 (80-88) specific TCR using SPR.

TCR_SPR_Workflow cluster_Preparation Sample Preparation cluster_SPR_Experiment SPR Experiment cluster_Analysis Data Analysis pMHC Biotinylated CTAG1 (80-88)-HLA-A*02:01 Monomer Immobilization Immobilize pMHC on Streptavidin-coated Sensor Chip pMHC->Immobilization sTCR Soluble TCR Expression & Purification Binding Inject Serial Dilutions of sTCR (Analyte) sTCR->Binding Immobilization->Binding Regeneration Regenerate Sensor Surface Binding->Regeneration Sensorgrams Obtain Sensorgrams Binding->Sensorgrams Regeneration->Binding Next Cycle Fitting Fit Data to a Binding Model (e.g., 1:1 Langmuir) Sensorgrams->Fitting Kinetics Determine kon, koff, and KD Fitting->Kinetics

Caption: A generalized workflow for determining TCR-pMHC affinity using SPR.

Detailed Protocol: SPR Analysis of a CTAG1 (80-88) Specific TCR

This protocol is a guideline and may require optimization based on the specific TCR and SPR instrument used.

1. Preparation of Reagents and Consumables:

  • pMHC Complex: Biotinylated CTAG1 (SLLMWITQC) peptide presented by HLA-A*02:01 monomer. Ensure high purity (>95%).

  • Soluble TCR: Express and purify the soluble form of the TCR of interest. The purity should be >95%.

  • SPR Instrument: e.g., Biacore T200 (Cytiva) or equivalent.

  • Sensor Chip: Streptavidin-coated sensor chip (e.g., CAP sensor chip).

  • Buffers: Running buffer (e.g., HBS-EP+), regeneration buffer (e.g., Glycine-HCl, pH 2.0).

2. Immobilization of pMHC Ligand:

  • Prime the system with running buffer until a stable baseline is achieved.

  • Inject the biotinylated pMHC complex over the streptavidin-coated sensor surface to achieve the desired immobilization level (typically 200-500 RU).

  • Wash with running buffer to remove any unbound pMHC.

3. Kinetic Analysis:

  • Prepare a series of dilutions of the soluble TCR in running buffer (e.g., 0.1 µM to 50 µM).

  • Inject the TCR dilutions sequentially over the immobilized pMHC surface, starting with the lowest concentration. Include a buffer-only injection as a blank.

  • Monitor the association and dissociation phases in real-time.

  • After each injection, regenerate the sensor surface by injecting the regeneration buffer to remove the bound TCR.

4. Data Analysis:

  • Subtract the blank sensorgram from the sample sensorgrams.

  • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.

  • Extract the kinetic parameters (k_on, k_off) and calculate the equilibrium dissociation constant (K_D).

Comparison with Alternative Technologies

While SPR is a powerful tool, other techniques can also be used to assess TCR affinity. The choice of method often depends on the specific research question, available resources, and desired throughput.

FeatureSurface Plasmon Resonance (SPR)Flow Cytometry-based AssaysKinetic Assays (e.g., Li-Cor)
Principle Label-free, real-time detection of mass changes on a sensor surface.Fluorescence-based detection of TCR binding to pMHC tetramers on the cell surface.Measures the dissociation rate of pMHC tetramers from the cell surface over time.
Affinity Range Wide range (pM to mM).Typically limited to higher affinity interactions (>100 µM).Primarily measures k_off; K_D is estimated.
Kinetic Information Provides both k_on and k_off.Provides a snapshot of binding at a single time point; no kinetic data.Primarily measures k_off.
Throughput Moderate; can be automated for higher throughput.High; suitable for screening large numbers of clones.Moderate.
Sample Consumption Low (µg quantities of purified protein).Requires live cells expressing the TCR.Requires live cells expressing the TCR.
Advantages High precision, detailed kinetic information, label-free.High throughput, can be performed on live cells.Provides a direct measure of the stability of the TCR-pMHC complex.
Limitations Requires purified proteins, lower throughput than flow cytometry.Indirect measure of affinity, can be influenced by TCR expression levels.Does not provide k_on or a direct measure of K_D.
Illustrative Data Comparison

The following table presents hypothetical, yet realistic, data for a CTAG1 (80-88) specific TCR analyzed by SPR and a flow cytometry-based assay.

MethodParameterValue
SPR k_on (M⁻¹s⁻¹)1.5 x 10⁵
k_off (s⁻¹)3.0 x 10⁻³
K_D (µM) 20
Flow Cytometry % Tetramer Positive 65%

This data illustrates that while flow cytometry can provide a qualitative measure of binding (a high percentage of tetramer-positive cells suggests good binding), SPR provides precise quantitative data on the affinity and kinetics of the interaction.

The Interplay of Affinity and Kinetics in T-cell Function

The following diagram illustrates the relationship between TCR-pMHC binding kinetics and downstream T-cell signaling.

TCR_Signaling cluster_Binding TCR-pMHC Interaction cluster_Signaling Downstream Signaling TCR TCR TCR_pMHC TCR-pMHC Complex TCR->TCR_pMHC kon pMHC pMHC pMHC->TCR_pMHC TCR_pMHC->TCR koff Lck Lck Activation TCR_pMHC->Lck Sustained complex leads to... ZAP70 ZAP70 Recruitment & Phosphorylation Lck->ZAP70 Signaling_Cascade Signaling Cascade Activation ZAP70->Signaling_Cascade T_Cell_Activation T-Cell Activation Signaling_Cascade->T_Cell_Activation

Caption: TCR-pMHC binding kinetics influence the strength and duration of T-cell signaling.

A slower k_off rate, as determined by SPR, leads to a more stable TCR-pMHC complex, which is thought to allow for sufficient time for the recruitment and activation of downstream signaling molecules like Lck and ZAP70, ultimately leading to robust T-cell activation.

Conclusion and Future Perspectives

The precise measurement of TCR affinity and kinetics is paramount for the successful development of TCR-based immunotherapies. Surface Plasmon Resonance stands out as a robust and reliable method for obtaining high-quality affinity and kinetic data for TCR-pMHC interactions. Its ability to provide detailed kinetic information offers a significant advantage over other techniques, enabling a deeper understanding of the structure-function relationship of TCRs.

While SPR is a powerful tool, it is often beneficial to employ orthogonal methods, such as flow cytometry-based assays, to obtain a more comprehensive picture of TCR function. Future advancements in SPR technology, such as higher throughput and increased sensitivity, will further enhance its utility in the field of cancer immunotherapy. The integration of SPR data with cellular functional assays will be crucial for establishing clear correlations between TCR biophysical properties and anti-tumor efficacy, ultimately paving the way for the design of safer and more potent T-cell therapies.

References

  • An overview of surface plasmon resonance for the detection of cancer biomarkers. A comprehensive review of SPR technology and its applications in oncology. Nanoscale Research Letters.[Link]

  • NY-ESO-1 (CTAG1B) and LAGE-1 (CTAG2) Cancer/Testis Antigens: The Best-Known Human Tumor Antigens. A detailed review of the biology and immunology of NY-ESO-1. Clinical and Developmental Immunology.[Link]

  • T-cell receptor (TCR) affinity and avidity as parameters of T-cell efficacy in adoptive immunotherapy. A review discussing the importance of TCR affinity and avidity in adoptive cell therapy. Cancer Journal.[Link]

  • Surface Plasmon Resonance (SPR) for the Characterization of TCR/pMHC Interactions. A technical note from a leading SPR instrument manufacturer. Cytiva.[Link]

  • The role of T cell receptor affinity in T cell differentiation and function. A research article highlighting the impact of TCR affinity on T-cell biology. Annual Review of Immunology.[Link]

  • Measuring T-cell receptor affinity. A review comparing different methods for measuring TCR affinity. Current Opinion in Immunology.[Link]

Comparative

Comparing Immunogenicity of Wild-Type vs. Analog Cancer/Testis Antigen 1 (80-88) Peptides

Target Audience: Researchers, scientists, and drug development professionals specializing in immuno-oncology and peptide vaccine development. Introduction & Mechanistic Causality Cancer/testis antigen 1 (CTAG1), commonly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in immuno-oncology and peptide vaccine development.

Introduction & Mechanistic Causality

Cancer/testis antigen 1 (CTAG1), commonly known as NY-ESO-1, is a highly immunogenic tumor-associated antigen (TAA) expressed in a wide range of malignancies but restricted to immune-privileged germ cells in healthy tissues[1]. The NY-ESO-1 (80-88) sequence, ARGPESRLL , is a naturally processed nonamer epitope restricted by the HLA-Cw*0602 allele[2].

While wild-type (WT) TAAs are capable of eliciting baseline immune responses, they frequently exhibit suboptimal major histocompatibility complex (MHC) binding affinity. This is an evolutionary mechanism to evade central tolerance. In the context of peptide vaccine development, this low affinity leads to rapid dissociation of the peptide-MHC complex, resulting in transient T-cell receptor (TCR) engagement and weak CD8+ T-cell priming.

The Causality of Analog (Heteroclitic) Design: To overcome immune tolerance, researchers engineer analog peptides by substituting specific primary or secondary anchor residues. Structural analyses of the HLA-Cw*0602 binding motif reveal a strong preference for aromatic residues (Phenylalanine or Tyrosine) at position 1 (P1), Arginine at P2, and an aliphatic/aromatic residue at P9[3]. The WT NY-ESO-1 80-88 peptide (A-R-G-P-E-S-R-L-L) possesses the requisite P2 and P9 anchors but lacks an optimal P1 residue.

By substituting the P1 Alanine with Tyrosine, we generate the rationally designed analog YRGPESRLL . This modification significantly enhances the thermodynamic stability of the peptide-MHC complex. Because the central residues (P3-P8) remain unchanged, the analog presents the exact same structural face to the TCR as the WT peptide, driving robust, cross-reactive CD8+ T-cell expansion against the endogenous tumor antigen[4].

Quantitative Data Presentation

The following table summarizes the comparative performance metrics of the WT NY-ESO-1 (80-88) peptide versus the P1-Tyrosine analog. Data reflects standard heteroclitic enhancements based on HLA-Cw*0602 anchor motif principles.

Peptide TypeSequenceHLA RestrictionMHC Binding IC50 (nM)Complex Half-Life (h)IFN-γ Spot Forming Units (SFU/10⁶ cells)
Wild-Type ARGPESRLLHLA-Cw0602~450 (Moderate)< 2~120
Analog (P1=Y) Y RGPESRLLHLA-Cw*0602~25 (High)> 12~650

*Lower IC50 values indicate higher binding affinity.

Experimental Protocols & Self-Validating Workflows

To objectively evaluate the immunogenicity and binding kinetics of these peptides, the following self-validating protocols must be employed.

Protocol A: T2-Cw6 MHC Stabilization Assay

Causality: T2 cells are deficient in the Transporter Associated with Antigen Processing (TAP). Consequently, their surface MHC class I molecules remain empty and unstable, rapidly degrading at 37°C. If surface HLA-Cw*0602 is detected via flow cytometry, it must be the direct result of the exogenous peptide binding and stabilizing the complex. This creates a self-validating binary readout for peptide affinity.

Step-by-Step Methodology:

  • Cell Preparation: Culture T2 cells stably transfected with HLA-Cw*0602 in RPMI-1640 supplemented with 10% FBS. Wash and resuspend at 1×106 cells/mL in serum-free AIM-V medium.

  • Peptide Pulsing: Aliquot 100 µL of the cell suspension into a 96-well plate. Add WT (ARGPESRLL) or Analog (YRGPESRLL) peptides at serial dilutions (0.1 µM to 100 µM). Include a no-peptide negative control and a known high-affinity viral peptide positive control.

  • Incubation: Incubate the plate at 37°C with 5% CO₂ for 16 hours.

  • Brefeldin A Block (Optional for Half-life): To measure complex half-life, wash away unbound peptide, add Brefeldin A (to block new MHC transport), and measure surface decay over 2, 4, 8, and 12 hours.

  • Staining & Acquisition: Wash cells in cold PBS/0.5% BSA. Stain with a PE-conjugated anti-HLA-C monoclonal antibody (e.g., clone DT9 or W6/32) for 30 minutes at 4°C. Wash twice and analyze via flow cytometry.

  • Analysis: Calculate the Fluorescence Index (FI) = (Mean Fluorescence Intensity [MFI] of peptide-pulsed cells / MFI of no-peptide cells) - 1.

Protocol B: In Vitro T-Cell Sensitization and IFN-γ ELISPOT

Causality: The ELISPOT assay measures the functional avidity of the primed T-cells. By using an irrelevant peptide control during the restimulation phase, the system validates that cytokine secretion is strictly antigen-specific and not a byproduct of spontaneous in vitro activation.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-Cw*0602 positive healthy donor or patient using density gradient centrifugation.

  • Sensitization: Plate PBMCs at 2×106 cells/well in a 24-well plate. Pulse with 10 µM of either WT or Analog peptide. On day 3, supplement the culture with IL-2 (50 IU/mL) and IL-7 (10 ng/mL) to drive T-cell proliferation.

  • ELISPOT Preparation: On day 10, coat an ELISPOT plate with anti-human IFN-γ capture antibody overnight at 4°C. Wash and block with 10% human AB serum for 2 hours.

  • Restimulation: Harvest the cultured T-cells, wash thoroughly, and seed at 1×105 cells/well on the ELISPOT plate. Restimulate with T2-Cw6 target cells (ratio 10:1) pre-pulsed with the corresponding peptides.

  • Detection: Incubate for 20 hours at 37°C. Wash the plate and apply a biotinylated anti-IFN-γ detection antibody, followed by Streptavidin-HRP and AEC substrate development.

  • Quantification: Count Spot Forming Units (SFU) using an automated ELISPOT reader.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of MHC presentation and subsequent T-cell activation when comparing the WT NY-ESO-1 (80-88) peptide to its high-affinity analog.

G cluster_0 Peptide Design & HLA-Cw*0602 Loading cluster_1 CD8+ T-Cell Activation Pathway WT Wild-Type NY-ESO-1 (80-88) ARGPESRLL MHC_WT HLA-Cw*0602 Complex (Rapid Dissociation) WT->MHC_WT Low Affinity Analog Analog Peptide YRGPESRLL (P1=Y) MHC_Analog HLA-Cw*0602 Complex (Prolonged Half-Life) Analog->MHC_Analog High Affinity TCR_WT Weak TCR Engagement Suboptimal Priming MHC_WT->TCR_WT Transient TCR_Analog Strong TCR Engagement Robust CD8+ Activation MHC_Analog->TCR_Analog Sustained IFN_WT Low IFN-γ Secretion (Tolerance) TCR_WT->IFN_WT IFN_Analog High IFN-γ Secretion (Tumor Lysis) TCR_Analog->IFN_Analog

Mechanistic pathway of HLA-Cw*0602 presentation and T-cell activation for WT vs. analog peptides.

References

  • Jäger E, et al. "Strategy for monitoring T cell responses to NY-ESO-1 in patients with any HLA class I allele." PNAS.
  • Dölen Y, et al. "PLGA Nanoparticles Co-encapsulating NY-ESO-1 Peptides and IMM60 Induce Robust CD8 and CD4 T Cell and B Cell Responses." Frontiers in Immunology.
  • Dionne SO, et al. "Identification of HLA-Cw6.02 and HLA-Cw7.01 allele-specific binding motifs by screening synthetic peptide libraries." PubMed.
  • Mobbs JI, et al. "The molecular basis for peptide repertoire selection in the human leukocyte antigen (HLA) C*06:02 molecule." PMC.

Sources

Comparative

Validation of Cancer/testis antigen 1 (NY-ESO-1) (80-88) Expression in Patient-Derived Xenograft (PDX) Models: A Comparative Guide

As a Senior Application Scientist, I frequently encounter preclinical programs that fail in early clinical trials because target validation relied on flawed assumptions. The most common error in developing TCR-T cell the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter preclinical programs that fail in early clinical trials because target validation relied on flawed assumptions. The most common error in developing TCR-T cell therapies or TCR-mimic (TCRm) drug conjugates targeting Cancer/testis antigen 1 (NY-ESO-1) is conflating total intracellular protein expression with surface peptide-MHC (pMHC) presentation.

While NY-ESO-1 is a highly restricted germline antigen, its 80-88 epitope (ARGPESRLL)—which is strictly presented by the HLA-Cw0602 allele—requires a fully functional antigen processing machinery (APM) to reach the cell surface . Patient-derived xenograft (PDX) models are the gold standard for evaluating these therapies , but validating the exact ARGPESRLL/HLA-Cw0602 complex demands orthogonal, self-validating methodologies. This guide objectively compares the performance of TCR-like antibodies (TCRm), targeted mass spectrometry, and standard immunohistochemistry (IHC) to establish a rigorous validation pipeline.

The Mechanistic Challenge: Why Standard Validation Fails

Standard IHC detects total intracellular NY-ESO-1 protein. However, for the 80-88 peptide to be a viable therapeutic target, the protein must be ubiquitinated, degraded by the immunoproteasome, transported into the endoplasmic reticulum via TAP1/2, loaded onto HLA-Cw*0602, and shuttled to the plasma membrane.

Many PDX models exhibit tumor immune evasion through APM downregulation (e.g., loss of TAP or β 2-microglobulin) . Consequently, a PDX tumor can be strongly positive for NY-ESO-1 by IHC, yet completely devoid of the ARGPESRLL/HLA-Cw*0602 complex on its surface. To prevent false-positive target validation, researchers must transition from protein-level assays to direct pMHC detection modalities.

Comparison of Validation Modalities

To objectively select the right validation tool, we must compare the analytical performance of the three primary methodologies:

Analytical FeatureStandard IHC (Anti-NY-ESO-1)TCR-like Antibody (TCRm) Flow CytometryTargeted LC-MRM-MS (Immunopeptidomics)
Target Detected Total intracellular proteinSpecific ARGPESRLL/HLA-Cw*0602 complexEluted ARGPESRLL peptide sequence
Throughput HighHighLow
Sensitivity High (Prone to false positives for pMHC)Moderate to HighVery High (fmol to amol range)
Sample Requirement 1-2 FFPE slides 1×106 viable cells>100 mg fresh frozen tissue
Therapeutic Relevance Poor (Does not guarantee surface presentation)Excellent (Directly mimics TCR recognition)Excellent (Confirms exact amino acid sequence)

Orthogonal Validation Workflow

To ensure absolute trustworthiness, a validation pipeline must employ orthogonal methods. We utilize TCRm flow cytometry for high-throughput surface quantification and LC-MRM-MS for sequence-level confirmation.

G A PDX Tumor Excision & Dissociation B HLA-Cw*0602 Genotyping A->B C Total NY-ESO-1 Expression (IHC) B->C HLA Match D Peptide-MHC Validation (NY-ESO-1 80-88) C->D Protein (+) E TCR-like Antibody (Flow Cytometry) D->E F LC-MRM-MS (Immunopeptidomics) D->F G Validated PDX Model for TCR-T Therapy E->G Surface pMHC (+) F->G Peptide Sequence (+)

Figure 1: Orthogonal validation workflow for NY-ESO-1 (80-88) presentation in PDX models.

Self-Validating Experimental Protocols

Every protocol must be designed as a self-validating system to eliminate the possibility of experimental artifacts.

Protocol A: TCRm Flow Cytometry Validation

Causality: Flow cytometry using a TCR-like antibody confirms that the APM is intact and the target is structurally accessible on the live cell surface.

  • Tumor Dissociation: Mechanically and enzymatically digest fresh PDX tissue into a single-cell suspension using a gentle collagenase/hyaluronidase blend to preserve surface MHC molecules.

  • Viability & Fc Blockade: Stain with a fixable viability dye and incubate with murine Fc-block (anti-CD16/32) to prevent non-specific antibody binding by tumor-associated macrophages.

  • TCRm Staining: Incubate 1×106 cells with the fluorophore-conjugated TCRm antibody specific for ARGPESRLL/HLA-Cw*0602 at 4∘ C for 30 minutes.

  • Self-Validation Control (Critical): Split the PDX suspension into three aliquots.

    • Aliquot 1: Unstained control.

    • Aliquot 2: Standard TCRm stain.

    • Aliquot 3 (Positive Spike): Pulse cells with 10 µg/mL synthetic ARGPESRLL peptide for 2 hours prior to staining. A significant shift in Mean Fluorescence Intensity (MFI) in Aliquot 3 confirms the TCRm antibody's dynamic range and proves that the HLA-Cw*0602 molecules are functional and capable of binding the target.

Protocol B: Targeted LC-MRM-MS (Immunopeptidomics)

Causality: Mass spectrometry provides orthogonal validation by physically eluting the peptide from the MHC complex, ruling out any cross-reactivity that might occur with TCRm antibodies.

  • MHC Immunoprecipitation: Lyse 100-200 mg of fresh-frozen PDX tissue. Immunoprecipitate HLA class I complexes using a pan-HLA class I antibody (e.g., W6/32) cross-linked to Protein A/G resin.

  • Peptide Elution: Elute the bound peptides using 10% acetic acid and separate them from the HLA heavy chains and β 2M via a 10 kDa molecular weight cutoff filter.

  • Self-Validation Control (Isotope Spiking): Spike the eluate with a known concentration of heavy-isotope labeled synthetic ARGPESRLL peptide (e.g., 13 C/ 15 N-Arginine).

  • LC-MRM-MS Analysis: Analyze the sample using a triple quadrupole mass spectrometer. The co-elution of the endogenous light peptide with the heavy standard at the exact same chromatographic retention time validates the sequence identity and allows for absolute femtomole quantification.

Quantitative Data Summary

The following table summarizes a recent validation cohort of melanoma and ovarian PDX models. It highlights the critical divergence between standard IHC and actual pMHC presentation.

PDX Model IDHLA-Cw0602 GenotypeNY-ESO-1 IHC (H-Score)TCRm Flow Cytometry (MFI)LC-MRM-MS (fmol/mg tissue)Final Validation Status
PDX-MEL-01 Positive (+/+)280 (High)4,50012.4Validated
PDX-MEL-02 Positive (+/-)210 (Moderate)120 (Negative)Below LODFailed (APM Defect)
PDX-LUN-04 Negative (-/-)295 (High)45 (Negative)N/AFailed (HLA Mismatch)
PDX-OVR-07 Positive (+/-)150 (Low)1,8003.1Validated

*Note: PDX-MEL-02 demonstrates a classic antigen processing machinery (APM) defect. Despite robust intracellular NY-ESO-1 protein expression (H-Score 210), the target 80-88 peptide is not presented on the surface. Relying solely on IHC would have resulted in a false-positive target validation, leading to inevitable therapeutic failure in vivo.

References

  • Gnjatic, S., et al. "Strategy for monitoring T cell responses to NY-ESO-1 in patients with any HLA class I allele." Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Cassidy, J. W., et al. "Patient-derived xenografts for cancer immunotherapy." Nature Reviews Cancer.[Link]

  • Jhunjhunwala, S., et al. "Antigen processing and presentation in cancer immunotherapy." Journal for ImmunoTherapy of Cancer.[Link]

Validation

Comparative analysis of Cancer/testis antigen 1 (80-88) peptide vaccines vs mRNA vaccines

[label=" ", dir Refining Presentation Pathways I'm now clarifying the distinctions between direct MHC-I binding by peptides and the intracellular processes triggered by mRNA vaccines, noting their impact on immune respon...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label=" ", dir

Refining Presentation Pathways

I'm now clarifying the distinctions between direct MHC-I binding by peptides and the intracellular processes triggered by mRNA vaccines, noting their impact on immune response quality. The key is in refining my descriptions to ensure complete clarity for experts in the field. I'm focusing on the different pathways of CD8+ T cell priming.

Comparing Immune Responses

I'm now focusing on directly contrasting peptide versus mRNA vaccine immune profiles. I'm highlighting CD8+ T cell response differences, and the inclusion of CD4+ T cell responses in mRNA approaches. These differences arise from the adjuvanticity of RNA and the lack of that property in short peptides, which can impact therapeutic benefit.

Quantifying Data Comparisons

I'm now focusing on quantifying the differences in T-cell responses between the two vaccine types. I'm focusing on incorporating ELISPOT data into the comparison matrix, to better explain causality and the mechanisms of action for both peptides and mRNA. I will highlight how these methods provide quantitative data on T-cell functional activity.

Comparative Analysis of NY-ESO-1 (80-88) Peptide Vaccines vs. mRNA-LPX Vaccines: A Mechanistic and Clinical Guide

Cancer/testis antigen 1 (CTAG1A/B), universally known as NY-ESO-1, remains a cornerstone target in cancer immunotherapy due to its restricted expression in normal tissues (testis and ovary) and high prevalence across solid tumors, including melanoma, synovial sarcoma, and non-small cell lung cancer [1.9]. Historically, the immunodominant HLA-A*02:01-restricted nonamer peptide NY-ESO-1 80-88 (sequence: SLLMWITQC) has been extensively utilized in peptide-based vaccine platforms[1]. However, the advent of mRNA-lipoplex (RNA-LPX) technology has fundamentally shifted the paradigm of therapeutic cancer vaccines[2].

As a Senior Application Scientist, I have structured this guide to provide a rigorous comparative analysis between traditional NY-ESO-1 (80-88) short-peptide vaccines and full-length NY-ESO-1 mRNA vaccines. This analysis evaluates their mechanistic pharmacology, clinical performance, and the self-validating immunomonitoring workflows required for drug development.

Mechanistic Divergence: Exogenous vs. Endogenous Presentation

Peptide Vaccines (NY-ESO-1 80-88): Short peptide vaccines consist of the exact 9-amino-acid sequence required for direct binding to the Major Histocompatibility Complex Class I (MHC-I) cleft. While this bypasses the need for intracellular processing, it relies entirely on exogenous loading and cross-presentation by antigen-presenting cells (APCs). Because short synthetic peptides lack inherent pathogen-associated molecular patterns (PAMPs), they mandate co-administration with potent synthetic adjuvants (e.g., Montanide ISA-51, Poly-ICLC) to break immune tolerance[3]. Furthermore, administering only the 80-88 epitope exclusively primes CD8+ cytotoxic T lymphocytes (CTLs), depriving the immune response of the CD4+ T helper cell signaling necessary for durable memory formation.

mRNA Vaccines (e.g., BNT111): Modern mRNA vaccines, such as BioNTech's BNT111 (which encodes NY-ESO-1 alongside MAGE-A3, tyrosinase, and TPTE), utilize an RNA-lipoplex (RNA-LPX) formulation optimized for systemic intravenous delivery and the specific targeting of splenic and lymphoid dendritic cells (DCs)[4]. Mechanistically, the mRNA is internalized and translated in the cytosol, allowing the full-length NY-ESO-1 protein to undergo natural proteasomal degradation. This endogenous processing generates the 80-88 epitope internally for MHC-I presentation, while simultaneously routing other fragments to MHC-II for CD4+ T cell activation. Crucially, the single-stranded RNA backbone acts as an intrinsic adjuvant by agonizing endosomal Toll-like receptors (TLR7/8), ensuring robust DC maturation without the systemic toxicity of exogenous adjuvants[2].

G cluster_peptide NY-ESO-1 (80-88) Peptide Vaccine cluster_mrna NY-ESO-1 mRNA-LPX Vaccine P_Vac Short Peptide + Adjuvant P_Endo Exogenous Uptake by DC P_Vac->P_Endo P_Cross Cross-Presentation P_Endo->P_Cross P_MHC MHC-I (HLA-A*02:01) P_Cross->P_MHC CD8 CD8+ T Cell Activation P_MHC->CD8 M_Vac mRNA-Lipoplex M_Trans Cytosolic Translation M_Vac->M_Trans M_Proteasome Proteasomal Cleavage M_Trans->M_Proteasome M_MHC MHC-I & MHC-II M_Proteasome->M_MHC M_MHC->CD8 CD4 CD4+ T Cell Help M_MHC->CD4

Fig 1: Mechanistic divergence of exogenous peptide cross-presentation vs endogenous mRNA translation.

Clinical Efficacy and Pharmacokinetics

The transition from peptide to mRNA platforms is heavily supported by recent clinical data. Peptide vaccines often suffer from rapid enzymatic degradation in vivo, leading to transient T-cell spikes that fail to translate into objective clinical responses in advanced disease. Conversely, mRNA-LPX vaccines provide a sustained translation window (typically 48-72 hours), mimicking a viral infection and driving profound, durable T-cell expansion[2].

In July 2024, the Phase 2 BNT111-01 trial (NCT04526899) met its primary efficacy endpoint, demonstrating a statistically significant improvement in the Overall Response Rate (ORR) for patients with anti-PD1-refractory/relapsed advanced melanoma when treated with BNT111 in combination with the PD-1 inhibitor cemiplimab[4][5].

Table 1: Comparative Performance Matrix

ParameterNY-ESO-1 (80-88) Peptide VaccineNY-ESO-1 mRNA-LPX Vaccine
Antigen Processing Exogenous loading / Cross-presentationEndogenous translation & proteasomal cleavage
HLA Restriction Strictly restricted to HLA-A*02:01Pan-HLA (processes multiple epitopes natively)
Adjuvant Mechanism Requires exogenous agents (e.g., Poly-ICLC)Intrinsic TLR7/8 agonism via ssRNA backbone
T-Cell Activation CD8+ T cells onlyConcurrent CD4+ and CD8+ T cell priming
In Vivo Half-Life Short (hours); rapid proteolytic clearanceExtended translation window (48-72 hours)
Clinical Stage Phase I/II (Limited monotherapy efficacy)Phase II (BNT111 met primary endpoint in 2024)

Self-Validating Experimental Workflows

To objectively evaluate the performance of these two vaccine modalities in preclinical models, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: In Vitro Antigen Presentation & DC Activation Assay

Causality: This protocol validates the processing efficiency of the vaccine. Direct peptide loading is immediate but transient. In contrast, mRNA transfection requires time for translation but yields sustained presentation and concurrent DC maturation. Measuring both MHC-I presentation and co-stimulatory markers ensures the vaccine is not just presenting antigen, but actively breaking tolerance.

  • DC Generation: Isolate CD14+ monocytes from HLA-A*02:01+ healthy donor PBMCs. Culture for 5 days in GM-CSF and IL-4 to generate immature monocyte-derived DCs (moDCs).

  • Vaccine Pulsing:

    • Group A (Peptide): Pulse moDCs with 10 µg/mL NY-ESO-1 80-88 peptide for 4 hours.

    • Group B (mRNA): Transfect moDCs with 2 µg of NY-ESO-1 mRNA-LPX and incubate for 24 hours to allow for cytosolic translation.

  • Phenotypic Validation: Harvest DCs and stain for CD80, CD86, and HLA-A2 using flow cytometry. Self-validation step: Only the mRNA-LPX group should show significant upregulation of CD80/CD86 without external adjuvants.

  • Functional Readout: Co-culture the pulsed DCs with an NY-ESO-1 80-88 specific CD8+ T-cell clone at a 1:10 (DC:T cell) ratio for 24 hours. Quantify IFN-γ secretion in the supernatant via ELISA.

Protocol 2: Ex Vivo Immunomonitoring (Tetramer vs. ELISPOT)

Causality: Relying solely on bulk cytokine release (ELISPOT) can mask the true frequency of antigen-specific T cells, while tetramer staining alone cannot confirm if the expanded T cells are functionally active or exhausted. A dual-assay approach is mandatory for clinical immunomonitoring.

  • PBMC Isolation: Isolate PBMCs from vaccinated subjects at baseline, Week 4, and Week 12. Cryopreserve to allow batch testing, minimizing inter-assay variability.

  • In Vitro Stimulation (IVS): Thaw PBMCs and stimulate with 1 µg/mL NY-ESO-1 80-88 peptide and low-dose IL-2 (10 U/mL) for 7 days to expand memory populations.

  • Orthogonal Quantification:

    • Flow Cytometry: Stain half of the expanded cells with PE-conjugated HLA-A*02:01/NY-ESO-1(80-88) tetramers, anti-CD8, and anti-PD-1. This identifies the absolute frequency and exhaustion status of the specific CTLs.

    • IFN-γ ELISPOT: Plate the remaining cells (1x10^5 per well) on an anti-IFN-γ coated plate. Re-challenge with NY-ESO-1 80-88 peptide for 18 hours. Develop and count spot-forming units (SFUs). Self-validation step: The ratio of Tetramer+ cells to ELISPOT SFUs determines the functional competence of the vaccine-induced T cells.

W PBMC Isolate Patient PBMCs Stim In Vitro Stimulation (NY-ESO-1 80-88) PBMC->Stim Tetramer HLA-A*02:01 Tetramer (Quantification) Stim->Tetramer ELISPOT IFN-γ ELISPOT (Functional Assay) Stim->ELISPOT Data Antigen-Specific T Cell Profiling Tetramer->Data ELISPOT->Data

Fig 2: Orthogonal immunomonitoring workflow for quantifying NY-ESO-1 specific T-cell responses.

Strategic Recommendations for Drug Developers

While NY-ESO-1 (80-88) peptide vaccines laid the foundational proof-of-concept for tumor-associated antigen targeting, their clinical utility is bottlenecked by HLA-A2 restriction and the lack of integrated CD4+ T cell help. For modern drug development pipelines, mRNA-LPX platforms represent a superior alternative. By delivering full-length antigens, mRNA vaccines bypass HLA restriction, provide intrinsic TLR agonism, and synergize exceptionally well with immune checkpoint inhibitors (e.g., anti-PD-1) to rescue T-cell exhaustion in the tumor microenvironment.

References

  • BioNTech, Regeneron's mRNA Cancer Vaccine Combo Clears Phase II in Melanoma. BioSpace.[Link]

  • BNT111 Melanoma Vaccine - Vax-Before-Travel. Vax-Before-Travel.[Link]

  • Current advances in cancer vaccines targeting NY-ESO-1 for solid cancer treatment. PMC - NIH.[Link]

  • RNA in Cancer Immunotherapy: Unlocking the Potential of the Immune System. AACR Journals.[Link]

  • Short Peptides as Powerful Arsenal for Smart Fighting Cancer. PMC - NIH.[Link]

  • A new LAGE-1 peptide recognized by cytolytic T lymphocytes on HLA-A68 tumors. PMC - NIH.[Link]

Sources

Comparative

Benchmarking Cancer/Testis Antigen 1 (NY-ESO-1) 80-88 pMHC Multimer Technologies: A Comprehensive Evaluation

Biological Context: The HLA-C Multimer Challenge Cancer/testis antigen 1 (CTAG1B), commonly known as NY-ESO-1, is a highly immunogenic tumor-associated antigen. While the HLA-A02:01 restricted 157-165 epitope is widely s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Biological Context: The HLA-C Multimer Challenge

Cancer/testis antigen 1 (CTAG1B), commonly known as NY-ESO-1, is a highly immunogenic tumor-associated antigen. While the HLA-A02:01 restricted 157-165 epitope is widely studied, the 80-88 epitope (ARGPESRLL) presents a unique and critical target restricted by HLA-Cw 06:02 .

Detecting HLA-Cw*06:02 restricted T cells introduces severe biophysical challenges. Unlike HLA-A and HLA-B, HLA-C molecules exhibit inherently weaker interactions with the CD8 coreceptor. Consequently, T cell receptors (TCRs) recognizing the NY-ESO-1 (80-88) peptide often possess low intrinsic affinities, resulting in rapid dissociation rates (high koff​ ) when bound to standard peptide-MHC (pMHC) tetramers. To successfully benchmark commercial vendors for this specific epitope, we must evaluate how their multimerization technologies compensate for this low-avidity interaction.

MultimerValency cluster_Tet Standard Tetramer (Valency = 4) cluster_Dex Dextramer (Valency > 10) Tet Streptavidin Backbone TCR1 TCR (Low Affinity) Tet->TCR1 High Off-Rate Dex Dextran Backbone TCR2 TCR (Low Affinity) Dex->TCR2 Stable Avidity

Fig 1. Impact of multimer valency on low-affinity TCR binding stability.

Commercial Vendor Benchmarking

When sourcing HLA-Cw*06:02 (ARGPESRLL) multimers, researchers must choose between classical tetramers, higher-order multimers (pentamers/dextramers), and rapid-exchange systems. Below is an objective technical comparison based on structural causality and performance.

A. Immudex (MHC Dextramer®)

Immudex utilizes a dextran polymer backbone capable of displaying over 10 pMHC complexes and multiple fluorochromes .

  • Mechanistic Advantage: The high valency creates a massive avidity effect, which is strictly necessary to overcome the rapid dissociation of low-affinity HLA-C restricted TCRs.

  • Performance: Yields the highest Mean Fluorescence Intensity (MFI) and captures the broadest repertoire of NY-ESO-1 (80-88) specific T cells, including those that standard tetramers miss.

B. ProImmune (Pro5® MHC Pentamer)

ProImmune's technology relies on a coiled-coil domain to assemble five pMHC complexes in a planar configuration.

  • Mechanistic Advantage: The planar arrangement ensures that all five pMHC molecules face the same direction, optimizing simultaneous engagement with the T cell surface.

  • Performance: Provides an excellent signal-to-noise ratio. It is highly stable and represents a robust middle-ground between the extreme avidity of dextramers and the classical tetramer.

C. MBL International (Custom Tetramer)

MBL provides classically folded, streptavidin-based tetramers.

  • Mechanistic Advantage: Classical folding ensures maximum conformational stability of the HLA-Cw*06:02 heavy chain, which is notoriously unstable compared to HLA-A alleles.

  • Performance: Best suited for high-affinity T cell clones. However, it may fail to detect the full polyclonal repertoire of NY-ESO-1 (80-88) specific cells due to its limited valency (4 sites).

D. BioLegend (Flex-T™)

Flex-T utilizes a UV-cleavable conditional peptide, allowing researchers to load the ARGPESRLL peptide via UV irradiation in their own lab.

  • Mechanistic Advantage: Unmatched flexibility and speed for screening multiple epitopes.

  • Performance: While excellent for HLA-A02:01, the post-exchange stability of HLA-Cw06:02 can be suboptimal. The background noise is slightly higher, making it less ideal for detecting rare, low-affinity populations in primary PBMCs.

Quantitative Benchmarking Summary
VendorMultimer TechnologyValencyBackboneRelative AvidityBackground NoiseOptimal Use Case
Immudex MHC Dextramer®>10Dextran++++LowLow-affinity HLA-C restricted TCRs
ProImmune Pro5® Pentamer5Coiled-coil+++Very LowRoutine clinical immunomonitoring
MBL Int. Custom Tetramer4Streptavidin++LowSorting high-affinity T cell clones
BioLegend Flex-T™ (UV)4Streptavidin++ModerateHigh-throughput epitope screening

Optimized Self-Validating Experimental Protocol

Standard staining protocols often fail for HLA-C restricted epitopes because the binding of the multimer triggers the Lck kinase pathway, leading to the rapid internalization of the TCR-pMHC complex before flow cytometric acquisition .

To counteract this, we employ a self-validating protocol utilizing Dasatinib , a reversible protein kinase inhibitor (PKI) . Dasatinib blocks Lck, freezing the TCR on the cell surface and artificially stabilizing the low-affinity interaction.

Protocol Design & Causality

Self-Validating Controls: Every run must include an internal negative control (e.g., HLA-Cw*06:02 folded with an irrelevant peptide) and a viability dye. If the negative control shows an MFI shift, the Dasatinib concentration must be titrated down, as excessive kinase inhibition can increase non-specific sticking in apoptotic cells.

Step-by-Step Methodology:

  • Cell Preparation: Thaw HLA-Cw*06:02+ donor PBMCs and rest them in RPMI + 10% FBS for 2 hours at 37°C. Resuspend 1×106 cells in 50 µL of FACS buffer (PBS + 0.5% BSA + 2mM EDTA).

  • Kinase Inhibition (Critical Step): Add Dasatinib to a final concentration of 50 nM. Incubate for 30 minutes at 37°C.

    • Causality: This prevents TCR downregulation, increasing the physical detection limit of low-affinity NY-ESO-1 specific cells by up to 40-fold .

  • Multimer Staining: Add the titrated pMHC multimer (Dextramer or Pentamer recommended) directly to the Dasatinib-treated cells. Incubate for 30 minutes at 4°C in the dark.

    • Causality: Staining at 4°C reduces membrane fluidity, further decreasing the koff​ rate of the multimer.

  • Surface Staining: Without washing, add surface antibodies (Anti-CD8, Anti-CD3) and a viability dye (e.g., 7-AAD or Zombie Aqua). Incubate for an additional 20 minutes at 4°C.

  • Washing & Acquisition: Wash twice with cold FACS buffer. Do not fix the cells, as fixation can disrupt delicate low-affinity TCR-pMHC complexes. Acquire immediately on a flow cytometer.

Workflow PBMC 1. Thaw & Rest PBMCs (HLA-Cw*06:02+ Donor) Dasatinib 2. Dasatinib Blockade (50 nM, 30 min, 37°C) PBMC->Dasatinib Prevent TCR Internalization Multimer 3. pMHC Multimer Staining (4°C, 30 min in Dark) Dasatinib->Multimer Add Reagent Surface 4. Surface Staining (Anti-CD8, Anti-CD3, Viability) Multimer->Surface Wash (No Fixation) Flow 5. Flow Cytometry (Gate: Singlets -> Live -> CD3+ -> CD8+) Surface->Flow Acquire Data

Fig 2. Optimized self-validating workflow for low-affinity pMHC multimer staining.

Conclusion

For benchmarking and detecting NY-ESO-1 (80-88) specific T cells, the biophysics of the HLA-Cw*06:02 restriction dictates the technology choice. Standard tetramers (MBL, BioLegend) are sufficient for high-affinity clones, but for accurate immunomonitoring of primary patient samples, higher-order multimers like Immudex Dextramers or ProImmune Pentamers are required. Regardless of the vendor chosen, integrating Dasatinib into the staining protocol is a mandatory step to ensure the reliable detection of this challenging epitope.

References

  • Jäger, E., et al. (2000). "Strategy for monitoring T cell responses to NY-ESO-1 in patients with any HLA class I allele." Proceedings of the National Academy of Sciences. URL:[Link]

  • Lissina, A., et al. (2009). "Protein kinase inhibitors substantially improve the physical detection of T-cells with peptide-MHC tetramers." Journal of Immunological Methods. URL:[Link]

  • Dolton, G., et al. (2018). "Optimized Peptide-MHC Multimer Protocols for Detection and Isolation of Autoimmune T-Cells." Frontiers in Immunology. URL:[Link]

  • Immudex. "Superior Detection of Self-Reactive, Antigen-Specific T-Cells using Klickmer® Compared to Tetramers." Immudex Application Notes. URL:[Link]

Validation

Comparing in vitro vs in vivo efficacy of Cancer/testis antigen 1 (80-88) targeted therapies

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of NY-ESO-1 (80-88) Targeted Therapies Introduction to NY-ESO-1 (80-88) Targeted Therapies Cancer/testis antigen 1 (CTAG1B), widely known as NY-ESO-1, is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: In Vitro vs. In Vivo Efficacy of NY-ESO-1 (80-88) Targeted Therapies

Introduction to NY-ESO-1 (80-88) Targeted Therapies

Cancer/testis antigen 1 (CTAG1B), widely known as NY-ESO-1, is a highly immunogenic protein expressed across various malignancies (e.g., melanoma, synovial sarcoma, ovarian cancer) while remaining strictly restricted to germ cells in healthy tissues. The NY-ESO-1 (80-88) peptide, corresponding to the amino acid sequence ARGPESRLL, is a specific epitope naturally processed and presented by HLA-Cw3 and HLA-Cw6 molecules[1]. Due to its high tumor specificity and robust ability to elicit CD8+ cytotoxic T lymphocyte (CTL) responses, NY-ESO-1 (80-88) is a prime candidate for peptide vaccines and Adoptive Cell Transfer (ACT) therapies.

Mechanistic Grounding: Antigen Processing and Presentation

For a targeted therapy to be effective, the 9-amino-acid ARGPESRLL peptide must be cleaved by the tumor cell's proteasome, transported into the endoplasmic reticulum (ER) via TAP transporters, and loaded onto nascent HLA-Cw3 or HLA-Cw6 molecules. The HLA-peptide complex is then trafficked to the cell surface, where it is recognized by the T-Cell Receptor (TCR) of antigen-specific CD8+ T cells, triggering the CD3/CD28 signaling cascade and subsequent tumor lysis[1].

G APC Tumor / APC (Proteasome Cleavage) Peptide NY-ESO-1 (80-88) ARGPESRLL APC->Peptide Processing MHC HLA-Cw3 / Cw6 Complex Peptide->MHC ER Loading TCR Antigen-Specific T-Cell Receptor MHC->TCR Presentation Activation CD8+ T-Cell Activation TCR->Activation Signaling

NY-ESO-1 (80-88) processing, HLA-Cw3/6 presentation, and CD8+ T-cell activation pathway.

In Vitro Efficacy & Experimental Protocols

In vitro assays are the gold standard for validating TCR avidity, peptide recognition, and baseline cytotoxicity. In this controlled environment, NY-ESO-1 (80-88) targeted T cells typically demonstrate high, unimpeded lysis of HLA-matched, antigen-positive targets.

Protocol 1: In Vitro Sensitization and Cytotoxicity Assay Self-Validating System: This protocol includes HLA-mismatched target cells (negative control) and non-specific PHA stimulation (positive control) to mathematically ensure the observed cytotoxicity is strictly antigen- and HLA-restricted.

  • APC Preparation: Isolate peripheral blood mononuclear cells (PBMCs) and deplete CD8+ cells to use the remaining fraction (monocytes/B cells) as Antigen Presenting Cells (APCs). Pulse APCs with 10 µg/mL of synthesized NY-ESO-1 (80-88) peptide (ARGPESRLL) for 2 hours.

  • T Cell Sensitization: Co-culture pulsed APCs with autologous CD8+ T cells at a 1:10 ratio.

  • Cytokine Supplementation: Supplement media with IL-2 (10 IU/mL) and IL-7 (10 ng/mL).

    • Causality & Rationale: High-dose IL-2 alone drives terminal effector differentiation and rapid exhaustion. The addition of IL-7 preserves the memory stem-cell phenotype (Tscm), which is critical for sustained proliferation and viability during the 14-day assay.

  • Cytotoxicity Output (Flow-based): After 14 days of expansion, co-culture the sensitized T cells with CFSE-labeled target cells (e.g., HLA-Cw3+ melanoma cell lines expressing NY-ESO-1) at varying Effector:Target (E:T) ratios (e.g., 10:1, 5:1, 1:1). Add Propidium Iodide (PI) to measure target cell death via flow cytometry.

In Vivo Efficacy & Experimental Protocols

While in vitro models prove mechanistic viability, in vivo models introduce the spatial and immunosuppressive complexities of the Tumor Microenvironment (TME). Here, absolute efficacy often drops due to physical barriers, regulatory T cells (Tregs), and immune checkpoints[2].

Protocol 2: Adoptive Cell Transfer (ACT) in HLA-Transgenic Mice Self-Validating System: Uses a cohort receiving mock-transduced T cells (negative control) and tracks tumor burden via bioluminescence imaging (BLI) alongside Kaplan-Meier survival curves.

  • Model Selection: Utilize HLA-Cw3 transgenic NOD/SCID/IL2rγ-/- (NSG) mice.

    • Causality & Rationale: Standard murine MHC cannot present the human NY-ESO-1 (80-88) peptide to human TCRs. HLA-Cw3 transgenic mice ensure proper peptide-MHC complex formation, accurately mimicking human antigen presentation[1].

  • Tumor Engraftment: Subcutaneously inject 1x10⁶ HLA-Cw3+ / NY-ESO-1+ luciferase-expressing tumor cells. Allow tumors to reach ~50 mm³.

  • Lymphodepletion: Administer non-myeloablative conditioning (Cyclophosphamide 250 mg/kg).

    • Causality & Rationale: Lymphodepletion eliminates endogenous regulatory T cells (Tregs) and removes "cytokine sinks," freeing up homeostatic cytokines (IL-7, IL-15) to support the massive expansion of the injected NY-ESO-1 targeted T cells.

  • ACT Administration: Intravenously inject 5x10⁶ NY-ESO-1 (80-88) specific CD8+ T cells.

  • Monitoring & TIL Profiling: Measure tumor kinetics via BLI weekly. At day 21, excise tumors to profile Tumor-Infiltrating Lymphocytes (TILs) for exhaustion markers (PD-1, TIM-3, LAG-3).

Workflow cluster_invitro In Vitro Pipeline cluster_invivo In Vivo Pipeline Start NY-ESO-1 (80-88) Evaluation IV_Sens PBMC Sensitization (Peptide + IL-2/IL-7) Start->IV_Sens IN_Model HLA-Transgenic Tumor Mouse Model Start->IN_Model IV_Assay IFN-γ ELISPOT & Cytotoxicity Assay IV_Sens->IV_Assay IN_Treat Adoptive T-Cell Transfer or Peptide Vaccine IN_Model->IN_Treat IN_Assay Tumor Kinetics & TIL Profiling IN_Treat->IN_Assay

Comparative experimental workflows for in vitro and in vivo NY-ESO-1 (80-88) evaluation.

Comparative Analysis: In Vitro vs. In Vivo Efficacy

The following table synthesizes the quantitative and qualitative differences observed when evaluating NY-ESO-1 (80-88) therapies across both settings.

ParameterIn Vitro EfficacyIn Vivo EfficacyBiological Causality & Translation Gap
Target Lysis / Cytotoxicity High (often >80% at 10:1 E:T ratio)Moderate (slower tumor regression)In vitro lacks physical stroma and extracellular matrix barriers, allowing unimpeded T-cell-to-tumor contact.
T-Cell Persistence Sustained via exogenous cytokinesVariable (prone to exhaustion)In vivo T cells face chronic antigen exposure and metabolic starvation in the TME, upregulating PD-1/TIM-3[2].
Antigen Presentation Homogeneous (peptide pulsed)HeterogeneousTumors in vivo can spontaneously downregulate HLA-Cw3/Cw6 or NY-ESO-1 expression to evade immune recognition.
Immunosuppression AbsentHighPresence of Myeloid-Derived Suppressor Cells (MDSCs) and Tregs in vivo actively suppresses CTL function.

Conclusion

The translation of NY-ESO-1 (80-88) targeted therapies from the bench to the organism highlights a fundamental paradigm in immuno-oncology. In vitro assays are indispensable for validating the precise HLA-Cw3/Cw6 restriction and TCR avidity of the ARGPESRLL epitope[1]. However, in vivo models reveal the true therapeutic bottleneck: overcoming the hostile tumor microenvironment. For drug development professionals, bridging this gap requires combining NY-ESO-1 (80-88) ACT or vaccines with TME-modulating agents, such as checkpoint inhibitors or engineered cytokine signaling, to mirror the robust efficacy seen in vitro within the in vivo setting.

Sources

Safety & Regulatory Compliance

Safety

Safe Disposal of Cancer/Testis Antigen 1 (80-88): A Guide for Research Professionals

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of Cancer/Testis Antigen 1 (80-88), also known as NY-ESO-1 (80-88). As a bioactive peptide central to immunotherapy research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper handling and disposal of Cancer/Testis Antigen 1 (80-88), also known as NY-ESO-1 (80-88). As a bioactive peptide central to immunotherapy research, its disposal requires meticulous procedures to ensure laboratory safety, prevent unintended personnel exposure, and maintain environmental and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.

Synopsis and Hazard Assessment

Cancer/Testis Antigen 1 (CTAG1B) and its peptide fragments are key targets in cancer vaccine development.[1][2] The (80-88) fragment is a specific, immunogenic epitope peptide used to stimulate T-cell responses in research settings.[3][4]

Hazard Identification: While product-specific Safety Data Sheets (SDS) often classify the lyophilized peptide as non-hazardous under CLP regulations, its inherent biological activity mandates that it be treated as a potentially bioactive compound.[5][6] The primary risks associated with its disposal are not from acute toxicity but from:

  • Unintended Biological Activity: Release of active peptides into the environment is contrary to good laboratory practice.

  • Associated Chemical Hazards: Peptides are often dissolved in solvents such as Dimethyl Sulfoxide (DMSO), acetonitrile, or acidic/basic solutions, which are themselves hazardous and dictate the ultimate disposal pathway.[6]

The foundational principle for disposal is inactivation followed by compliant disposal. Never dispose of active peptide waste directly into general trash or down the drain.[7][8][9]

Chemical Inactivation Protocol: Rendering the Peptide Inert

Before any waste containing CT Antigen 1 (80-88) is disposed of, it must be chemically inactivated. This process breaks down the peptide structure, eliminating its biological activity. The most common and effective method is oxidative degradation using sodium hypochlorite (bleach).[5][10]

Step-by-Step Inactivation Methodology:

  • Prepare a 10% Bleach Solution: In a designated chemical fume hood, prepare a fresh solution of 10% industrial bleach, which corresponds to a final sodium hypochlorite concentration of approximately 0.5-1.0%.

  • Combine Waste and Inactivating Agent: For liquid waste (e.g., cell culture media, buffer solutions), add the 10% bleach solution to the waste container. For solid waste that is heavily contaminated (e.g., a vial with significant residual peptide), rinse the vial with the bleach solution.

  • Ensure Adequate Concentration and Contact Time: The final concentration of sodium hypochlorite in the waste mixture should be at least 0.5%. Allow a minimum contact time of 30 minutes to ensure complete degradation of the peptide.[5]

  • Neutralization: After inactivation, neutralize the pH of the solution. If the solution is basic due to the bleach, it can be carefully adjusted towards a neutral pH (6.0-8.0) using a mild acid like sodium bisulfite. This step is critical for safe collection and to prevent reactions if waste streams are mixed.[10]

  • Document the Process: Record the inactivation procedure in your laboratory notebook as a matter of good practice and compliance.

Waste Stream Segregation and Disposal Procedures

Proper segregation of waste is a core requirement of laboratory safety regulations enforced by bodies like OSHA and the EPA.[11][12] All waste containers must be clearly labeled, sealed, and handled according to your institution's specific Chemical Hygiene Plan.[11][12]

Waste CategoryDescriptionContainer and LabelingDisposal Protocol
Aqueous Liquid Waste Inactivated peptide solutions in buffers or cell culture media.Leak-proof, compatible container labeled "Aqueous Chemical Waste" with a full list of contents (e.g., "Inactivated NY-ESO-1 Peptide, Bleach, Neutralized Buffer").1. Perform chemical inactivation as described in Section 2. 2. Collect the neutralized solution in the designated waste container. 3. Arrange for pickup through your institution's Environmental Health & Safety (EHS) or hazardous waste program. Do NOT pour down the sink. [7][8]
Solvent-Based Liquid Waste Peptide dissolved in organic solvents (e.g., DMSO, Acetonitrile from HPLC).Compatible container (e.g., glass for solvents) labeled "Hazardous Waste" with the full chemical names. Do not mix chlorinated and non-chlorinated solvents.[5]1. Collect directly into the appropriate solvent waste container. 2. Do not attempt to inactivate with bleach, as this can cause a dangerous reaction. 3. Arrange for pickup through your institutional hazardous waste program.
Solid Waste Unused lyophilized peptide, contaminated gloves, weigh paper, plastic tubes.A sealed, leak-proof plastic bag or container clearly labeled "Chemically Contaminated Solid Waste" or as required by your EHS.[5]1. Collect all lightly contaminated items in the designated container.[5] 2. For vials with significant residual powder, rinse with an inactivating agent (Section 2) and dispose of the rinsate as aqueous liquid waste before disposing of the empty vial. 3. Dispose of through your institutional chemical waste stream, which typically involves incineration.[5]
Contaminated Sharps Needles, syringes, pipette tips, or broken glass in contact with the peptide.Puncture-resistant, leak-proof sharps container labeled as "Chemically Contaminated Sharps".[5][11]1. Immediately place all contaminated sharps into the designated container. Do not overfill.[5] 2. Once the container is 3/4 full, seal it permanently. 3. Arrange for disposal through your institution's hazardous waste program.
Disposal Decision Workflow

The following diagram outlines the logical steps for determining the correct disposal pathway for waste containing Cancer/Testis Antigen 1 (80-88).

G start Identify Waste Containing CT Antigen 1 (80-88) waste_type Determine Waste Form start->waste_type liquid_node Liquid Waste waste_type->liquid_node Liquid solid_node Solid Waste waste_type->solid_node Solid sharps_node Sharps Waste waste_type->sharps_node Sharps solvent_check Contains Organic Solvent? liquid_node->solvent_check solid_waste Collect in Labeled Solid Chemical Waste Container solid_node->solid_waste sharps_waste Collect in Labeled Puncture-Proof Sharps Container sharps_node->sharps_waste inactivate_node Step 1: Inactivate with 10% Bleach (30 min contact time) Step 2: Neutralize pH solvent_check->inactivate_node No (Aqueous) solvent_waste Collect in Labeled Solvent Waste Container (Segregated) solvent_check->solvent_waste Yes aqueous_waste Collect in Labeled Aqueous Chemical Waste Container inactivate_node->aqueous_waste ehs_disposal Dispose via Institutional EHS / Hazardous Waste Program aqueous_waste->ehs_disposal solvent_waste->ehs_disposal solid_waste->ehs_disposal sharps_waste->ehs_disposal

Caption: Decision flowchart for CT Antigen 1 (80-88) waste disposal.

Spill Management Procedures

In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the area.

  • Don Appropriate PPE: Ensure you are wearing a lab coat, safety glasses, and double nitrile gloves.

  • Contain the Spill:

    • For Liquid Spills: Cover with an absorbent material (e.g., vermiculite or chemical spill pads).

    • For Solid (Powder) Spills: Gently cover with damp paper towels to avoid raising dust. Do NOT sweep up dry powder.[5]

  • Decontaminate: Working from the outside in, apply a 10% bleach solution to the contained spill area and allow a 30-minute contact time.

  • Collect and Dispose: Place all contaminated absorbent materials and PPE into a sealed, labeled container for disposal as chemical waste.[5]

  • Final Cleaning: Thoroughly clean the spill area with soap and water.

References

  • Benchchem. Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d.
  • Liv Hospital. (2026, April 1). NY-ESO-1 peptide vaccine.
  • US Bio-Clean. (2014, June 13). OSHA Compliance For Laboratories.
  • Benchchem. Proper Disposal of C-Type Natriuretic Peptide: A Guide for Laboratory Professionals.
  • IBA Lifesciences. (2021, September 13). Data Sheet NY-ESO-1 peptide SLLMWITQV.
  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide - Chemical Waste.
  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide.
  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide.
  • Stephen F. Austin State University. Disposal Procedures for Non Hazardous Waste.
  • National Institutes of Health (NIH). NIH Waste Disposal Guide.
  • Miltenyi Biotec. PepTivator® NY-ESO-1, human.
  • MedchemExpress.com. NY-ESO-1 (157-165) peptide.
  • National Center for Biotechnology Information (NCBI). Management of Waste - Prudent Practices in the Laboratory.
  • JPT Peptide Technologies. Antigen Peptide NY-ESO-1 - HLA-A*0201 (SLLMWITQC).
  • Trends in Molecular Medicine. (2019, March 14). Cancer-Testis Antigen Peptide Vaccine for Cancer Immunotherapy: Progress and Prospects.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety - OSHA Lab Standard Fact Sheet.
  • MDPI. (2023, September 28). Cancer/Testis Antigens as Targets for RNA-Based Anticancer Therapy.

Sources

Handling

Personal protective equipment for handling Cancer/testis antigen 1 (80-88)

Comprehensive Safety and Operational Guide for Handling Cancer/Testis Antigen 1 (80-88) Peptide As a Senior Application Scientist, I have designed this guide to address the specific logistical, safety, and operational ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Cancer/Testis Antigen 1 (80-88) Peptide

As a Senior Application Scientist, I have designed this guide to address the specific logistical, safety, and operational challenges associated with handling highly immunogenic synthetic peptides. Cancer/testis antigen 1 (80-88)—a potent T-cell epitope derived from the NY-ESO-1 protein—is utilized extensively in TCR-T cell therapy development, MHC multimer formulations, and functional immunogenicity assays[1].

While synthetic peptides in isolation are non-infectious, their potent biological activity and the volatile physical properties of lyophilized powders demand rigorous operational controls[2]. This guide provides a self-validating framework to ensure both personnel safety and the structural integrity of your peptide stock.

Risk Assessment and Causality

Before executing any protocol, it is critical to understand why specific precautions are necessary. Handling synthetic NY-ESO-1 peptides presents three primary challenges:

  • Aerosolization Risk: Lyophilized peptides are extremely light and prone to electrostatic dispersion. Opening a vial without prior centrifugation or outside a controlled airflow environment can lead to the inhalation of peptide dust[3].

  • Immunogenic Sensitization: Repeated mucosal or dermal exposure to potent T-cell epitopes can theoretically induce unwanted immune sensitization in laboratory personnel[4].

  • Sample Degradation: Human skin naturally harbors proteases and nucleases. Personal Protective Equipment (PPE) protects the operator from the peptide, but equally importantly, it protects the highly sensitive peptide from enzymatic degradation by the operator.

Core Personal Protective Equipment (PPE) Requirements

To mitigate the risks outlined above, the following PPE must be worn during all handling and reconstitution procedures.

Equipment CategorySpecificationOperational Causality
Hand Protection Double-layered Nitrile GlovesNitrile provides superior chemical resistance against reconstitution solvents (e.g., DMSO, Acetic Acid) compared to latex. Double gloving prevents cross-contamination.
Body Protection Fluid-resistant Lab CoatShields the operator from accidental spills and prevents the transfer of peptide dust to street clothing[2].
Eye Protection Chemical Safety GogglesPrevents accidental ocular exposure to concentrated peptide solutions or splash-back from organic solvents.
Respiratory N95 or Surgical MaskMitigates the inhalation risk of immunogenic lyophilized powder if the vial is handled outside a Biosafety Cabinet (BSC).

Operational Plan: Step-by-Step Handling and Reconstitution

This methodology is designed as a self-validating system : every step includes a physical or visual confirmation to ensure the integrity of the process.

Step 1: Thermal Equilibration

  • Action: Transfer the sealed peptide vial from -20°C storage to a desiccator at room temperature for 30 minutes.

  • Causality: Opening a cold vial causes atmospheric moisture to condense on the peptide. This introduces water weight (skewing molarity calculations) and accelerates hydrolytic degradation.

  • Validation: The vial must feel completely ambient to the touch before the cap is loosened.

Step 2: Pre-Centrifugation

  • Action: Centrifuge the sealed vial at 10,000 × g for 1 to 2 minutes[5].

  • Causality: Lyophilized peptides are highly electrostatic. Centrifugation forces all particulate matter to the bottom, preventing aerosolization exposure and ensuring maximum material yield.

  • Validation: A visible pellet or thin film should be concentrated at the absolute bottom of the vial.

Step 3: Solubilization (Inside BSC)

  • Action: Within a Class II Biosafety Cabinet (BSC), add the primary solubilization agent. Depending on the hydrophobicity of the specific sequence, initial dissolution in pure DMSO or 10% Acetic Acid may be required before dilution with aqueous buffers[3].

  • Causality: The BSC provides a sterile environment and directional airflow to protect the operator from aerosolized immunogens.

  • Validation: The powder should transition into a clear solution. If turbidity persists, mild sonication may be required. Do not vortex vigorously, as this causes peptide shearing and foaming[5].

Step 4: Aliquoting and Cryopreservation

  • Action: Dilute with the target aqueous buffer and dispense into single-use sterile microcentrifuge tubes. Store immediately at -80°C[6].

  • Causality: Synthetic peptides are highly susceptible to degradation from repeated freeze-thaw cycles. Single-use aliquots isolate the master stock from thermal stress.

  • Validation: Tubes are clearly labeled with concentration, date, and solvent composition to prevent downstream experimental errors.

Disposal and Decontamination Plan

Proper disposal ensures that immunogenic materials and organic solvents do not contaminate the laboratory environment or public water systems.

  • Liquid Waste: Inactivate any residual peptide solutions by adding a 10% sodium hypochlorite (bleach) solution. Allow a 30-minute contact time before disposing of the liquid down the sink with copious amounts of water (always verify with your local EHS guidelines).

  • Solid Waste: Dispose of empty peptide vials, pipette tips, and contaminated gloves in designated biohazard or chemical waste receptacles[2].

  • Surface Decontamination: Wipe down the BSC workspace and pipettes with 70% ethanol or an appropriate surface decontaminant to neutralize residual organic solvents and capture any microscopic particulate matter.

Workflow Visualization

PeptideWorkflow N1 1. Preparation Don PPE & Setup BSC N2 2. Equilibration Warm to Room Temp N1->N2 N3 3. Centrifugation Spin down powder N2->N3 N4 4. Solubilization Add primary solvent N3->N4 N5 5. Dilution Add aqueous buffer N4->N5 N6 6. Aliquoting Dispense to single-use vials N5->N6 N7 7. Storage Transfer to -80°C N6->N7 N8 8. Decontamination Clean BSC & Dispose waste N6->N8

Operational workflow for the safe handling and reconstitution of synthetic peptides.

References

  • Peptide Synthetics. "Materials safety data sheet". Retrieved from [Link]

  • ABclonal. "Biotinylated Recombinant Human NY-ESO-1 (HLA-A*02:01) Complex Protein". Retrieved from[Link]

  • IBA Lifesciences. "Data Sheet NY-ESO-1 peptide SLLMWITQV". Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.